Fluoroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FNO/c3-1-2(4)5/h1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJXMFYOXOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNO, Array | |
| Record name | FLUOROACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FLUOROACETAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034255 | |
| Record name | 2-Fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoroacetamide is a colorless crystalline powder. Used as a rodenticide. Highly toxic., Colorless or white solid; [HSDB] Fine faintly brown crystals; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | FLUOROACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5347 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLUOROACETAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes on heating (EPA, 1998), Sublimes | |
| Record name | FLUOROACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FLUOROACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in water, sol in acetone; sparingly sol in chloroform, Moderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbons, Solubility in water: very good | |
| Record name | FLUOROACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FLUOROACETAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.99 [mmHg] | |
| Record name | Fluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5347 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
Sometimes colored with black dye, nigrosine. | |
| Record name | FLUOROACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystalline powder, White...solid | |
CAS No. |
640-19-7 | |
| Record name | FLUOROACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroacetamide [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18R611M38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOROACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FLUOROACETAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
225 to 228 °F (EPA, 1998), 108 °C, 107 °C | |
| Record name | FLUOROACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FLUOROACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FLUOROACETAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fluoroacetamide in the Citric Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluoroacetamide is a highly toxic rodenticide that exerts its metabolic effects through a process of "lethal synthesis." Once ingested, it is converted into fluoroacetate, which subsequently enters the citric acid cycle. Within the mitochondria, fluoroacetate is transformed into fluorocitrate, a potent inhibitor of the enzyme aconitase. This inhibition leads to a complete blockade of the citric acid cycle, resulting in the accumulation of citrate, depletion of cellular energy reserves (ATP), and ultimately, cell death. This technical guide provides a comprehensive overview of the biochemical mechanisms, quantitative toxicological data, and key experimental methodologies used to elucidate the action of this compound.
The Biochemical Pathway of this compound Toxicity
The toxicity of this compound is not a direct action of the compound itself but rather a multi-step metabolic activation process that culminates in the disruption of one of the most critical pathways for cellular energy production.
Conversion to Fluoroacetate and "Lethal Synthesis"
Upon absorption, this compound is hydrolyzed to fluoroacetate.[1] Fluoroacetate, being structurally similar to acetate, is readily taken up by cells and activated to fluoroacetyl-CoA by acetyl-CoA synthetase. This fluoroacetyl-CoA then enters the citric acid cycle, where it undergoes condensation with oxaloacetate, a reaction catalyzed by citrate synthase, to form fluorocitrate.[2] This metabolic conversion of a relatively non-toxic precursor into a highly toxic inhibitor is termed "lethal synthesis."
Inhibition of Aconitase
The primary target of fluorocitrate is aconitase, a key enzyme in the citric acid cycle that catalyzes the isomerization of citrate to isocitrate. Fluorocitrate acts as a competitive inhibitor of aconitase, binding tightly to the enzyme's active site and preventing the binding of its natural substrate, citrate.[2][3] This inhibition effectively halts the citric acid cycle, leading to a cascade of metabolic derangements.
dot
Quantitative Data
The following tables summarize key quantitative data related to the toxicity of this compound and the inhibitory action of its metabolite, fluorocitrate.
Toxicity of this compound
| Species | Route of Administration | LD50/LC50 | Reference |
| Rat | Oral | 5.75 mg/kg | [4] |
| Rat | Dermal | 80 mg/kg | [4] |
| Rat (male) | Inhalation (4h) | 136.6 mg/m³ | [5][6] |
| Rat (female) | Inhalation (4h) | 144.5 mg/m³ | [5][6] |
| Mouse | Oral | 25 mg/kg | [4] |
| Mouse | Dermal | 34 mg/kg | [4] |
| Human | Oral (LDLo) | 2 mg/kg | [4] |
Inhibition of Aconitase by Fluorocitrate
| Enzyme Source | Substrate | Inhibition Type | Ki | Reference |
| Solubilized rat liver mitochondria | Citrate | Partially Competitive | 3.4 x 10-8 M | [3] |
| Solubilized rat liver mitochondria | cis-Aconitate | Partially Non-Competitive | 3.0 x 10-8 M | [3] |
| Enzyme Source | Parameter | Value | Reference |
| Extracted rat liver mitochondria | IC50 (Citrate → cis-aconitate) | 0.3 mM | [7] |
| Extramitochondrial enzyme | IC50 (Citrate → cis-aconitate) | 1.2 mM | [7] |
Physiological Consequences of Fluoroacetate Poisoning
| Species | Parameter | Fold Increase | Tissue/Fluid | Reference | |---|---|---|---| | Rat | Citrate | 8 - 15 | Heart |[8] | | Rat | Citrate | 5 - 10 | Serum |[8] | | Dog | Citrate | 2 - 3 | Heart and Serum |[8] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a series of key in vitro and in vivo experiments. Detailed methodologies for these pivotal studies are outlined below.
Determination of Aconitase Inhibition by Fluorocitrate
This protocol describes the general steps to determine the inhibition kinetics of aconitase by fluorocitrate.
Objective: To determine the inhibition constant (Ki) and the type of inhibition of aconitase by fluorocitrate.
Materials:
-
Purified or solubilized mitochondrial aconitase
-
Citrate or isocitrate (substrate)
-
Fluorocitrate (inhibitor)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 240 nm (for the formation of cis-aconitate)
Procedure:
-
Enzyme Activity Assay:
-
Prepare a series of substrate concentrations (e.g., citrate) in the reaction buffer.
-
Initiate the reaction by adding a fixed amount of aconitase.
-
Monitor the increase in absorbance at 240 nm over time, which corresponds to the formation of cis-aconitate.
-
Calculate the initial velocity (V0) of the reaction for each substrate concentration.
-
-
Inhibition Studies:
-
Repeat the enzyme activity assay in the presence of several fixed concentrations of fluorocitrate.
-
For each inhibitor concentration, determine the initial velocities at varying substrate concentrations.
-
-
Data Analysis:
-
Construct a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for the data obtained in the absence and presence of the inhibitor.
-
Analyze the plot to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).
-
Calculate the Ki value from the Lineweaver-Burk plot or by using non-linear regression analysis of the velocity data.
-
References
- 1. "TOXIC CHARACTERISTICS OF FLUOROCITRATE, THE TOXIC METABOLITE OF COMPOU" by Peter J. Savarie [digitalcommons.unl.edu]
- 2. Aconitase - Wikipedia [en.wikipedia.org]
- 3. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. besjournal.com [besjournal.com]
- 6. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Biochemical Pathway of Fluoroacetamide Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound, formerly used as a rodenticide. Its toxicity stems from a process known as "lethal synthesis," whereby the relatively non-toxic this compound is metabolized in vivo into a potent inhibitor of a critical metabolic pathway. This technical guide provides a comprehensive overview of the biochemical mechanisms underlying this compound toxicity, detailing its metabolic activation, the specific enzymatic inhibition, and the resulting pathophysiological consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic example of metabolic poisoning.
Introduction
This compound and its close relative, sodium fluoroacetate (also known as Compound 1080), are infamous for their high toxicity to mammals. The insidious nature of their toxicity lies in a latent period between exposure and the onset of clinical signs, a period during which the compound is actively being converted into its toxic form within the body. This process of "lethal synthesis" culminates in the disruption of the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a fundamental pathway for cellular energy production. Understanding the intricate biochemical steps of this compound toxicity is crucial for the development of potential antidotes and for assessing the risks associated with related fluorinated compounds.
The Biochemical Pathway of this compound Toxicity
The toxicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic conversion to fluorocitrate. This multi-step process can be broken down into two primary stages:
2.1. Stage 1: Hydrolysis to Fluoroacetate
Upon absorption, which can occur through ingestion, inhalation, or dermal contact, this compound is hydrolyzed by amidases in the body to produce fluoroacetate and ammonia.[1][2] This initial step is crucial as fluoroacetate is the direct precursor to the ultimate toxic metabolite.
2.2. Stage 2: Lethal Synthesis of (-)-erythro-Fluorocitrate
Fluoroacetate, being structurally similar to acetate, is recognized by enzymes involved in acetate metabolism. This molecular mimicry is the cornerstone of its lethal synthesis.[4]
-
Activation to Fluoroacetyl-CoA: Fluoroacetate is first activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.[4]
-
Condensation with Oxaloacetate: Fluoroacetyl-CoA then enters the Krebs cycle, where citrate synthase catalyzes its condensation with oxaloacetate to form (-)-erythro-2-fluorocitrate.[5][6] This stereoisomer is the specific toxic metabolite.[5]
2.3. Stage 3: Inhibition of Aconitase and Disruption of the Krebs Cycle
The newly synthesized (-)-erythro-fluorocitrate acts as a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the Krebs cycle.[5][6] The inhibition is complex and has been described as competitive.[7] Fluorocitrate binds tightly to the active site of aconitase, effectively blocking the progression of the Krebs cycle.[5][8]
This blockade leads to a dramatic accumulation of citrate in various tissues and bodily fluids.[9][10][11] The disruption of the Krebs cycle has profound consequences for cellular metabolism:
-
Energy Depletion: The primary function of the Krebs cycle is to generate reducing equivalents (NADH and FADH₂) for the electron transport chain, which drives ATP synthesis. Inhibition of the cycle severely impairs cellular energy production.[9]
-
Metabolic Acidosis: The shift to anaerobic metabolism in an attempt to compensate for the energy deficit leads to the accumulation of lactic acid, contributing to metabolic acidosis.[4]
-
Downstream Metabolite Depletion: The block in the cycle prevents the formation of downstream intermediates that are crucial for various biosynthetic pathways.
Quantitative Data
Acute Toxicity Data
The toxicity of this compound varies significantly across species and with the route of administration.
| Compound | Species | Route of Administration | LD50 / LC50 | Reference(s) |
| This compound | Rat | Oral | 4 - 15 mg/kg | [3] |
| This compound | Rat | Dermal | 80 mg/kg | [12] |
| This compound | Rat (male) | Inhalation (4h) | 136.6 mg/m³ | [13][14] |
| This compound | Rat (female) | Inhalation (4h) | 144.5 mg/m³ | [13][14] |
| This compound | Mouse | Oral | 25 mg/kg | |
| This compound | Mouse | Intraperitoneal | 85 mg/kg | [3] |
| This compound | Mouse | Inhalation | 550 mg/m³ | [15] |
| This compound | Human (estimated) | Oral | 2 - 5 mg/kg | [16] |
Enzyme Inhibition Data
The inhibitory potency of fluorocitrate on aconitase has been quantified in several studies.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki / IC50 | Reference(s) |
| (-)-erythro-fluorocitrate | Rat Liver Mitochondria (solubilized) | Citrate | Partially Competitive | Ki = 3.4 x 10⁻⁸ M | [8] |
| (-)-erythro-fluorocitrate | Rat Liver Mitochondria (solubilized) | cis-Aconitate | Partially Non-competitive | Ki = 3.0 x 10⁻⁸ M | [8] |
| Synthetic fluorocitrate | Purified Aconitase | Isocitrate | Competitive | Ki = 8.7 x 10⁻⁵ M | [17] |
| Synthetic fluorocitrate | Rat Liver Mitochondria (extracted) | Citrate → cis-Aconitate | - | 0.3 mM (for 50% inhibition) | [7] |
| Synthetic fluorocitrate | Rat Liver Extramitochondrial | Citrate → cis-Aconitate | - | 1.2 mM (for 50% inhibition) | [7] |
Toxicokinetic Data
| Parameter | Species | Value | Reference(s) |
| Fluoroacetate Half-life | Rabbit | 1.1 hours | [16] |
| Fluoroacetate Half-life | Goat | 5.4 hours | [1][16] |
| Fluoroacetate Half-life | Sheep | 10.8 - 11 hours | [1][16] |
Tissue Distribution and Metabolite Levels
Following this compound administration, fluoroacetate and subsequently citrate accumulate in various tissues.
| Compound | Species | Tissue/Fluid | Concentration | Reference(s) |
| This compound | Guinea Pig/Rabbit | Viscera | ~3 µg/g | [18] |
| Fluoroacetic Acid | Guinea Pig/Rabbit | Viscera | 2.5 - 10 µg/g | [18] |
| Fluoroacetate | Human | Blood (1.5h post-ingestion) | 578.1 µg/mL | [16] |
| Fluoroacetate | Human | Blood (6h post-ingestion, after DHP) | 674.8 µg/mL | [16] |
| Fluoroacetate | Human | Blood (10h post-ingestion, after HD) | 75.2 µg/mL | [16] |
| ¹⁸F-Fluoroacetate | Non-human Primate | Liver (5 min post-injection) | 0.040% ID/g | [19] |
| ¹⁸F-Fluoroacetate | Non-human Primate | Kidney (5 min post-injection) | 0.047% ID/g | [19] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound toxicity. Below are summaries of key experimental protocols.
Determination of this compound and Fluoroacetate in Biological Samples
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Blood or urine samples are mixed with an internal standard (e.g., acetamide).
-
For tissue samples, homogenization is required, followed by extraction.
-
-
Extraction: Solid-phase microextraction (SPME) is a common technique. A PDMS fiber is immersed in the sample solution to extract the analytes.
-
GC-MS Analysis:
-
The extracted this compound and fluoroacetate (often after derivatization to a more volatile form) are thermally desorbed from the SPME fiber into the GC inlet.
-
Separation is achieved on a suitable capillary column (e.g., HP-PLOT Q).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target compounds and their fragments.
-
Aconitase Activity Assay
Method: Spectrophotometric Coupled Enzyme Assay
-
Principle: Aconitase activity is measured by coupling the conversion of citrate to isocitrate with the subsequent NADP⁺-dependent oxidation of isocitrate by isocitrate dehydrogenase. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
-
Sample Preparation:
-
Tissues or cells are homogenized in an ice-cold assay buffer.
-
For mitochondrial aconitase, a differential centrifugation step is performed to isolate the mitochondrial fraction.
-
-
Assay Procedure:
-
The sample (cell lysate or mitochondrial fraction) is added to a reaction mixture containing citrate (substrate), NADP⁺, and isocitrate dehydrogenase.
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
Aconitase activity is calculated from the rate of NADPH production.
-
Measurement of Citrate Concentration
Method: Colorimetric or Fluorometric Assay
-
Principle: Citrate is enzymatically converted to pyruvate, which then reacts with a probe to produce a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the citrate concentration.
-
Sample Preparation:
-
Tissue or cell samples are homogenized in an assay buffer.
-
Deproteinization of the sample is often necessary to remove interfering substances.
-
-
Assay Procedure:
-
The deproteinized sample is added to a reaction mixture containing the necessary enzymes and the colorimetric or fluorometric probe.
-
After an incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
The citrate concentration is determined by comparison to a standard curve.
-
Visualizations
Biochemical Pathway of this compound Toxicity
Caption: Metabolic activation of this compound and subsequent inhibition of the Krebs cycle.
Experimental Workflow for this compound Analysis in Blood
Caption: A typical workflow for the analysis of this compound in blood samples using GC-MS.
Conclusion
The toxicity of this compound is a classic example of lethal synthesis, where a seemingly innocuous compound is converted into a potent metabolic poison. The detailed understanding of its biochemical pathway, from hydrolysis to fluoroacetate, conversion to fluorocitrate, and the subsequent inhibition of aconitase, is paramount for toxicological assessment and the development of therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working in the fields of toxicology, drug development, and metabolic research. Further research into the nuances of aconitase inhibition and the development of effective antidotes remains a critical area of investigation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Enzymatic defluorination and metabolism of fluoroacetate, this compound, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitase - Wikipedia [en.wikipedia.org]
- 7. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of acetamide on citrate accumulation after fluoroacetate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of citrate in vivo induced by fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpc-standards.com [hpc-standards.com]
- 13. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats [besjournal.com]
- 14. besjournal.com [besjournal.com]
- 15. abdurrahmanince.net [abdurrahmanince.net]
- 16. longdom.org [longdom.org]
- 17. scispace.com [scispace.com]
- 18. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of fluoroacetamide from fluoroacetyl chloride
I am unable to provide a detailed technical guide or whitepaper on the synthesis of fluoroacetamide from fluoroacetyl chloride. This compound is a highly toxic compound, and providing a detailed synthesis protocol would violate safety guidelines regarding the dissemination of information about hazardous chemical production.
My purpose is to provide helpful and harmless information, and that includes preventing the spread of instructions for creating dangerous substances.
However, I can offer information on the general principles of amide synthesis from acyl chlorides and amines, as well as provide safety information regarding the handling of organofluorine compounds, in an educational and safety-oriented context. This would include:
-
General Reaction Mechanism: An overview of the nucleophilic acyl substitution reaction between an acyl chloride and an amine to form an amide.
-
Safety Precautions for Organofluorine Compounds: General safety data, handling precautions, required personal protective equipment (PPE), and emergency procedures.
-
Spectroscopic Analysis of Amides: General information on how techniques like NMR and IR spectroscopy are used to characterize amide compounds.
This information would be for educational and safety awareness purposes only and would not include specific, step-by-step instructions for the synthesis of this compound.
An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Fluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2-fluoroacetamide (FCH₂CONH₂). It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes mandatory visualizations of its metabolic pathway and experimental workflows using Graphviz. 2-Fluoroacetamide is a highly toxic organofluorine compound, primarily known for its use as a rodenticide and its mechanism of action as a metabolic poison through "lethal synthesis."[1][2] A thorough understanding of its properties is crucial for safe handling, analysis, and for the development of potential countermeasures or therapeutic applications of related fluorinated compounds.
Physical and Chemical Properties
2-Fluoroacetamide is a colorless or white crystalline solid.[2] It is known to sublime upon heating.[2] The compound is freely soluble in water and acetone, and sparingly soluble in chloroform.[2]
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄FNO | [2] |
| Molecular Weight | 77.06 g/mol | [2] |
| Melting Point | 106 - 109 °C | [2] |
| Boiling Point | Sublimes upon heating | [2] |
| Solubility | Freely soluble in water and acetone; sparingly soluble in chloroform. | [2] |
| logP (Octanol-Water Partition Coefficient) | -1.05 | [2] |
| pKa (Predicted) | 14.60 ± 0.40 | [3] |
| Appearance | Colorless to white crystalline solid | [2] |
| Stability | Stable under normal conditions. | [3] |
Spectral Data
A summary of the available spectral data for 2-fluoroacetamide is presented below. This information is critical for the identification and characterization of the compound.
| Spectrum Type | Key Data and Observations |
| ¹H NMR (400 MHz, D₂O) | δ 4.894 (d, J = 39.7 Hz). The large coupling constant is characteristic of geminal H-F coupling. |
| ¹³C NMR | While a specific spectrum with assigned chemical shifts was not found in the literature reviewed, typical chemical shifts for similar structures suggest the carbonyl carbon (C=O) would appear in the range of 165-190 ppm, and the fluorinated methylene carbon (CH₂F) would be in the range of 60-80 ppm, showing a characteristic large one-bond C-F coupling constant.[4][5] |
| Mass Spectrometry (EI) | m/z (relative intensity): 77 (M+), 44, 33.[2] |
| Infrared (IR) | IR spectra are available and would show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).[2] |
Experimental Protocols
Caution: 2-Fluoroacetamide is extremely toxic. All handling and synthesis should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Synthesis of 2-Fluoroacetamide
Several methods for the synthesis of 2-fluoroacetamide have been reported. A common laboratory-scale preparation involves the ammonolysis of ethyl fluoroacetate. While a specific peer-reviewed protocol for this exact transformation was not found, a general procedure can be adapted from the well-established synthesis of acetamide from ethyl acetate and from the synthesis of related haloacetamides.[6][7] Another documented method involves the reaction of a sulfato-acetamide with potassium fluoride.[8]
Method 1: Ammonolysis of Ethyl Fluoroacetate (Adapted Protocol)
This procedure is based on the established synthesis of acetamides from their corresponding ethyl esters.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and sealed with a septum, place ethyl fluoroacetate (1.0 eq).
-
Ammonolysis: Cool the flask in an ice bath. Slowly add a chilled, concentrated aqueous solution of ammonia (e.g., 28-30%, ~2.0-3.0 eq) to the ethyl fluoroacetate with vigorous stirring.
-
Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-fluoroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or chloroform).
Method 2: From Ammonium Sulfato-acetamide and Potassium Fluoride (Based on Patent Literature) [8]
-
Preparation of Ammonium Sulfato-acetamide: Slowly add glycolonitrile (1.0 eq) to concentrated sulfuric acid (excess) while maintaining the temperature below 60 °C. After the addition is complete, stir for an additional 15 minutes. Pour the mixture into a cooled, concentrated aqueous ammonia solution until it is slightly basic. The ammonium sulfato-acetamide will precipitate and can be collected by filtration.[8]
-
Fluorination: Thoroughly mix the dried ammonium sulfato-acetamide (1.0 eq) with potassium fluoride (2.0 eq) in a ball mill for several hours.[8]
-
Distillation: Heat the mixture in a distillation apparatus under reduced pressure (e.g., 20 mm Hg). The 2-fluoroacetamide will begin to distill at a reaction temperature of approximately 140 °C and can be collected in an air-cooled condenser. The temperature can be gradually raised to around 200 °C to ensure complete reaction.[8]
-
Purification: The collected product can be further purified by recrystallization.
Caption: Workflow for the synthesis of 2-fluoroacetamide via ammonolysis.
Analytical Determination
The determination of 2-fluoroacetamide is typically performed using chromatographic methods coupled with mass spectrometry for high sensitivity and selectivity.
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Aqueous samples can often be directly injected. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 78.
-
Quantification: Based on a calibration curve prepared with certified reference standards.
-
Toxicity Assessment
Method: Determination of Median Lethal Dose (LD₅₀) in Rodents (General Protocol)
This protocol outlines the general steps for determining the acute oral LD₅₀ of a substance and should be adapted based on institutional guidelines and ethical review.[9][10]
-
Animals: Use a single sex of a specific strain of mouse or rat (e.g., female BALB/c mice), typically young adults.
-
Dose Preparation: Prepare a series of graded doses of 2-fluoroacetamide in a suitable vehicle (e.g., water or saline).
-
Dose Administration: Administer a single oral dose to groups of animals (e.g., 5-10 animals per group) via gavage. Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and daily for up to 14 days.[10]
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD₅₀ value using a recognized statistical method, such as the Probit analysis.[10][11]
Toxicology and Mechanism of Action
The high toxicity of 2-fluoroacetamide stems from its in vivo conversion to fluoroacetate, which then undergoes "lethal synthesis."[12][13] This process involves the metabolic incorporation of fluoroacetate into the citric acid cycle (Krebs cycle), leading to the formation of fluorocitrate.[14][15] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme that catalyzes the isomerization of citrate to isocitrate.[15][16] The inhibition of aconitase leads to a blockage of the citric acid cycle, resulting in cellular energy deprivation and the accumulation of citrate.[13][15] This disruption of cellular metabolism is the primary cause of the toxic effects observed in poisoning cases.
The accumulation of citrate also has secondary metabolic consequences, including the inhibition of phosphofructokinase, a key regulatory enzyme in glycolysis.[13] This leads to a decrease in glucose uptake and the accumulation of hexose monophosphates.[13]
Caption: The "lethal synthesis" metabolic pathway of 2-fluoroacetamide.
Applications in Research and Drug Development
Due to its high toxicity, 2-fluoroacetamide itself has limited applications in drug development. However, its mechanism of action provides a valuable tool for studying cellular metabolism and the citric acid cycle. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity. Understanding the toxic potential of small fluorinated molecules like 2-fluoroacetamide is therefore of great importance in the design of safe and effective fluorinated drug candidates.
Conclusion
2-Fluoroacetamide is a highly toxic compound with well-defined physical and chemical properties. Its toxicity is mediated through the metabolic conversion to fluorocitrate, a potent inhibitor of the citric acid cycle. The information presented in this guide, including the tabulated data, experimental protocols, and pathway visualizations, provides a foundational resource for researchers and professionals working with or developing related fluorinated compounds. Extreme caution is advised when handling this substance due to its severe toxicity.
References
- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ajsonline.org [ajsonline.org]
- 8. US2416607A - Method of preparing this compound - Google Patents [patents.google.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. enamine.net [enamine.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Mechanism [chem.uwec.edu]
- 13. Fluoroacetate, prepared commercially for rodent control, is also produced.. [askfilo.com]
- 14. Fluorocitric acid - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. Aconitase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Toxicokinetics and Metabolism of Fluoroacetamide in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound, formerly used as a rodenticide. Its toxicity stems from its metabolic conversion to fluoroacetate, which subsequently undergoes "lethal synthesis" to produce fluorocitrate. This metabolite potently inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to cellular energy deprivation and systemic toxicity. This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of this compound in mammals, including its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols for studying its metabolic fate and toxic effects, along with quantitative data and visual representations of the key pathways, are presented to serve as a resource for researchers in toxicology and drug development.
Introduction
This compound is a colorless, crystalline solid that can be absorbed through the skin, respiratory tract, and gastrointestinal tract[1][2]. Its high toxicity to mammals, including humans, has led to its ban in many countries[2]. The primary mechanism of toxicity is not caused by this compound itself but by its in vivo biotransformation[3]. Understanding the toxicokinetics and metabolism of this compound is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions for poisoning cases.
Toxicokinetics
The toxicokinetics of a compound describes its absorption, distribution, metabolism, and excretion. While comprehensive quantitative data for this compound is limited in the public domain, this section summarizes the available information.
Absorption
This compound is readily absorbed following ingestion, inhalation, or dermal contact[1][2]. The onset of clinical signs of toxicity, which can occur within hours, suggests rapid absorption into the systemic circulation[2].
Distribution
Following absorption, this compound is distributed throughout the body. Studies in fatally poisoned guinea pigs and rabbits have shown visceral tissue levels of approximately 3 µg/g for this compound and 2.5–10 µg/g for its metabolite, fluoroacetic acid[4]. The heart and central nervous system (CNS) are critical tissues affected by its toxicity due to their high energy demands[5].
Metabolism
The metabolism of this compound is the key to its toxicity. It undergoes a process termed "lethal synthesis"[3].
-
Hydrolysis: this compound is hydrolyzed in vivo by an organophosphate-sensitive amidase to produce fluoroacetate[1][3][6].
-
Conversion to Fluoroacetyl-CoA: Fluoroacetate is then activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.
-
Formation of Fluorocitrate: Fluoroacetyl-CoA enters the TCA cycle, where citrate synthase catalyzes its condensation with oxaloacetate to form (-)-erythro-fluorocitrate[3].
-
Inhibition of Aconitase: Fluorocitrate is a potent inhibitor of aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate[3][7]. This inhibition blocks the TCA cycle, leading to an accumulation of citrate and a severe disruption of cellular energy metabolism[3][5].
Excretion
Studies in rats have shown that a significant portion of this compound can be excreted unchanged. In one study, 62% of the total intake of this compound administered at a rate of 3 mg/kg/day was recovered unmetabolized in the urine[1]. The metabolites, including fluoride ions, are also excreted in the urine[1][6].
Quantitative Toxicokinetic and Toxicity Data
The following tables summarize the available quantitative data for this compound and its primary metabolite, fluoroacetate.
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route of Administration | LD50 / LC50 | Reference |
| Rat | Oral | 4 - 15 mg/kg | [8] |
| Rat (male) | Inhalation (4h) | 136.6 mg/m³ | [5][9][10] |
| Rat (female) | Inhalation (4h) | 144.5 mg/m³ | [5][9][10] |
| Mouse | Intraperitoneal | 85 mg/kg | [8] |
| Mouse | Inhalation | 550 mg/m³ | [11] |
| Dog | - | Susceptible | [1] |
| Cat | - | Susceptible | [1] |
Table 2: Tissue Concentrations of this compound and Fluoroacetic Acid in Fatally Poisoned Animals
| Species | Compound | Tissue | Concentration (µg/g) | Reference |
| Guinea Pig | This compound | Visceral | ~3 | [4] |
| Guinea Pig | Fluoroacetic Acid | Visceral | 2.5 - 10 | [4] |
| Rabbit | This compound | Visceral | ~3 | [4] |
| Rabbit | Fluoroacetic Acid | Visceral | 2.5 - 10 | [4] |
Signaling Pathways and Metabolic Disruption
The primary signaling disruption caused by this compound poisoning is the blockade of the Tricarboxylic Acid (TCA) Cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound toxicokinetics and metabolism.
In Vivo Toxicokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound.
Protocol Details:
-
Animal Model: Male and female Wistar rats (8-10 weeks old) are acclimated for at least one week before the experiment.
-
Dosing:
-
Oral Administration: A solution of this compound in a suitable vehicle (e.g., water) is administered via oral gavage.
-
Intravenous Administration: A sterile solution of this compound is administered via the tail vein.
-
-
Sample Collection:
-
Blood: Serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, heart) are collected, weighed, and stored.
-
-
Sample Analysis:
-
Extraction: this compound and its metabolites are extracted from plasma, urine, and homogenized tissues using a suitable method, such as solid-phase extraction.
-
Quantification: The concentrations of this compound and fluoroacetate are determined using a validated LC-MS/MS method[12].
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software.
In Vitro Metabolism: Hydrolysis of this compound
This protocol describes an in vitro assay to measure the enzymatic hydrolysis of this compound to fluoroacetate.
Protocol Details:
-
Enzyme Source: Prepare a liver microsomal or cytosolic fraction from a relevant mammalian species (e.g., rat).
-
Reaction Mixture: In a microcentrifuge tube, combine the liver fraction, a suitable buffer (e.g., phosphate buffer, pH 7.4), and this compound solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the formation of fluoroacetate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of fluoroacetate formation to determine the amidase activity.
Measurement of Aconitase Activity Inhibition
This protocol details a spectrophotometric assay to measure the inhibition of aconitase by fluorocitrate.
Protocol Details:
-
Enzyme and Substrate: Use commercially available purified aconitase and its substrate, isocitrate.
-
Inhibitor: Synthesize or obtain fluorocitrate.
-
Assay Principle: Aconitase converts isocitrate to cis-aconitate, which has an absorbance at 240 nm. The rate of increase in absorbance is proportional to aconitase activity.
-
Assay Procedure:
-
In a UV-transparent cuvette, prepare a reaction mixture containing buffer, aconitase, and varying concentrations of fluorocitrate.
-
Initiate the reaction by adding isocitrate.
-
Monitor the increase in absorbance at 240 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction velocities at different fluorocitrate concentrations. Determine the IC50 value for fluorocitrate inhibition of aconitase.
Conclusion
The toxicity of this compound is a clear example of lethal synthesis, where a relatively non-toxic parent compound is metabolized to a highly potent inhibitor of a critical metabolic pathway. This guide has summarized the current understanding of the toxicokinetics and metabolism of this compound in mammals, providing available quantitative data and detailed experimental protocols. While significant knowledge gaps remain, particularly concerning comprehensive pharmacokinetic profiles in various species, the information presented here serves as a valuable resource for researchers in toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the ADME properties of this compound to improve risk assessment and develop more effective countermeasures for poisoning incidents.
References
- 1. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. Enzymatic defluorination and metabolism of fluoroacetate, this compound, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats [besjournal.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
CAS registry number 640-19-7 properties and hazards
An In-depth Technical Guide to the Properties and Hazards of Fluoroacetamide (CAS Registry Number 640-19-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS RN 640-19-7) is a highly toxic organofluorine compound.[1] This document provides a comprehensive technical overview of its chemical and physical properties, toxicological hazards, and the biochemical mechanism underlying its toxicity. The information is intended for researchers, scientists, and drug development professionals who may encounter this compound. All quantitative data are presented in structured tables for clarity. Detailed descriptions of its metabolic fate and mechanism of action are included, alongside illustrative diagrams of the key biochemical pathway and a representative analytical workflow.
Chemical and Physical Properties
This compound is a colorless, crystalline solid.[2][3] It is odorless and tasteless, which contributes to its hazard potential.[2] The fundamental physical and chemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₄FNO | [4] |
| Molecular Weight | 77.06 g/mol | [5][6] |
| Appearance | Colorless crystalline powder | [3][7] |
| Melting Point | 106-108 °C | [2] |
| Boiling Point | 259.0 ± 10.0 °C (Predicted) | [2] |
| Density | 1.1170 g/cm³ (Estimate) | [2] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol. | [2] |
| pKa | 14.60 ± 0.40 (Predicted) | [2] |
| Stability | Stable under normal temperatures and pressures. | [2] |
Hazards and Toxicology
This compound is classified as a highly toxic substance and poses a significant health risk.[3][8] It is fatal if swallowed and toxic in contact with skin.[9] The major hazards are associated with its potent metabolic toxicity.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 1 |
| Acute Toxicity, Dermal | Category 2 |
Quantitative Toxicity Data
The toxicity of this compound has been evaluated in various animal models. A summary of the available acute toxicity data is presented in Table 2. The probable oral lethal dose in humans is estimated to be less than 5 mg/kg.[1][8]
| Species | Route of Administration | LD50/LC50 | Reference |
| Human | Oral (LDLo) | 2 mg/kg | [10] |
| Rat | Oral (LD50) | 5.75 mg/kg | [10] |
| Rat | Dermal (LD50) | 80 mg/kg | [10] |
| Rat | Intraperitoneal (LD50) | 12 mg/kg | [10] |
| Rat (male) | Inhalation (4h LC50) | 136.6 mg/m³ | [11][12] |
| Rat (female) | Inhalation (4h LC50) | 144.5 mg/m³ | [11][12] |
| Mouse | Oral (LD50) | 25 mg/kg | [7][10] |
| Mouse | Inhalation (LC50) | 550 mg/m³ | [7] |
| Mouse | Dermal (LD50) | 34 mg/kg | [10] |
| Mouse | Intraperitoneal (LD50) | 85 mg/kg | [2] |
Health Effects and Symptoms of Exposure
Exposure to this compound can lead to severe and potentially fatal health effects. The onset of symptoms may be delayed for 30 minutes to as long as 20 hours after exposure.[3][8]
Acute Effects:
-
Gastrointestinal: Nausea and vomiting.[8]
-
Cardiovascular: Ventricular fibrillation and heart failure.[3][7][8]
-
Respiratory: Respiratory depression or arrest.[8]
Chronic Effects:
-
Repeated or long-term exposure may lead to cumulative health effects, with some evidence suggesting potential for kidney disease.[9]
-
Animal studies have indicated possible adverse reproductive or developmental effects.[7]
Mechanism of Action: The "Lethal Synthesis"
The extreme toxicity of this compound is a result of a process termed "lethal synthesis".[4] In the body, this compound is metabolized to fluoroacetic acid.[5][9] Fluoroacetic acid is then converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate.[4]
Fluorocitrate is a potent inhibitor of the enzyme aconitase, a critical component of the citric acid (Krebs) cycle.[4][13] Aconitase catalyzes the isomerization of citrate to isocitrate.[13] By inhibiting aconitase, fluorocitrate effectively blocks the citric acid cycle, leading to a halt in cellular respiration and energy production.[4] This results in a rapid depletion of ATP and the accumulation of citrate within the cells, ultimately causing cell death. The heart and central nervous system are particularly vulnerable to this disruption of oxidative energy metabolism.[11]
Caption: Biochemical pathway of this compound toxicity.
Experimental Protocols
Synthesis
This compound can be synthesized via a halogen exchange reaction. A common method involves the reaction of α-chloroacetamide with potassium fluoride in a solvent such as tetrachloroethylene at an elevated temperature (around 116 °C).[4][9]
Analytical Detection
Several analytical methods are available for the detection and quantification of this compound in various matrices, including biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques.[2]
4.2.1. Representative GC-MS Protocol for Biological Samples
This protocol is a generalized procedure based on published methods.[8]
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., blood, urine), add a suitable internal standard (e.g., acetamide).
-
Perform a protein precipitation step if necessary (e.g., with acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Solid-Phase Microextraction (SPME):
-
Immerse a polydimethylsiloxane (PDMS) coated SPME fiber into the supernatant.
-
Incubate at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 25 minutes) to allow for the extraction of this compound onto the fiber. The addition of a salt like tetraethylammonium bromide can enhance extraction efficiency.[8]
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the components on a suitable capillary column (e.g., HP-PLOT Q).
-
Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Caption: A typical analytical workflow for this compound detection.
Safety and Handling
Due to its extreme toxicity, strict safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, safety goggles, and a lab coat.[14][15]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[14]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[9] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14] It should be stored in a locked poison room or an area accessible only to authorized personnel.[14][15]
-
Spills: In case of a spill, evacuate the area. Avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of waste in a suitable container.[14]
First Aid Measures
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[14]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Note: There is no specific antidote for this compound poisoning.[8] Treatment is primarily supportive.
Regulatory Information
This compound is subject to stringent regulations in many countries due to its high toxicity.[16] Its use as a rodenticide and insecticide is either banned or severely restricted.[4][16] It is listed as a hazardous substance by multiple regulatory bodies.
Conclusion
This compound is a highly hazardous compound with potent metabolic toxicity. A thorough understanding of its properties, hazards, and mechanism of action is crucial for safe handling and for the development of potential countermeasures in case of exposure. The information presented in this guide is intended to provide researchers and professionals with the necessary knowledge to work with or be aware of this substance responsibly.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. [PDF] Quantitation of Fluoroacetic Acid and this compound with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 9. This compound [sitem.herts.ac.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. besjournal.com [besjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Aconitase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Historical Use of Fluoroacetamide as an Insecticide and Rodenticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetamide (Compound 1081) is a highly toxic organofluorine compound historically utilized as a potent insecticide and rodenticide. Its mechanism of action involves "lethal synthesis," where it is metabolized in vivo to the toxic compound fluorocitrate, a potent inhibitor of the Krebs cycle, leading to cellular energy deprivation and death. This technical guide provides an in-depth review of the historical use of this compound, detailing its chemical and physical properties, mechanism of action, toxicology, and historical applications. The guide includes a compilation of quantitative toxicity data, detailed historical experimental protocols for toxicity and efficacy testing, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers.
Introduction
This compound, also known by its code name Compound 1081 and various trade names such as Fluorakil and Fussol, is a fluorinated organic compound first synthesized in the mid-20th century.[1][2] Its high toxicity to a broad range of organisms led to its development and use as a formidable agent for pest control. As an insecticide, it was primarily employed against sap-sucking insects like aphids and mites on fruit crops.[2][3] As a rodenticide, it was effective against rats and mice.[3][4] However, its extreme and non-selective toxicity, coupled with the risk of secondary poisoning, led to severe restrictions and bans in many countries.[5] This guide aims to provide a detailed technical overview of the historical scientific data and methodologies associated with this compound.
Chemical and Physical Properties
This compound is a colorless, crystalline solid.[6] It is highly soluble in water and acetone, but only sparingly soluble in chloroform.[2]
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₄FNO | [7] |
| Molecular Weight | 77.06 g/mol | [7] |
| Melting Point | 107-109 °C (sublimes on heating) | [2][7] |
| Appearance | Colorless crystalline powder | [6] |
| Solubility | Freely soluble in water; soluble in acetone; sparingly soluble in chloroform | [2] |
| Synonyms | 2-Fluoroacetamide, Monothis compound, Compound 1081, Fluorakil, Fussol, Megatox, Navron, Rodex, Yanock, Baran | [1] |
Mechanism of Action: Lethal Synthesis
The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic conversion within the body in a process termed "lethal synthesis."[2]
-
Conversion to Fluoroacetate: In vivo, this compound is hydrolyzed by an amidase to fluoroacetic acid.[2]
-
Formation of Fluoroacetyl-CoA: Fluoroacetic acid is then converted to fluoroacetyl-coenzyme A (fluoroacetyl-CoA).
-
Inhibition of the Krebs Cycle: Fluoroacetyl-CoA enters the Krebs (citric acid) cycle, where it condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.[8]
-
Cellular Disruption: The inhibition of aconitase leads to a buildup of citrate and a halt in the Krebs cycle, disrupting cellular respiration and energy production (ATP synthesis). This ultimately results in cell death.[8] The heart, brain, and lungs are critically affected, leading to heart failure, respiratory arrest, and convulsions.[2]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. Rodenticide - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluoroacetamide: A Comprehensive Technical Guide on its Action as a Metabolic Poison and Aconitase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound that has been utilized as a rodenticide.[1] Its potent toxicity stems from a process known as "lethal synthesis," whereby it is metabolized in vivo to a potent inhibitor of a critical enzyme in cellular respiration. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's toxicity, with a specific focus on its role as a metabolic poison and its targeted inhibition of aconitase. This document consolidates quantitative toxicological data, detailed experimental protocols for studying its effects, and visual representations of the key pathways involved to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: Lethal Synthesis and Aconitase Inhibition
The toxicity of this compound is not direct but is a result of its metabolic conversion to a highly toxic compound, fluorocitrate.[2][3] This process, termed "lethal synthesis," involves the following key steps:
-
Hydrolysis to Fluoroacetate: Upon absorption, this compound is hydrolyzed by amidases to fluoroacetate.[4][5]
-
Conversion to Fluoroacetyl-CoA: Fluoroacetate is then activated by acetyl-CoA synthetase in the mitochondria to form fluoroacetyl-CoA.[6]
-
Condensation to Fluorocitrate: Citrate synthase, a key enzyme in the citric acid cycle, condenses fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.[6][7]
Fluorocitrate is a structural analog of citrate and acts as a potent inhibitor of aconitase, the next enzyme in the citric acid cycle.[7][8] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[9] The (-)-erythro diastereomer of 2-fluorocitrate is the specific inhibitory isomer.[10][11] Inhibition of aconitase by fluorocitrate is a complex process that can be partially competitive or non-competitive depending on the substrate.[12] Ultimately, fluorocitrate acts as a mechanism-based inhibitor, where it is converted by aconitase to 4-hydroxy-trans-aconitate, which binds very tightly to the enzyme, causing potent inhibition.[10][11]
This blockage of the citric acid cycle leads to a cascade of metabolic disruptions:
-
Citrate Accumulation: The inhibition of aconitase causes a significant accumulation of citrate in tissues and plasma.[2][4]
-
Energy Depletion: The disruption of the citric acid cycle severely impairs cellular respiration and the production of ATP, leading to cellular energy failure.[9][13]
-
Metabolic Acidosis: The shift to anaerobic metabolism results in the accumulation of lactic acid, leading to metabolic acidosis.[2]
-
Hypocalcemia: The accumulated citrate can chelate calcium ions, leading to hypocalcemia.[9][14]
These biochemical derangements ultimately result in multi-organ dysfunction and are responsible for the severe clinical manifestations of this compound poisoning.[9]
Quantitative Toxicological Data
The high toxicity of this compound is reflected in its low lethal dose values. The following tables summarize key quantitative data related to its toxicity and inhibitory action.
| Table 1: Acute Toxicity of this compound | |
| Parameter | Value |
| Oral LD50 (Rat) | 4 to 15 mg/kg[4] |
| Intraperitoneal LD50 (Mouse) | 85 mg/kg[4] |
| 4-hour LC50 (Male Rat, Inhalation) | 136.6 mg/m³[15] |
| 4-hour LC50 (Female Rat, Inhalation) | 144.5 mg/m³[15] |
| Lethal Dose (Human, estimated) | 2-10 mg/kg (for fluoroacetate) |
| Table 2: Aconitase Inhibition by Fluorocitrate | |
| Parameter | Value |
| Inhibition Type | |
| With citrate as substrate | Partially competitive[12] |
| With cis-aconitate as substrate | Partially non-competitive[12] |
| Inhibition Constant (Ki) | |
| With citrate as substrate | 3.4 x 10⁻⁸ M[12] |
| With cis-aconitate as substrate | 3.0 x 10⁻⁸ M[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on aconitase and cellular viability.
Isolation of Mitochondria from Cultured Cells
This protocol is essential for studying the direct effects of this compound's metabolites on mitochondrial enzymes like aconitase.
Materials:
-
Cell culture flasks (70-80% confluent)
-
Ca/Mg free Phosphate Buffered Saline (PBS), ice-cold
-
Hypotonic solution
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Respiration buffer (e.g., MiP05)
-
Percoll gradient solutions (e.g., 23% and 40%)
-
Centrifuge and centrifuge tubes
Procedure:
-
Harvest cells from 20-50 flasks by trypsinization and collect the cell pellet by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic solution and incubate on ice for 10 minutes to allow the cells to swell.
-
Homogenize the swollen cell suspension using a Potter-Elvehjem homogenizer with gentle strokes.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
For higher purity, resuspend the mitochondrial pellet and layer it onto a Percoll gradient. Centrifuge at high speed (e.g., 30,000 x g) for 20 minutes.
-
Collect the mitochondrial band, wash with respiration buffer, and pellet by centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.
-
Determine the protein concentration of the mitochondrial suspension.
Aconitase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of aconitase by monitoring the formation of cis-aconitate from isocitrate.
Materials:
-
Isolated mitochondria or cell lysate
-
Aconitase preservation solution
-
Assay buffer
-
Isocitrate solution
-
Manganese solution
-
UV-transparent 96-well microplate
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare samples (mitochondria or cell lysate) by diluting them to a suitable concentration (e.g., 5 mg/ml) in ice-cold aconitase preservation solution.[7]
-
Prepare the Assay Buffer by adding isocitrate and manganese to the supplied buffer.[13]
-
Add 50 µl of the diluted sample to each well of the UV microplate. Include a buffer control (no sample).[13]
-
Using a multichannel pipette, add 200 µl of the prepared Assay Buffer to each well.[13]
-
Immediately measure the absorbance at 240 nm at 20-second intervals for 30 minutes at room temperature.[13]
-
The rate of increase in absorbance is proportional to the aconitase activity. The activity can be calculated using the extinction coefficient of cis-aconitate (2.2 mM⁻¹cm⁻¹).[7]
Cellular Toxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability, which is useful for determining the cytotoxic effects of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[15]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular and logical pathways involved in this compound toxicity.
Caption: Metabolic activation of this compound to fluorocitrate and subsequent inhibition of aconitase.
Caption: Experimental workflow for the spectrophotometric aconitase activity assay.
Caption: Logical pathway from this compound exposure to clinical toxicity.
Conclusion
This compound's potent toxicity is a clear example of lethal synthesis, where a relatively inert compound is transformed into a powerful metabolic poison. Its mechanism of action, centered on the irreversible inhibition of aconitase by its metabolite fluorocitrate, leads to a catastrophic failure of cellular energy metabolism. A thorough understanding of these molecular events, supported by robust experimental data and clear visualization of the involved pathways, is crucial for the development of potential antidotes and for assessing the risks associated with this and similar toxic compounds. The information presented in this guide serves as a foundational resource for researchers dedicated to toxicology, drug development, and the broader field of cellular metabolism.
References
- 1. drexel.edu [drexel.edu]
- 2. bioassaysys.com [bioassaysys.com]
- 3. bioone.org [bioone.org]
- 4. biocompare.com [biocompare.com]
- 5. Experiments on direct and secondary poisoning by this compound (1081) in wildlife and domestic carnivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Aconitase Assay Kit (Colorimetric) (ab83459) | Abcam [abcam.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]
absorption, distribution, and excretion of fluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the absorption, distribution, and excretion of fluoroacetamide, a highly toxic organofluorine compound. Due to its rapid conversion to the metabolic poison fluoroacetate, much of the available toxicokinetic data focuses on this active metabolite. This document synthesizes the current understanding of this compound's journey through the body, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development in toxicology and drug safety.
Absorption
This compound can be absorbed systemically through multiple routes, including the gastrointestinal tract, respiratory tract, and skin.[1][2][3] Ingestion is a primary route for both intentional and unintentional poisoning.[2] Clinical manifestations of toxicity typically appear within a few hours after exposure, indicating relatively rapid absorption.[2]
Distribution
Following absorption, this compound is distributed throughout the body and undergoes metabolic conversion to fluoroacetate.[2][4] This metabolite is responsible for the compound's toxicity. Fluoroacetate leads to the accumulation of citrate in tissues, particularly those with high energy demands.[1][4][5] The central nervous system and the heart are critically affected by the resulting inhibition of cellular energy metabolism.[4][5]
While specific tissue distribution ratios for this compound are not well-documented, studies on its metabolite, fluoroacetate, indicate significant accumulation in various organs. In animal models, concentrations of fluoroacetate in the liver and kidneys are notably high.[6] A study in rats indicated that injected fluoroacetate is rapidly distributed to all tissues.[4]
Table 1: Pharmacokinetic Parameters of Fluoroacetate (Metabolite of this compound)
| Parameter | Species | Value | Route of Administration | Reference |
| Elimination Half-Life | Rabbit | 1.1 hours | - | |
| Goat | 5.4 hours | - | ||
| Sheep | 10.8 - 11 hours | - | ||
| Rhesus Macaque (¹⁸F-FACE) | Fast phase: 4 min; Slow phase: 250 min | Intravenous | [7][8] | |
| Blood Clearance | Rhesus Macaque (¹⁸F-FACE) | Bi-exponential | Intravenous | [7][8] |
Note: Data for fluoroacetate is presented due to the limited availability of specific pharmacokinetic parameters for the parent compound, this compound.
Metabolism: The "Lethal Synthesis" Pathway
The primary toxicity of this compound stems from its metabolic conversion in a process termed "lethal synthesis".[1] this compound is first hydrolyzed to fluoroacetate.[4] Fluoroacetate is then converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form fluorocitrate.[1][5] Fluorocitrate then potently inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to a blockage of cellular respiration and citrate accumulation.[1][4][5]
Excretion
This compound and its metabolites are eliminated from the body through urine and feces. Studies utilizing radiolabeled fluoroacetate (¹⁸F-FACE) in non-human primates have shown that the hepatobiliary and renal systems are the primary routes of clearance.[7] In these studies, radioactivity was observed to accumulate in the liver and kidneys before being cleared into the intestine and urinary bladder.[7][8] The metabolite ¹⁸F-fluoride was detected in both blood and urine samples.[7][8]
Experimental Protocols
Analysis of this compound in Biological Fluids by SPME-GC/MS
A common method for the quantitative determination of this compound in biological samples like blood and urine is Gas Chromatography-Mass Spectrometry (GC/MS) coupled with Solid-Phase Microextraction (SPME).
Objective: To extract and quantify this compound from blood or urine samples.
Materials:
-
SPME device with a 100 µm polydimethylsiloxane (PDMS) fiber
-
Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)
-
HP-PLOT Q capillary column
-
Internal Standard: Acetamide
-
Tetraethylammonium bromide (for enhancing extraction)
-
Reagents for pH adjustment (ammonia) and protein precipitation (zinc phosphate)
Procedure:
-
Sample Preparation (Blood):
-
To 2.0 ml of blood, add a known concentration of the internal standard (acetamide).
-
Adjust the pH of the solution to 9.0 with ammonia.
-
Precipitate proteins by adding 10% zinc phosphate.
-
Centrifuge and collect the supernatant.
-
-
Sample Preparation (Urine):
-
To 2.0 ml of urine, add the internal standard and 0.1 M tetraethylammonium bromide.
-
Filter the mixture through a 0.2 µm pore diameter hydrophilic membrane.
-
-
Solid-Phase Microextraction (SPME):
-
Immerse the PDMS fiber into the prepared sample solution.
-
Incubate at 70°C for 25 minutes to allow for the absorption of this compound onto the fiber.
-
-
GC/MS Analysis:
-
Desorb the extracted this compound from the fiber in the GC injection port for 4 minutes.
-
Use helium as the carrier gas at a flow rate of 0.8 ml/min.
-
Operate the mass spectrometer in scan mode over a range of 10–200 amu.
-
Quantify this compound by comparing the ratio of its characteristic ion peak area to that of the internal standard.
-
Analysis of Fluoroacetate using Ion Chromatography-Mass Spectrometry
For the analysis of the metabolite fluoroacetate, a method without derivatization involves ion chromatography (IC) coupled with a mass spectrometer.[9]
Objective: To directly detect and quantify fluoroacetate in aqueous samples.
Procedure:
-
Sample Preparation: Fortified water samples can be spiked with fluoroacetate and injected directly.[9]
-
Ion Chromatography: An appropriate IC column and mobile phase are used to separate the fluoroacetate anion.
-
Mass Spectrometry:
Conclusion
The toxicokinetics of this compound are characterized by its rapid absorption and metabolic conversion to fluoroacetate, the agent responsible for its profound toxicity. This conversion initiates a cascade that leads to the inhibition of the TCA cycle, primarily affecting tissues with high metabolic rates. Excretion occurs via renal and hepatobiliary pathways. While comprehensive pharmacokinetic data for this compound itself is limited, analytical methods are well-established for its detection and the detection of its primary metabolite in biological matrices. This guide provides a foundational understanding for professionals engaged in toxicology research and the development of safer chemical entities.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of severe this compound poisoning in patient with combined multiple organ dysfunction syndrome by evidence-based integrated Chinese and Western medicines: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. besjournal.com [besjournal.com]
- 6. Gender differences in pharmacokinetics and tissue distribution of 3 perfluoroalkyl and polyfluoroalkyl substances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Acute Inhalation Toxicity of Fluoroacetamide in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute inhalation toxicity of fluoroacetamide (2-fluoroacetamide, 2-FA) in rat models. This compound is a highly potent rodenticide, and understanding its toxicity via inhalation is critical for handling, safety assessment, and the development of potential countermeasures. This document synthesizes key toxicological data, outlines detailed experimental methodologies based on published studies and regulatory guidelines, and visualizes the compound's mechanism of action.
Quantitative Toxicity Data
Acute inhalation studies demonstrate that this compound is highly toxic to rats. The primary endpoint for such studies is the median lethal concentration (LC50), which is the concentration of a substance in the air that is estimated to cause the death of 50% of a test animal population during a specific exposure period.
A key study exposed Wistar rats to this compound aerosols for a 4-hour duration in a whole-body inhalation chamber. The resulting LC50 values are presented in Table 1.
Table 1: 4-Hour Acute Inhalation LC50 of this compound in Rats
| Sex | LC50 (mg/m³) | 95% Confidence Interval | Reference |
|---|---|---|---|
| Male | 136.6 | 121.3 - 154.0 |
| Female| 144.5 | 121.5 - 171.7 | |
Toxicological Observations
Exposure to this compound aerosols induces distinct clinical signs and significant histopathological damage.
Clinical Signs
During and after the 4-hour exposure period, rats exhibited signs of neurotoxicity. Observed signs included:
-
Reduced activity
-
Mild tremors
-
Convulsions
At higher concentrations, mortality was typically observed within 2 to 3 days post-exposure.
Histopathological Findings
Post-mortem examinations of exposed rats revealed damage to multiple organ systems. While hematological and biochemical variables were reported to be within normal limits, tissue analysis showed significant injuries. Key findings are summarized in Table 2.
Table 2: Summary of Histopathological Findings in Rats Following this compound Inhalation
| Organ | Pathological Observation | Reference |
|---|---|---|
| Lungs | Desquamation and necrosis of the respiratory tract epithelium. | |
| Liver | Marked hypertrophy of hepatocytes with strong acidophilic granulated cytoplasm. An increase in liver weight was noted 7 days after exposure. |
| Kidney | Focal dilatation of renal proximal tubules, cytoplasmic vacuolation, and irregularly placed pyknotic nuclei. | |
Mechanism of Toxicity: Krebs Cycle Inhibition
This compound exerts its toxic effects through a process known as "lethal synthesis". After absorption, it is metabolized to fluoroacetate. Fluoroacetate then enters the tricarboxylic acid (TCA), or Krebs, cycle by being converted to fluoroacetyl-CoA. This molecule condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a crucial enzyme in the TCA cycle that catalyzes the conversion of citrate to isocitrate. This enzymatic blockade leads to a massive accumulation of citrate, disruption of cellular respiration, severe depletion of ATP (cellular energy), and ultimately, cell death.
Caption: Metabolic pathway of this compound toxicity via lethal synthesis and inhibition of the aconitase enzyme in the TCA cycle.
Experimental Protocols
The methodologies for acute inhalation toxicity studies are standardized to ensure reproducibility and regulatory acceptance. The protocol described for this compound aligns with the principles of the OECD Test Guideline 403.
Test System and Conditions
-
Test Substance: 2-Fluoroacetamide (2-FA).
-
Species: Rat (the preferred species for this type of study); the key study cited used Wistar strain rats.
-
Age and Weight: Young adult animals are used, typically 8 to 12 weeks old, with body weights within ±20% of the sex-specific mean.
-
Animal Husbandry: Animals are housed in controlled environments with a temperature of 22±3°C and relative humidity between 30-70%. A standard 12-hour light/12-hour dark cycle is maintained. Animals are acclimated for at least 5 days prior to exposure.
Exposure Methodology
-
Apparatus: A dynamically operated whole-body inhalation exposure chamber is used. This system ensures a stable and uniform concentration of the test article in the air.
-
Atmosphere Generation: An aerosol of this compound is generated. The concentration in the chamber is monitored gravimetrically by drawing air samples through filters. Particle size is also monitored to ensure respirability (typically >90% of particles less than 3.0 µm).
-
Exposure Duration: A single, continuous 4-hour exposure is standard.
-
Control Group: A control group of animals is exposed to clean, filtered air under identical conditions.
-
Dose Groups: At least three concentration levels are used to establish a dose-response relationship and calculate the LC50. The study typically involves 5 males and 5 females per concentration group.
Post-Exposure Observation
-
Duration: Following exposure, animals are observed for a 14-day period.
-
Observations: Cageside observations for clinical signs of toxicity are performed daily. Body weights are recorded periodically. All mortalities are recorded.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Tissues from key organs are preserved for histopathological examination.
Caption: General experimental workflow for an acute inhalation toxicity study following OECD Guideline 403.
Conclusion
Data from acute inhalation studies in rats confirm that this compound is a highly toxic substance, with a 4-hour LC50 value in the range of 136-145 mg/m³. The mechanism of toxicity is well-defined, involving the lethal synthesis of fluorocitrate and subsequent disruption of cellular energy metabolism. The observed toxic effects are multi-systemic, with significant damage to the lungs, liver, and kidneys, and pronounced signs of neurotoxicity. These findings underscore the critical need for stringent safety precautions during the handling of this compound.
An In-depth Technical Guide to Fluoroacetamide's Effect on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetamide is a highly toxic compound that exerts its primary effect by disrupting cellular respiration. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced toxicity, with a focus on its impact on the Krebs cycle and downstream cellular processes. Detailed experimental protocols for key assays, quantitative data on metabolic perturbations, and visualizations of the affected signaling pathways are presented to serve as a valuable resource for the scientific community.
Introduction
This compound (FCH₂CONH₂) is a metabolic poison that, while not intrinsically toxic, is converted in vivo into a potent inhibitor of cellular respiration.[1] Its toxicity stems from a process termed "lethal synthesis," where it is metabolized into a compound that irreversibly disrupts a critical enzymatic step in the Krebs (tricarboxylic acid or TCA) cycle.[2] This disruption leads to a cascade of metabolic failures, ultimately resulting in cellular energy crisis and death. Understanding the precise molecular events is crucial for the development of potential antidotes and for assessing the broader toxicological implications of fluorinated organic compounds.
The Core Mechanism: Lethal Synthesis and Aconitase Inhibition
The toxicity of this compound is a multi-step process that occurs within the cell, primarily in the mitochondria.
-
Hydrolysis to Fluoroacetate: this compound is first hydrolyzed by cellular amidases to produce fluoroacetate.[3]
-
Conversion to Fluoroacetyl-CoA: Fluoroacetate is then activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.[4]
-
Formation of Fluorocitrate: In the mitochondrial matrix, citrate synthase condenses fluoroacetyl-CoA with oxaloacetate to produce (-)-erythro-2-fluorocitrate.[2] This is the "lethal synthesis" step, as it creates the ultimate toxic metabolite.
-
Inhibition of Aconitase: Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the Krebs cycle.[5] Fluorocitrate acts as a mechanism-based inhibitor, binding tightly to the enzyme's active site and preventing the conversion of citrate.[5]
This inhibition effectively blocks the Krebs cycle at an early stage, leading to the profound metabolic consequences discussed below.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. sketchviz.com [sketchviz.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Detection of Fluoroacetamide in Biological Matrices by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound that has been used as a rodenticide. Its high solubility in water and tasteless nature have led to incidents of accidental and intentional poisoning. Due to its severe toxicity, which stems from the "lethal synthesis" of fluorocitrate that inhibits the Krebs cycle, sensitive and reliable analytical methods for its detection in biological and other matrices are crucial for forensic toxicology, food safety, and environmental monitoring.[1][2] This application note details a robust and sensitive method for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The primary method described utilizes Solid-Phase Microextraction (SPME) for sample preparation from biological fluids, offering a fast and efficient alternative to traditional liquid-liquid extraction.[3] An alternative extraction method for tissue samples is also presented.
Quantitative Data Summary
The following table summarizes the quantitative performance of the SPME-GC-MS method for this compound analysis in blood samples.
| Parameter | Value |
| Linearity Range | 5.0 - 90.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Average Recovery | 92.2% |
| Internal Standard | Acetamide |
Experimental Protocols
Protocol 1: SPME-GC-MS for this compound in Blood and Urine
This protocol is adapted from the method developed by Cai et al. (2004).
1. Sample Preparation:
-
Blood:
-
To 2.0 mL of blood sample, add 45 µL of a 2.0 mg/mL acetamide internal standard solution.
-
Adjust the pH of the solution to 9.0 with ammonia to precipitate proteins.
-
Add 10% zinc phosphate to further aid protein precipitation.
-
Centrifuge the sample.
-
Filter the supernatant through a 0.2 µm hydrophilic membrane.
-
Add 2.0 mL of 0.1 M tetraethylammonium bromide to the filtrate and adjust the pH to 7.0 with phosphoric acid.
-
-
Urine:
-
To 2.0 mL of urine sample, add 90 µL of 2.0 mg/mL this compound standard (for spiking, if necessary), 45 µL of 2.0 mg/mL acetamide internal standard, and 2.0 mL of 0.1 M tetraethylammonium bromide.
-
Filter the mixture through a 0.2 µm hydrophilic membrane.
-
2. Solid-Phase Microextraction (SPME):
-
Immerse a 100 µm polydimethylsiloxane (PDMS) SPME fiber into the prepared sample solution.
-
Incubate for 25 minutes at 70°C to allow for the extraction of this compound onto the fiber.
3. GC-MS Analysis:
-
Desorb the extracted this compound from the SPME fiber in the GC injector for 4 minutes.
-
Perform the GC-MS analysis using the parameters outlined in the table below.
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-PLOT Q capillary column |
| Carrier Gas | Helium |
| Flow Rate | 0.8 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Full Scan |
| Mass Range | 10 - 200 amu |
| Solvent Delay | 5 minutes |
Characteristic Mass Ions:
-
This compound (m/z): 77 (Molecular Ion), 44, 33
-
Acetamide (Internal Standard, m/z): 59, 44
Protocol 2: Extraction of this compound from Tissue
This protocol is based on a method for the recovery of this compound from tissue samples.[4]
1. Sample Homogenization:
-
Macerate the tissue sample (e.g., liver, kidney).
2. Extraction:
-
The specific solvent and procedure for extraction were not detailed in the abstract, but a general approach would involve homogenization in an organic solvent followed by cleanup steps. A previously described method for tissue involved extraction with an acetone and water mixture, followed by ethyl acetate in a strongly acidic medium.
3. GC-MS Analysis:
-
Analyze the resulting extract using GC-MS, monitoring for the characteristic ions of this compound. The recovery for this compound from tissue macerates was found to be approximately 30-35%.[4]
Visualizations
References
- 1. [Analysis of this compound in biological samples with GC/NPD, GC/FID] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Fluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetamide is a highly toxic organofluorine compound that has been used as a rodenticide.[1][2] Its high toxicity and potential for accidental or intentional poisoning necessitate sensitive and reliable analytical methods for its detection in various matrices, including biological fluids.[1][3] Solid-Phase Microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a rapid, solvent-free, and sensitive approach for the determination of this compound.[1][4][5] SPME integrates sampling, extraction, concentration, and sample introduction into a single step, making it an efficient sample preparation technique.[1]
These application notes provide a detailed protocol for the analysis of this compound in biological samples using SPME-GC-MS, based on established methodologies.
Principle of the Method
This method utilizes direct immersion SPME to extract this compound from a liquid sample. The analyte partitions from the sample matrix onto a stationary phase coated on a fused silica fiber. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analyte is thermally desorbed and analyzed by mass spectrometry. The use of an internal standard is recommended for accurate quantification.
Experimental Workflow
A visual representation of the experimental workflow for SPME analysis of this compound is provided below.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound standard
-
Acetamide (Internal Standard)
-
Tetraethylammonium bromide
-
Ammonia solution
-
Zinc phosphate solution (10%)
-
Methanol
-
Acetonitrile
-
Acetone
-
Milli-Q water or equivalent
-
SPME fiber: 100 µm polydimethylsiloxane (PDMS) coating
-
Autosampler vials with septa
Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer
-
Capillary column: HP-PLOT Q or equivalent
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 2.0 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of the internal standard, acetamide (e.g., 2.0 mg/mL), in the same solvent.
-
Prepare working standard solutions by serially diluting the stock solutions to achieve a calibration range (e.g., 5.0 to 90 µg/mL for this compound).
Sample Preparation (Blood):
-
To 2.0 mL of the blood sample, add a known amount of the internal standard solution (e.g., 45 µL of 2.0 mg/mL acetamide).
-
Adjust the pH of the mixed solution to 9.0 with ammonia.
-
Add 10% zinc phosphate solution to precipitate proteins.
-
Vortex the sample and then centrifuge.
-
Collect the supernatant for SPME analysis.
-
To the supernatant, add 2.0 mL of 0.1 M tetraethylammonium bromide solution.[1]
Sample Preparation (Urine):
-
To 2.0 mL of the urine sample, add a known amount of the internal standard solution.
-
Add 2.0 mL of 0.1 M tetraethylammonium bromide solution.
SPME Procedure
-
Place the prepared sample or standard solution into an autosampler vial.
-
Immerse the 100 µm PDMS SPME fiber into the sample solution.
-
Perform the extraction for 25 minutes at 70°C with agitation.[1][3]
-
After extraction, retract the fiber into the needle.
GC-MS Analysis
-
Introduce the SPME fiber into the GC injection port.
-
Desorb the extracted analytes from the fiber for 4 minutes at the appropriate injector temperature.[1][3]
-
Perform the GC-MS analysis using the parameters outlined in the quantitative data table below.
-
The mass spectrometer can be operated in scan mode (e.g., m/z 10-200) for identification and selected ion monitoring (SIM) mode for quantification.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound using SPME-GC-MS.
| Parameter | Value | Reference |
| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) | [1][3] |
| Extraction Type | Direct Immersion | [1] |
| Extraction Time | 25 minutes | [1][3] |
| Extraction Temperature | 70°C | [1][3] |
| Desorption Time | 4 minutes | [1][3] |
| GC Column | HP-PLOT Q capillary column | [1][3] |
| Carrier Gas | Helium | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| MS Operation Mode | Scan (10-200 amu) | [1] |
| Linearity Range | 5.0 to 90 µg/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 1.0 µg/mL | [1][3] |
| Average Recovery (in blood) | 92.2% | [1][3] |
| Internal Standard | Acetamide | [1] |
Logical Relationship of Key Parameters
The following diagram illustrates the relationship between key experimental parameters and the overall performance of the SPME-GC-MS method.
Caption: Key parameter relationships in SPME analysis.
Troubleshooting
-
Low Recovery:
-
Ensure the SPME fiber is in good condition.
-
Optimize extraction time and temperature.
-
Check the pH of the sample solution.
-
Ensure complete desorption in the GC inlet.
-
-
Poor Peak Shape:
-
Check the GC inlet liner for contamination.
-
Ensure the desorption temperature is optimal.
-
Check the condition of the GC column.
-
-
High Background Noise:
-
Condition the SPME fiber before use.
-
Use high-purity reagents and solvents.
-
Check for leaks in the GC-MS system.
-
Conclusion
The SPME-GC-MS method described provides a robust and sensitive tool for the determination of this compound in biological samples. The elimination of organic solvents for extraction and the integration of sample preparation steps make it an attractive alternative to traditional methods. Proper optimization of SPME parameters and adherence to the outlined protocols are crucial for achieving accurate and reliable results in research, clinical, and forensic applications.
References
- 1. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 2. Fast detection of this compound in body fluid using gas chromatography–mass spectrometry after solid-phase microextra… [ouci.dntb.gov.ua]
- 3. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Fluoroacetamide using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides detailed methodologies for the quantitative analysis of fluoroacetamide, a highly toxic rodenticide, using High-Performance Liquid Chromatography (HPLC). This compound's high water solubility and lack of a strong chromophore present analytical challenges. This application note details a robust reversed-phase HPLC method coupled with mass spectrometry (MS) for sensitive and selective quantification. Additionally, it discusses the limitations of UV detection and explores potential derivatization strategies. Protocols for sample preparation from various matrices, including water and biological fluids, are provided to guide researchers, scientists, and drug development professionals in the accurate determination of this compound.
Introduction
This compound (FCH₂CONH₂) is a potent metabolic poison used as a rodenticide. Its high toxicity and potential for accidental or intentional poisoning necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices. HPLC is a powerful technique for the separation and analysis of chemical compounds. This note describes an HPLC-MS method for the direct analysis of this compound and discusses considerations for sample preparation and alternative detection methods.
Chromatographic Principles
The primary method detailed here utilizes reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound, being a polar compound, requires a column chemistry that provides sufficient retention in a highly aqueous mobile phase. Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity, especially given that this compound lacks a strong UV-absorbing chromophore.[1]
HPLC-MS Method for this compound Quantification
This method is adapted from established protocols for the analysis of this compound in water samples and is suitable for trace-level quantification.[1]
Instrumentation and Reagents
-
HPLC System: A system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Acclaim RSLC PA2 column or equivalent, compatible with 100% aqueous conditions.[1]
-
Reagents: HPLC-grade water, acetonitrile, and methanol. This compound analytical standard.
Chromatographic Conditions
| Parameter | Value |
| Column | Acclaim RSLC PA2 (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or shallow gradient depending on matrix |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 25 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Run Time | < 5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored m/z | 78.0 (protonated molecular ion [M+H]⁺)[1] |
| Capillary Voltage | Optimized for maximal signal (e.g., 3.5 kV) |
| Cone Voltage | Optimized for maximal signal |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of water or methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in water to create calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation
The goal of sample preparation is to extract this compound from the matrix, remove interferences, and ensure compatibility with the HPLC system.
For clean water matrices, direct injection may be possible. For more complex aqueous samples, filtration through a 0.22 µm filter is recommended.
This protocol is adapted from established methods for sample cleanup of biological fluids for this compound analysis.[2]
-
Protein Precipitation (for blood/plasma): To 1 mL of sample, add 2 mL of cold acetonitrile.
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL) for HPLC-MS analysis.
-
Homogenization: Homogenize a known weight of tissue (e.g., 1 g) in a suitable solvent such as a mixture of acetone and water.
-
Extraction: Perform liquid-liquid extraction with a solvent like ethyl acetate under acidic conditions.
-
Centrifugation and Cleanup: Centrifuge to separate the layers and collect the organic phase. Further cleanup using solid-phase extraction (SPE) may be necessary depending on the complexity of the matrix.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
Method Validation
A summary of typical validation parameters for HPLC methods is provided below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99[3] |
| Range | Typically 80-120% of the target concentration.[4] |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Quantitative Data Summary
The following table summarizes quantitative data from a representative HPLC-MS method.[1]
| Parameter | This compound |
| Linearity Range | 20 ppb - 10 ppm |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.8 ppb (in drinking water)[1] |
| Retention Time | ~1 minute[1] |
Considerations for HPLC-UV Analysis
Direct UV detection of this compound is challenging due to its lack of a significant chromophore.[1] For laboratories without access to a mass spectrometer, derivatization is necessary to introduce a UV-active or fluorescent tag to the molecule.
Pre-column Derivatization (Hypothetical Protocol)
This is a generalized, hypothetical protocol as no specific validated method for this compound derivatization for HPLC-UV was found in the literature. The amide group of this compound could potentially be hydrolyzed to an amine, which is then susceptible to derivatization.
-
Hydrolysis (optional): The amide could potentially be hydrolyzed to fluoroacetate and ammonia. The resulting primary amine could then be derivatized.
-
Derivatization: React the analyte with a derivatizing agent such as dansyl chloride or dabsyl chloride, which reacts with primary and secondary amines to yield highly UV-active products.[5]
-
Quenching: Stop the reaction after a defined period.
-
Analysis: Inject the derivatized sample into the HPLC-UV system. The chromatographic conditions would need to be optimized for the separation of the derivatized product.
Diagrams
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Toxic mechanism of this compound via Krebs cycle inhibition.
Conclusion
The HPLC-MS method described provides a sensitive and selective approach for the quantification of this compound. While direct UV detection is not feasible, derivatization presents a potential alternative for laboratories equipped with UV detectors. Proper sample preparation is critical for accurate and precise results, especially in complex biological matrices. The protocols and data presented in this application note serve as a valuable resource for the analysis of this important compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
Protocol for Utilizing Fluoroacetamide in Metabolic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fluoroacetamide is a potent metabolic poison that serves as a valuable tool in metabolic pathway research, primarily for studying the intricacies of the citric acid cycle (TCA cycle), also known as the Krebs cycle. Its utility stems from its specific mechanism of action, which leads to the inhibition of a key enzyme in this central metabolic pathway.
Mechanism of Action:
This compound itself is not the direct inhibitor. Upon entry into a biological system, it undergoes metabolic activation through a process termed "lethal synthesis"[1][2]. The process unfolds as follows:
-
Deacetylation: this compound is first hydrolyzed to fluoroacetate[2].
-
Conversion to Fluoroacetyl-CoA: Fluoroacetate is then converted to fluoroacetyl-CoA.
-
Condensation to Fluorocitrate: Fluoroacetyl-CoA subsequently condenses with oxaloacetate, a reaction catalyzed by citrate synthase, to form fluorocitrate[1][3].
-
Inhibition of Aconitase: Fluorocitrate acts as a potent competitive inhibitor of the enzyme aconitase[1][3]. Aconitase is responsible for the isomerization of citrate to isocitrate, a critical step in the TCA cycle.
-
Metabolic Blockade and Citrate Accumulation: The inhibition of aconitase leads to a blockade of the TCA cycle, resulting in the accumulation of citrate in tissues and a subsequent disruption of cellular energy metabolism and ATP production[1].
This specific mode of action makes this compound a powerful tool to investigate the consequences of TCA cycle disruption, study alternative metabolic pathways, and explore potential therapeutic interventions for metabolic disorders.
Applications in Research:
-
Elucidating the role of the TCA cycle: By inhibiting the Krebs cycle, researchers can study its importance in various cellular processes, including energy production, biosynthesis of precursors for amino acids and fatty acids, and cellular respiration.
-
Investigating metabolic reprogramming: In fields like oncology, where cancer cells often exhibit altered metabolism (the Warburg effect), this compound can be used to probe the reliance of these cells on the TCA cycle and to explore metabolic vulnerabilities.
-
Drug development and screening: It can be used as a positive control for screening compounds that aim to modulate the TCA cycle or to study the metabolic effects of other drugs.
-
Toxicology studies: Understanding the mechanism of this compound toxicity provides insights into metabolic poisoning and the development of potential antidotes.
Safety Precautions:
This compound is highly toxic to humans and animals. All handling and experimental procedures must be conducted with extreme caution in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. A detailed risk assessment and adherence to institutional safety protocols are mandatory before commencing any work with this compound.
Data Presentation
The primary quantitative effect of this compound treatment is the significant accumulation of citrate in various tissues. The following table summarizes reported changes in citrate levels following fluoroacetate (the active metabolite of this compound) administration in different animal models.
| Animal Model | Tissue/Fluid | Fold Increase in Citrate Concentration | Reference |
| Rat | Heart | 8 - 15 fold | [1] |
| Rat | Serum | 5 - 10 fold | [1] |
| Dog | Heart | 2 - 3 fold | [1] |
| Dog | Serum | 2 - 3 fold | [1] |
| Mouse | Adenocarcinoma 755 Tumor | Marked Increase | [4] |
| Mouse | Brain | Marked Increase | [4] |
| Mouse | Heart | Marked Increase | [4] |
| Mouse | Kidney | Marked Increase | [4] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on Cellular Metabolism
This protocol describes the treatment of a cultured cell line with this compound to investigate its impact on the levels of TCA cycle intermediates.
Materials:
-
Cultured mammalian cell line (e.g., HeLa, HepG2, or a cell line relevant to the research question)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for metabolite extraction (e.g., ice-cold 80% methanol)
-
Instrumentation for metabolite analysis (e.g., Liquid Chromatography-Mass Spectrometry - LC-MS)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a working solution of this compound in a complete culture medium at the desired final concentration (e.g., 1-10 µM, to be optimized for the specific cell line).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a targeted or untargeted metabolomics approach to quantify the levels of citrate and other TCA cycle intermediates.
-
Protocol 2: In Vivo Analysis of this compound's Metabolic Effects in a Rodent Model
This protocol outlines a procedure for administering this compound to rodents to study its effects on tissue-specific metabolite levels. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
This compound solution for injection (sterile, in a suitable vehicle like saline)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Reagents for tissue homogenization and metabolite extraction
-
Instrumentation for metabolite analysis (e.g., LC-MS or GC-MS)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose. The dose should be carefully selected based on literature and pilot studies to induce metabolic effects without causing rapid lethality. A sub-lethal dose is often preferred for time-course studies.
-
Administer a vehicle control to a separate group of animals.
-
-
Time-Course Study:
-
At various time points after administration (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals from both the treatment and control groups.
-
-
Tissue Collection and Processing:
-
Immediately following euthanasia, surgically excise the tissues of interest (e.g., heart, liver, kidney, brain).
-
Snap-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Store the frozen tissues at -80°C until analysis.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in an ice-cold extraction solvent (e.g., 80% methanol) using a suitable homogenizer.
-
Follow a similar procedure as in Protocol 1 for protein precipitation and collection of the metabolite-containing supernatant.
-
-
Sample Analysis:
-
Analyze the tissue extracts using LC-MS or GC-MS to quantify the levels of citrate and other relevant metabolites. Normalize the metabolite levels to the tissue weight.
-
Mandatory Visualizations
Signaling Pathway of this compound's Metabolic Action
Caption: Metabolic activation of this compound and subsequent inhibition of the TCA cycle.
Experimental Workflow for In Vitro Metabolic Analysis
Caption: Workflow for studying the metabolic effects of this compound in cultured cells.
References
Application Note: Quantitative Analysis of Fluoroacetamide in Biological Fluids
References
- 1. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 2. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. [PDF] Quantitation of Fluoroacetic Acid and this compound with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for Fluoroacetamide Sample Preparation in Blood and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and preparation of fluoroacetamide from blood and urine samples, crucial for toxicological analysis, pharmacokinetic studies, and forensic investigations. The protocols outlined below are based on established analytical techniques, including Solid-Phase Microextraction (SPME), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE), coupled with chromatographic analysis.
Overview of Sample Preparation Techniques
The choice of sample preparation technique for this compound analysis is critical and depends on the biological matrix, the required sensitivity, and the available analytical instrumentation. For blood samples, initial protein removal is a mandatory step to prevent interference and column clogging. In urine, the matrix effects are generally lower, but extraction and concentration are often necessary to achieve the desired detection limits.
Common techniques include:
-
Solid-Phase Microextraction (SPME): A solvent-free technique that integrates sampling, extraction, and concentration. It is particularly suitable for Gas Chromatography (GC) analysis.
-
Protein Precipitation (PP): A straightforward method for removing proteins from blood and plasma samples by adding a precipitating agent.
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate analytes from a liquid sample, offering high recovery and clean extracts.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various sample preparation techniques for this compound in blood and urine.
Table 1: this compound in Blood
| Preparation Technique | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Linear Range | Reference |
| Protein Precipitation + SPME | GC-MS | 92.2 | 1.0 µg/mL | 5.0 - 90 µg/mL | [1] |
| Protein Precipitation | LC-MS/MS | - | - | - | [2] |
Table 2: this compound in Urine
| Preparation Technique | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| SPME | GC-MS | - | 1.0 µg/mL | - | 5.0 - 90 µg/mL | [1] |
| SPE (for metabolite) | LC-MS/MS | 87.2 - 107 | 2 ng/mL | 5 ng/mL | 5 - 1000 ng/mL | [3] |
| LLE | GC-MS | - | - | - | - | [4][5] |
Note: Data for some techniques were not available in the reviewed literature.
Experimental Protocols and Workflows
Protocol 1: Solid-Phase Microextraction (SPME) for this compound in Blood and Urine
This protocol is adapted for the analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Materials:
-
Blood or urine sample
-
Internal Standard (IS): Acetamide solution (2.0 mg/mL)
-
Tetraethylammonium bromide (0.1 M)
-
Ammonia solution
-
Zinc phosphate (10%)
-
SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) fiber
-
GC-MS system
Blood Sample Preparation:
-
To 2.0 mL of blood, add 45 µL of 2.0 mg/mL acetamide (IS).
-
Adjust the pH to 9.0 with ammonia.
-
Add 10% zinc phosphate to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add 2.0 mL of 0.1 M tetraethylammonium bromide to the supernatant.
Urine Sample Preparation:
-
To 2.0 mL of urine, add 45 µL of 2.0 mg/mL acetamide (IS).
-
Add 2.0 mL of 0.1 M tetraethylammonium bromide.
-
Filter the mixture through a 0.2 µm hydrophilic membrane.
SPME and GC-MS Analysis:
-
Immerse the PDMS fiber into the prepared sample solution.
-
Extract for 25 minutes at 70°C.
-
Desorb the extracted this compound from the fiber in the GC injection port for 4 minutes.
-
Analyze using a GC-MS system.
Caption: Workflow for protein precipitation of whole blood.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol is a general method for the extraction of semi-volatile compounds from urine using LLE, which can be adapted for this compound analysis by GC-MS. [4][5] Materials:
-
Urine sample (2 mL)
-
Sulfuric acid (1 M)
-
Sodium sulfate
-
Dichloromethane (DCM)
-
Glass vials
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Add 2 mL of 1 M sulfuric acid to a 10 mL glass vial containing 0.2 g of sodium sulfate.
-
Add 2 mL of the urine sample to the vial.
-
Vortex until the salt is completely dissolved.
-
Add 4 mL of dichloromethane (DCM) and vortex for 1 minute.
-
Centrifuge for 1 minute at 3500 rpm to separate the layers.
-
Collect the DCM layer (bottom layer).
-
Dry the DCM extract with anhydrous sodium sulfate.
-
Transfer an aliquot of the dried extract for GC-MS analysis.
Workflow Diagram for Liquid-Liquid Extraction of Urine
References
- 1. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of monofluoroacetic acid in urine by liquid chromatography-triple quadrupole mass spectrometry and preparation of the positive sample by the bioconversion from monothis compound to monofluoroacetic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fluoroacetamide in C-N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the arylamide moiety is a prevalent structural motif. Fluoroacetamide, a readily available and fluorinated C2 building block, presents itself as a valuable reactant for introducing the -NHCOCH₂F group onto aromatic and heteroaromatic scaffolds. The presence of the α-fluoro substituent can significantly influence the physicochemical and biological properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a reactant in two major classes of C-N coupling reactions: Copper-Catalyzed N-Arylation (a Chan-Lam type reaction) and Palladium-Catalyzed N-Arylation (a Buchwald-Hartwig type reaction).
Copper-Catalyzed N-Arylation of this compound with Arylboronic Acids
The copper-catalyzed N-arylation of amides, a variation of the Chan-Lam coupling, offers a cost-effective and efficient method for the formation of N-aryl amides. This approach is particularly useful for the coupling of this compound with a variety of aryl- and heteroarylboronic acids under relatively mild conditions.
General Reaction Scheme:
Caption: General scheme for the copper-catalyzed N-arylation of this compound.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
This protocol is adapted from methodologies developed for the N-arylation of trithis compound, which is expected to have similar reactivity to this compound[1].
Materials:
-
This compound
-
Arylboronic acid (substituted or unsubstituted)
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and copper(II) acetate (0.1 mmol, 0.1 equiv.).
-
Add the solvent (e.g., DCM, 5 mL).
-
To the stirred suspension, add triethylamine (2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-fluoroacetamide.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the copper-catalyzed N-arylation of trithis compound with various arylboronic acids, which can be considered indicative for reactions with this compound[1].
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Phenyl-2,2,2-trithis compound | 75 |
| 2 | 4-Methylphenylboronic acid | N-(4-Methylphenyl)-2,2,2-trithis compound | 82 |
| 3 | 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)-2,2,2-trithis compound | 85 |
| 4 | 4-Chlorophenylboronic acid | N-(4-Chlorophenyl)-2,2,2-trithis compound | 68 |
| 5 | 3-Thienylboronic acid | N-(3-Thienyl)-2,2,2-trithis compound | 55 |
Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, accommodating a wide range of substrates and functional groups.[2][3][4][5] While specific examples with this compound are not extensively documented, protocols for other primary amides can be readily adapted. The electron-withdrawing nature of the α-fluoro substituent may influence the acidity of the N-H bond and the nucleophilicity of the corresponding amide, potentially affecting reaction kinetics.
General Reaction Scheme:
Caption: General scheme for the palladium-catalyzed N-arylation of this compound.
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation
This protocol is a general guideline based on established methods for the Buchwald-Hartwig amination of primary amides.[6][7] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., aryl bromide, aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or glovebox for inert atmosphere conditions
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas (N₂ or Ar), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), phosphine ligand (2-4 mol %), and base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to a Schlenk tube.
-
Add the aryl halide or triflate (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent (3-5 mL).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-fluoroacetamide.
Data Presentation: Representative Catalyst Systems and Conditions for Primary Amide N-Arylation
The following table summarizes typical conditions for the Buchwald-Hartwig amination of primary amides, which can serve as a starting point for reactions with this compound.
| Entry | Aryl Halide | Amide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Acetamide | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 95 |
| 2 | 1-Bromo-4-tert-butylbenzene | Benzamide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 98 |
| 3 | 4-Chloroanisole | Propionamide | Pd-G3-XPhos | K₃PO₄ | Dioxane | 80 | 92 |
| 4 | 2-Bromopyridine | Acetamide | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Toluene | 100 | 85 |
Logical Workflow for C-N Coupling with this compound
Caption: Decision workflow for selecting a C-N coupling method for this compound.
Conclusion
This compound is a viable and valuable reactant for the synthesis of N-aryl-fluoroacetamides via transition metal-catalyzed C-N coupling reactions. Both copper- and palladium-based catalytic systems offer effective routes to these important motifs. The choice of methodology will depend on the nature of the aryl coupling partner, functional group tolerance, and desired reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to explore the use of this compound in their synthetic endeavors, paving the way for the discovery and development of novel molecules in the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Fluoroacetamide: A Versatile Research Tool for Investigating Enzyme Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetamide (FCH₂CONH₂) is a metabolic poison that has been utilized as a research tool to investigate distinct mechanisms of enzyme inhibition. Its utility in scientific research stems from two primary modes of action. Classically, its toxicity is attributed to its in vivo conversion to fluorocitrate, a potent inhibitor of the Krebs cycle enzyme aconitase. More recently, derivatives of this compound, such as chlorothis compound (CFA), have been developed as covalent inhibitors that target the active sites of specific enzymes, particularly cysteine proteases. These dual functionalities make this compound and its analogs valuable probes for studying enzyme kinetics, elucidating metabolic pathways, and for the discovery of novel therapeutic agents.
Section 1: Inhibition of Aconitase by this compound (via Fluoroacetate/Fluorocitrate)
The primary mechanism of this compound's toxicity involves a process known as "lethal synthesis."[1] In vivo, this compound is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. This intermediate subsequently condenses with oxaloacetate to form fluorocitrate.[1] The (-)-erythro diastereomer of 2-fluorocitrate is a potent, mechanism-based inhibitor of aconitase, an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) cycle.[2][3] Inhibition of aconitase leads to a blockage of the TCA cycle, resulting in the accumulation of citrate and disruption of cellular energy metabolism.[4]
Mechanism of Aconitase Inhibition
Fluorocitrate acts as a mechanism-based inhibitor of aconitase. The enzyme initially converts (-)-erythro-2-fluorocitrate to fluoro-cis-aconitate. Subsequently, the addition of a hydroxide ion and the loss of a fluoride ion leads to the formation of 4-hydroxy-trans-aconitate (HTn), which binds very tightly, but not covalently, to the enzyme's active site, causing potent inhibition.[2][3] The inhibition by fluorocitrate on aconitase has been characterized as partially competitive with respect to citrate.[5]
Quantitative Data: Inhibition of Aconitase by Fluorocitrate
| Inhibitor | Enzyme | Substrate | Inhibition Type | K_i | Reference |
| Fluorocitrate | Aconitase (solubilized from rat liver mitochondria) | Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | [5] |
| Fluorocitrate | Aconitase (solubilized from rat liver mitochondria) | cis-Aconitate | Partially Non-Competitive | 3.0 x 10⁻⁸ M | [5] |
Experimental Protocol: Aconitase Activity and Inhibition Assay
This protocol is adapted from commercially available aconitase activity assay kits and can be used to determine the inhibitory effect of compounds like this compound (after in vitro metabolic activation) or purified fluorocitrate. The assay measures the activity of aconitase in a coupled enzymatic reaction where the product, isocitrate, is utilized by isocitrate dehydrogenase to produce NADPH, which can be measured spectrophotometrically.
Materials:
-
Purified mitochondrial or cytosolic aconitase, or tissue/cell homogenate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate solution (substrate)
-
Isocitrate Dehydrogenase
-
NADP⁺
-
Aconitase Activation Solution (containing a reducing agent like DTT or cysteine and a source of ferrous ions)
-
Test inhibitor (e.g., fluorocitrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation and Activation:
-
If using a tissue or cell lysate, homogenize the sample in ice-cold Assay Buffer and centrifuge to remove debris.[6][7] The supernatant can be used for cytosolic aconitase, while the pelleted mitochondria can be lysed for mitochondrial aconitase.[6][7]
-
Activate the aconitase by incubating the enzyme preparation with Aconitase Activation Solution on ice for at least 1 hour.[6]
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the desired concentrations of the test inhibitor (fluorocitrate) to the wells. Include a control well with no inhibitor.
-
Add the activated aconitase solution to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing Assay Buffer, citrate, isocitrate dehydrogenase, and NADP⁺.
-
Initiate the reaction by adding the Reaction Mix to all wells.
-
Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (change in absorbance per minute) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the K_i and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor. Analyze the data using Lineweaver-Burk or other kinetic plots.
-
Caption: Metabolic activation of this compound to fluorocitrate and inhibition of aconitase in the TCA cycle.
Section 2: Chlorothis compound as a Covalent Inhibitor of Cysteine Proteases
A newer application of this compound chemistry involves the use of α-chlorothis compound (CFA) as a "warhead" for designing covalent inhibitors.[8] These inhibitors target nucleophilic residues, particularly cysteine, in the active sites of enzymes. The CFA moiety is weakly reactive, which can contribute to higher selectivity compared to more reactive electrophiles like acrylamides.[8] This approach has been successfully applied to develop inhibitors for cysteine proteases such as papain and the 3C-like protease (3CLpro) of SARS-CoV-2.
Mechanism of Covalent Inhibition
Covalent inhibition by CFA-containing compounds typically proceeds through a two-step mechanism:
-
Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site.
-
Covalent Bond Formation: The nucleophilic thiol group of a cysteine residue in the active site attacks the electrophilic carbon of the CFA moiety, displacing the chlorine atom and forming a stable covalent bond. This effectively and often irreversibly inactivates the enzyme.
Quantitative Data: Covalent Inhibition by CFA Derivatives
| Inhibitor | Enzyme | IC₅₀ | Reference |
| CFA-benzothiazole 30 | Papain | ~10 µM | [8] |
| (R,R)-18 (dipeptidic CFA) | SARS-CoV-2 Mpro | 0.90 µM | [9] |
| YH-6 ((R)-CFA aza-peptide) | SARS-CoV-2 3CLpro | 4.3 nM | [10] |
| Compound 7 (GRL0617 analog with vinylsulfonamide) | SARS-CoV-2 PLpro | 76 nM (Ub-rhodamine substrate) | [11] |
| Compound 9 (GRL0617 analog with chloroacetamide) | SARS-CoV-2 PLpro | 1.96 µM (Ub-rhodamine substrate) | [11] |
Experimental Protocol: Screening and Characterization of Covalent Cysteine Protease Inhibitors
This protocol outlines a general workflow for identifying and characterizing covalent inhibitors of a cysteine protease (e.g., papain, SARS-CoV-2 3CLpro) using a CFA-based compound library.
Part 1: Initial Screening for Inhibition
Materials:
-
Purified cysteine protease (e.g., papain, SARS-CoV-2 3CLpro)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.0, containing a reducing agent like TCEP or DTT)
-
Fluorogenic or chromogenic substrate (e.g., Bz-Arg-AMC for papain, a FRET peptide for 3CLpro)
-
CFA compound library
-
96- or 384-well plates (black plates for fluorescence assays)
-
Fluorescence or absorbance plate reader
Procedure:
-
Enzyme Activation: Pre-activate the cysteine protease in the Assay Buffer containing a reducing agent to ensure the catalytic cysteine is in its reduced state.
-
Inhibitor Incubation:
-
Add the CFA library compounds to the wells at a fixed concentration (e.g., 10 or 100 µM).
-
Add the activated enzyme to the wells and incubate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[8]
-
-
Reaction Initiation and Measurement:
-
Add the substrate to all wells to initiate the enzymatic reaction.
-
Monitor the change in fluorescence or absorbance over time.
-
-
Hit Identification: Identify compounds that significantly reduce the enzyme's activity compared to the no-inhibitor control.
Part 2: Determination of IC₅₀ and Kinetic Parameters
Procedure:
-
IC₅₀ Determination: For the identified hits, perform the inhibition assay with a range of inhibitor concentrations. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Time-Dependent Inhibition: To confirm covalent modification, assess if the inhibition is time-dependent. Incubate the enzyme with various concentrations of the inhibitor for different time intervals before adding the substrate. A progressive increase in inhibition with longer incubation times is indicative of covalent inhibition.
-
Determination of k_inact/K_I: Plot the observed rate of inactivation (k_obs) against the inhibitor concentration to determine the second-order rate constant of inactivation (k_inact/K_I), which is a measure of the inhibitor's potency.[12]
Part 3: Confirmation of Covalent Adduct Formation
Procedure (using Mass Spectrometry):
-
Incubate the enzyme with an excess of the covalent inhibitor.
-
Remove the excess inhibitor using a desalting column or dialysis.
-
Analyze the protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS).
-
A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[8]
Caption: Experimental workflow for the discovery and characterization of covalent enzyme inhibitors.
Conclusion
This compound and its derivatives serve as powerful and multifaceted tools for studying enzyme inhibition. The classic "lethal synthesis" pathway leading to the inhibition of aconitase provides a model system for investigating metabolic poisoning and the intricacies of the TCA cycle. In parallel, the development of chlorothis compound-based covalent inhibitors has opened new avenues for targeted drug discovery, particularly for enzymes with nucleophilic cysteine residues in their active sites. The detailed protocols and quantitative data presented here provide a framework for researchers to effectively utilize these compounds in their studies of enzyme function and inhibition.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorothis compound Library [jstage.jst.go.jp]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Fluoroacetamide in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetamide is a highly toxic organofluorine compound that has been used as a rodenticide.[1][2] Due to its high solubility in water and significant toxicity to mammals, its presence in environmental water sources is a serious concern.[1][3][4] The development of sensitive and reliable analytical methods for the detection of this compound in water is crucial for environmental monitoring and public safety.[1] This document provides detailed application notes and protocols for the determination of this compound in environmental water samples using modern analytical techniques.
Analytical Methodologies
Several analytical techniques can be employed for the detection of this compound, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most common and effective methods. These methods offer high sensitivity and selectivity, allowing for the reliable identification and quantification of this compound at trace levels.[3]
Method 1: Direct Aqueous Injection using Reversed-Phase Liquid Chromatography with Mass Spectrometric Detection (RPLC-MS)
This method, adapted from established protocols, is suitable for the direct analysis of this compound in water samples with minimal sample preparation.[3] It offers a rapid and sensitive approach for screening and quantification.
Experimental Protocol
1. Sample Preparation:
-
Collect water samples in clean glass or polypropylene containers.
-
If residual chlorine is expected, dechlorinate the sample using L-ascorbic acid (final concentration of 250 mg/L).[5]
-
To prevent microbial degradation, consider adding a preservative like sodium omadine (final concentration of 64 mg/L).[5]
-
Filter the water sample through a 0.22-μm polyvinylidene fluoride (PVDF) syringe filter into an autosampler vial.[5]
-
For fortified samples or calibration standards, spike the appropriate amount of this compound standard solution into deionized water or the blank water matrix.[3]
2. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a single quadrupole or tandem mass spectrometer.
3. RPLC-MS Conditions:
-
Column: Acclaim™ RSLC PA2 column (or equivalent C8 column).[3][5]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.005% acetic acid can be used.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 25 µL.[3]
-
Column Temperature: 37 °C.[5]
-
Autosampler Temperature: 10 °C.[5]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM).[3]
-
Monitored Ion (m/z): 78.0 (protonated molecular ion [M+H]⁺).[3]
Data Presentation
| Parameter | Value | Reference Matrix |
| Linearity (r²) | > 0.999 | Deionized Water |
| Calibration Range | 20 ppb to 10 ppm | Deionized Water |
| Method Detection Limit (MDL) | 5 ppb | Deionized Water |
| Method Detection Limit (MDL) | 20 ppb | Fortified Drinking Water |
Table 1: Quantitative data for the RPLC-MS method for this compound detection.[3]
Experimental Workflow
Caption: RPLC-MS workflow for this compound detection.
Method 2: Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This method is highly effective for the extraction and concentration of this compound from water samples, leading to very low detection limits. It involves the absorption of the analyte onto a coated fiber, followed by thermal desorption into the GC-MS system.[2]
Experimental Protocol
1. Sample Preparation and SPME:
-
Place a known volume of the water sample (e.g., 4 mL) into a vial.
-
To improve extraction efficiency, a salting-out agent such as tetraethylammonium bromide ((CH₃CH₂)₄NBr) can be added.[2]
-
If an internal standard is used, add it to the sample (e.g., acetamide).[2]
-
Immerse a polydimethylsiloxane (PDMS) coated SPME fiber (e.g., 100 µm thickness) into the sample solution.[2]
-
Heat the sample at a controlled temperature (e.g., 70 °C) and agitate for a defined period (e.g., 25 minutes) to facilitate the extraction of this compound onto the fiber.[2]
2. Instrumentation:
-
A gas chromatograph equipped with an SPME inlet and coupled to a mass spectrometer.
3. GC-MS Conditions:
-
Column: HP-PLOT Q capillary column or equivalent.[2]
-
Injection: Thermally desorb the analyte from the SPME fiber in the GC inlet for a specified time (e.g., 4 minutes).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[2]
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of this compound from other matrix components.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan mode (e.g., m/z 10-200) for identification and Selected Ion Monitoring (SIM) for quantification.[2]
-
Data Presentation
| Parameter | Value | Reference Matrix |
| Linearity Range | 5.0 to 90 µg/mL | Spiked Samples |
| Detection Limit | 1.0 µg/mL | Spiked Samples |
| Average Recovery | 92.2% | Spiked Blood Sample* |
| Precision (RSD) | 6.2% | Spiked Sample |
Table 2: Quantitative data for the SPME-GC-MS method for this compound detection. Note: Recovery data is from a blood sample matrix but provides an indication of method efficiency.[2]
Experimental Workflow
Caption: SPME-GC-MS workflow for this compound detection.
Concluding Remarks
The choice of method for the detection of this compound in environmental water samples will depend on the required sensitivity, sample throughput, and available instrumentation. The direct injection RPLC-MS method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.[3] The SPME-GC-MS method, while more involved in the sample preparation stage, offers excellent concentration of the analyte and can achieve very low detection limits.[2] Both methods provide the necessary selectivity and sensitivity for the reliable monitoring of this compound in water. Proper validation of the chosen method in the specific water matrix is essential to ensure accurate and precise results.
References
- 1. [PDF] Quantitation of Fluoroacetic Acid and this compound with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 2. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening of Fluoroacetamide Residues by Mass Spectrometry
Introduction
Fluoroacetamide is a highly toxic organofluorine compound that has been used as a rodenticide.[1][2] Its high solubility in water and toxicity pose a significant risk of accidental or intentional poisoning.[1][3] Due to its severe toxicity and the absence of a specific antidote, the development of sensitive and reliable methods for the detection of this compound residues in various matrices is crucial for environmental monitoring and clinical toxicology.[4] Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers high selectivity and sensitivity for the analysis of this compound.[1][4] This application note provides detailed protocols for the screening of this compound residues using LC-MS/MS and GC-MS.
Mechanism of Toxicity
This compound itself is not the primary toxic agent. In the body, it undergoes a process known as "lethal synthesis".[5] It is first metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. This molecule enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form fluorocitrate.[5][6] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle that catalyzes the isomerization of citrate to isocitrate.[6][7] The inhibition of aconitase leads to a blockage of the TCA cycle, resulting in the accumulation of citrate and a severe disruption of cellular energy metabolism.[6][7]
References
- 1. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 2. This compound [sitem.herts.ac.uk]
- 3. [PDF] Quantitation of Fluoroacetic Acid and this compound with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
application of fluoroacetamide in organic synthesis of fluorinated compounds
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Fluoroacetamide (FCH₂CONH₂) is a fluorinated organic compound primarily known for its high toxicity and historical use as a rodenticide.[1][2] Its application in organic synthesis as a building block for constructing more complex fluorinated molecules is not extensively documented in readily available scientific literature. However, its structure suggests potential reactivity analogous to acetamide and other monofluorinated reagents. The introduction of a fluorine atom significantly impacts the electronic properties of the molecule, potentially influencing its reactivity in various transformations.
This document provides an overview of the potential and demonstrated applications of this compound and its derivatives, particularly N-chloro-2-fluoroacetamide, in the synthesis of fluorinated compounds. Due to the limited direct examples of this compound as a reactant, this guide draws parallels from the known chemistry of similar molecules and highlights areas for future research.
Extreme Caution is advised when handling this compound due to its high toxicity. [1][2] All experimental work must be conducted in a specialized laboratory with appropriate safety measures and by personnel trained in handling highly toxic substances.
II. Physicochemical and Safety Data
A summary of the key physicochemical and safety data for this compound is presented below. It is imperative to consult the Safety Data Sheet (SDS) for comprehensive information before any experimental work.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄FNO | [1] |
| Molecular Weight | 77.06 g/mol | [1] |
| Appearance | Colorless crystalline powder | [1] |
| Melting Point | 107-109 °C | [1] |
| Solubility | Soluble in water | [1] |
| Key Hazards | Highly toxic, metabolic poison | [1][2] |
III. Synthetic Applications: An Overview
While direct applications of this compound are sparse, its structure suggests potential utility in several key areas of organic synthesis. The following sections detail these potential applications, supported by protocols for analogous or derivative compounds.
This compound as a Nucleophile
The amide nitrogen of this compound possesses a lone pair of electrons, suggesting it could act as a nucleophile in substitution and addition reactions. The electron-withdrawing nature of the adjacent carbonyl and fluoromethyl groups reduces its nucleophilicity compared to simpler amides. However, under appropriate conditions, it could potentially participate in reactions such as N-alkylation and N-acylation.
Synthesis and Application of N-Chloro-2-fluoroacetamide
A more documented application stems from the synthesis of N-chloro-2-fluoroacetamide. This derivative is a reactive electrophilic chlorinating agent and a precursor for generating nitrogen-centered radicals, making it a valuable tool for synthesizing fluorinated heterocycles.
References
Troubleshooting & Optimization
Technical Support Center: Low-Level Detection of Fluoroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of fluoroacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for low-level detection of this compound?
A1: The most prevalent and sensitive methods for detecting low levels of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2] These techniques offer high selectivity and sensitivity, which are crucial for analyzing complex matrices such as biological fluids and environmental samples.[1]
Q2: Why is sample preparation important for this compound analysis?
A2: Sample preparation is a critical step to enhance the sensitivity and accuracy of this compound detection. For GC-MS analysis, Solid-Phase Microextraction (SPME) is a widely used technique that integrates sampling, extraction, and concentration into a single step.[2] For LC-MS analysis, while direct injection of a fortified water sample is possible, more complex samples may require filtration or other cleanup steps to minimize matrix effects.[1][3]
Q3: What is derivatization and is it necessary for this compound analysis?
A3: Derivatization is a chemical modification of an analyte to improve its chromatographic behavior and detection sensitivity.[4] While some methods allow for the direct analysis of this compound, derivatization can be employed to make the molecule more volatile and less polar, which is particularly beneficial for GC-MS analysis.[1][4] Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group.[5]
Q4: What are typical detection limits for this compound using these methods?
A4: Detection limits can vary depending on the method, instrumentation, and matrix. For instance, a SPME-GC/MS method has reported a detection limit of 1.0 µg/mL in blood samples.[2] An LC-MS method analyzing this compound in water has demonstrated detection limits in the low ppb range.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active sites in the injector or column | Deactivate the injector liner or use a fresh, deactivated liner. Trim 10-20 cm from the front of the column to remove active sites.[6] |
| Improper column installation | Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the inlet according to the manufacturer's instructions.[6] |
| Column contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If contamination is severe, the column may need to be replaced.[7] |
| Sample overload | Reduce the injection volume or dilute the sample.[6] |
Issue 2: Low Recovery or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal SPME conditions | Optimize SPME parameters such as extraction time, temperature, and the addition of salt ("salting out") to improve extraction efficiency.[8] For example, increasing the sample temperature can enhance the extraction of higher boiling point compounds.[8] The addition of tetraethylammonium bromide has been shown to improve extraction efficiency for this compound.[2] |
| Inefficient desorption from SPME fiber | Ensure the desorption time and temperature in the GC inlet are sufficient to transfer the entire analyte from the fiber to the column. A typical desorption time is 4 minutes.[2] |
| Analyte degradation | This compound can be susceptible to degradation in the presence of strong acids or bases.[9] Ensure the pH of the sample and any reagents used are appropriate. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue 1: Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Steps |
| Co-eluting matrix components | Modify the chromatographic gradient to better separate this compound from interfering compounds.[10] Improve sample cleanup procedures to remove matrix components prior to injection.[11] |
| Ionization competition in the source | Dilute the sample to reduce the concentration of matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[11] |
| Changes in mobile phase composition | Ensure the mobile phase is properly prepared and degassed. Inconsistent mobile phase can alter ionization efficiency. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Column degradation | Use a guard column to protect the analytical column from contaminants. If the column performance has degraded, it may need to be replaced.[12] |
| Changes in mobile phase pH | The pH of the mobile phase can affect the retention of polar compounds. Ensure the pH is consistent between runs. |
| Pump or system leaks | Check for leaks in the LC system, as this can cause fluctuations in pressure and affect retention times. |
Quantitative Data Summary
| Analytical Method | Sample Matrix | Detection Limit | Recovery | Reference |
| SPME-GC/MS | Blood | 1.0 µg/mL | 92.2% | [13] |
| LC-MS (SIM) | Deionized Water | 2.4 ppb | Not Reported | [1] |
| LC-MS (SIM) | Drinking Water | 11.9 ppb | Not Reported | [1] |
Experimental Protocols
Protocol 1: SPME-GC/MS for this compound in Blood
This protocol is a summary of the method described by Cai et al. (2004).[2][5][13]
1. Sample Preparation:
-
To 2.0 mL of a blood sample, add an internal standard (e.g., acetamide).
-
Adjust the pH to 9.0 with ammonia to precipitate proteins.
-
Add 10% zinc phosphate to further precipitate proteins.
-
Centrifuge and filter the supernatant.
-
Add tetraethylammonium bromide to the filtrate to a final concentration of 0.05 M to enhance extraction.
2. SPME Procedure:
-
Immerse a 100 µm PDMS-coated SPME fiber into the prepared sample.
-
Extract for 25 minutes at 70°C with agitation.
3. GC-MS Analysis:
-
Desorb the fiber in the GC inlet for 4 minutes.
-
Use a suitable capillary column (e.g., HP-PLOT Q).
-
The mass spectrometer can be operated in scan mode to identify characteristic ions of this compound (m/z 77, 44, 33).
Protocol 2: Direct Injection LC-MS for this compound in Water
This protocol is based on the method described by Thermo Fisher Scientific.[1]
1. Sample Preparation:
-
For clean water samples, minimal preparation is needed. Samples can be spiked with an internal standard and injected directly.
-
For more complex matrices, filtration through a 0.22 µm filter may be necessary.
2. LC Conditions:
-
Use a reversed-phase column suitable for polar compounds (e.g., Acclaim RSLC PA2).
-
A simple isocratic or gradient elution with a mobile phase such as acetonitrile and water can be used.
3. MS Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the protonated molecular ion of this compound ([M+H]⁺ at m/z 78.0).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Visualizations
Caption: Workflow for SPME-GC/MS analysis of this compound in blood.
Caption: Troubleshooting logic for low sensitivity in LC-MS analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
optimizing analytical conditions for GC/MS fluoroacetamide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of fluoroacetamide using Gas Chromatography-Mass Spectrometry (GC/MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in biological matrices like blood or urine?
A1: A common and effective method is Solid-Phase Microextraction (SPME) followed by GC/MS analysis. This technique integrates sampling, extraction, concentration, and sample introduction into a single step.[1] For blood samples, a protein precipitation step is typically required before SPME.
Q2: Is derivatization necessary for the GC/MS analysis of this compound?
A2: While derivatization is a common technique to improve the volatility and thermal stability of polar analytes for GC analysis, studies have shown that this compound can be analyzed directly without derivatization.[2][3][4] However, if you encounter issues with peak shape or sensitivity, derivatization could be explored as a potential optimization step.
Q3: What are the key mass-to-charge ratios (m/z) to monitor for this compound identification?
A3: For electron ionization (EI) mass spectrometry, the characteristic ion peaks for this compound are observed at m/z 77 (molecular ion), 44, and 33. Monitoring these ions in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity.
Q4: What type of GC column is suitable for this compound analysis?
A4: A polar capillary column is generally recommended. One study successfully used a HP-PLOT Q capillary column for the analysis of this compound.[1] The choice of column will depend on the specific sample matrix and desired separation from other components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | 1. Inefficient extraction from the sample matrix.2. Low concentration of this compound in the sample.3. Improper desorption from the SPME fiber.4. Leak in the GC-MS system.5. The detector is not suitable for the analyte. | 1. Optimize SPME parameters (e.g., extraction time, temperature, addition of a salt like (CH3CH2)4NBr to improve extraction efficiency).[1]2. Concentrate the sample using techniques like solid-phase extraction (SPE).[5]3. Ensure the desorption time and temperature in the GC inlet are sufficient (e.g., 4 minutes).[1]4. Perform a leak check of the injector, detector, and column fittings.[6][7]5. Verify that the mass spectrometer is properly tuned and operating in a suitable mode (e.g., SIM mode for trace analysis). |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column.2. Column overload.3. Incompatible solvent.4. Suboptimal GC oven temperature program. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization to reduce active hydrogen interactions.[4]2. Reduce the injection volume or dilute the sample.[6]3. Ensure the sample is dissolved in a volatile organic solvent compatible with the GC column.[5]4. Optimize the initial oven temperature and the temperature ramp rate. |
| Matrix Interference/Co-eluting Peaks | 1. Insufficient sample cleanup.2. Non-selective sample preparation.3. Inadequate chromatographic separation. | 1. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[5][8]2. Optimize the SPME fiber coating and extraction conditions for better selectivity towards this compound.3. Adjust the GC oven temperature program (slower ramp rate) or use a longer GC column with a different stationary phase to improve resolution. |
| Inconsistent Retention Times | 1. Fluctuation in carrier gas flow rate.2. Leak in the system.3. Changes in oven temperature profile. | 1. Check and stabilize the carrier gas flow rate.[6]2. Perform a thorough leak check of the entire GC system.[7]3. Verify the accuracy and reproducibility of the GC oven's temperature program. |
Experimental Protocols
SPME-GC/MS Analysis of this compound in Blood
This protocol is based on the method described by Cai et al. (2004).
1. Sample Preparation:
-
To 2.0 mL of a blood sample, add an internal standard (e.g., 45 µl of 2.0 mg/ml acetamide).
-
Adjust the pH of the solution to 9.0 with ammonia.
-
Precipitate proteins by adding 10% zinc phosphate.
-
Centrifuge the sample and filter the supernatant through a 0.2 µm hydrophilic membrane.
-
Add a salt, such as tetraethylammonium bromide, to the final sample to improve extraction efficiency.
2. SPME Procedure:
-
Use a SPME fiber with a 100 µm polydimethylsiloxane (PDMS) coating.
-
Immerse the fiber in the prepared sample solution.
-
Extract for 25 minutes at 70°C.[1]
3. GC/MS Conditions:
| Parameter | Value |
| GC System | Agilent HP GCD GC/MS system or equivalent |
| Column | HP-PLOT Q capillary column |
| Carrier Gas | Helium at a flow rate of 0.8 ml/min |
| Inlet Temperature | Optimized for thermal desorption (e.g., 250°C) |
| Desorption Time | 4 minutes[1] |
| Oven Program | Optimized for separation of this compound and internal standard |
| MS System | Electron Ionization (EI) |
| Scan Range | 10–200 amu |
| Solvent Delay | 5 minutes |
| Monitored Ions (SIM) | m/z 77, 44, 33 |
Visual Workflows
Caption: A systematic workflow for troubleshooting common issues in GC/MS analysis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scioninstruments.com [scioninstruments.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. gcms.cz [gcms.cz]
- 8. organomation.com [organomation.com]
overcoming matrix effects in fluoroacetamide water sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of fluoroacetamide in water samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4][5][6] In the context of this compound water sample analysis, compounds in the water matrix can either suppress or enhance the signal of this compound during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][3][5] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]
Q2: I am observing lower/higher than expected this compound concentrations. Could this be due to matrix effects?
A2: Yes, unexpected quantitative results are a primary indicator of matrix effects.
-
Signal Suppression: If your measured concentrations are consistently lower than expected, co-eluting matrix components may be suppressing the ionization of this compound in the mass spectrometer source.[1][3][5]
-
Signal Enhancement: Conversely, if your concentrations are higher than expected, certain matrix components might be enhancing the ionization of your analyte.[1][3][5]
To confirm if matrix effects are the cause, you can perform a post-extraction spike experiment. This involves comparing the signal response of a standard in a clean solvent to the response of a standard spiked into a blank matrix extract.[1][7]
Q3: What are the most common analytical techniques for this compound analysis in water and which is more susceptible to matrix effects?
A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11][12] LC-MS, particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects because the ionization process occurs in the liquid phase, where co-eluting matrix components can readily interfere.[3][4][5] GC-MS can also experience matrix effects, often observed as signal enhancement.[4][13]
Q4: How can I minimize matrix effects during sample preparation?
A4: Effective sample preparation is crucial for removing interfering matrix components before analysis.[1] Common strategies include:
-
Solid-Phase Extraction (SPE): This technique is widely used to isolate and pre-concentrate analytes from water samples, effectively cleaning up the sample.[14][15][16]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte from the aqueous matrix, leaving many interferences behind.[17][18]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method can be adapted for water samples to provide a rapid and efficient cleanup.[19][20][21][22]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of matrix components introduced into the analytical system.[1][7][23] However, this is only feasible if the analyte concentration is high enough to remain detectable after dilution.[1][7][23]
Q5: What calibration strategies can I use to compensate for matrix effects?
A5: When sample preparation cannot completely eliminate interferences, specific calibration strategies can be employed to correct for matrix effects:[1][7]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank water matrix that is similar to the samples being analyzed.[2][19][24][25][26][27] This helps to ensure that the standards and samples experience similar matrix effects.
-
Internal Standard (IS) Calibration: An internal standard, a compound with similar chemical properties to the analyte, is added to all samples, standards, and blanks. The ratio of the analyte signal to the IS signal is used for quantification, which can correct for variations in signal intensity caused by matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[1][28] A SIL-IS is a version of the analyte where some atoms have been replaced with their stable isotopes (e.g., ¹³C, ²H).[29][30][31][32] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, providing highly accurate correction.[28]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample.[1][33] A calibration curve is then generated for each sample, which inherently accounts for the matrix effects within that specific sample. While highly accurate, this method is time-consuming.[33]
Troubleshooting Guides
Issue 1: Poor reproducibility of results between different water samples.
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Matrix Composition | Implement a more robust sample cleanup method like Solid-Phase Extraction (SPE) or QuEChERS. | Different water sources can have varying levels and types of interfering compounds. A more thorough cleanup will remove a wider range of these interferences, leading to more consistent results.[1][20] |
| Use a stable isotope-labeled internal standard (SIL-IS) for calibration. | A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing accurate correction even with varying matrix compositions between samples.[1][28] | |
| If a SIL-IS is not available, consider the standard addition method for critical samples. | Standard addition creates a unique calibration curve for each sample, directly accounting for its specific matrix composition.[1][33] |
Issue 2: Low analyte recovery after sample preparation.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Optimize the SPE sorbent type, elution solvent, and sample pH. | The choice of SPE materials and solvents is critical for efficient analyte retention and elution. This compound's properties will dictate the optimal conditions.[15] |
| For LLE, adjust the solvent-to-sample ratio and the pH of the aqueous phase. | These parameters influence the partitioning of this compound into the organic phase. | |
| Analyte Loss During Evaporation | If a solvent evaporation step is used, ensure the temperature is not too high and do not evaporate to complete dryness. | This compound can be volatile, and excessive heat or complete drying can lead to analyte loss. |
Issue 3: Signal suppression or enhancement is still observed despite using matrix-matched calibration.
| Possible Cause | Troubleshooting Step | Rationale |
| Mismatch between Blank Matrix and Sample Matrix | Ensure the blank matrix used for calibration standards is truly representative of the samples. If possible, use a pooled sample of the actual study samples (after confirming they are blank) to prepare standards. | The composition of the blank matrix must closely mimic that of the samples for effective compensation.[2] |
| Switch to a stable isotope-labeled internal standard (SIL-IS) calibration method. | A SIL-IS provides the most reliable correction as it behaves almost identically to the analyte within the matrix.[1][28] | |
| Chromatographic Co-elution | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components. | Improving chromatographic resolution can physically separate the analyte from the source of the matrix effect.[1] |
Quantitative Data Summary
Table 1: Comparison of Calibration Strategies for Compensating Matrix Effects
| Calibration Method | Principle | Advantages | Disadvantages |
| External Calibration | A calibration curve is generated from standards prepared in a neat solvent. | Simple and quick to prepare. | Highly susceptible to matrix effects, leading to inaccurate results.[24] |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix similar to the samples. | Can effectively compensate for matrix effects if the matrix is consistent.[25] | Difficult to obtain a truly representative blank matrix; laborious to prepare for diverse sample types.[2] |
| Internal Standard (IS) Calibration | A fixed amount of a structurally similar compound is added to all samples and standards. | Corrects for variations in injection volume and some matrix effects. | The IS may not experience the exact same matrix effects as the analyte. |
| Stable Isotope-Labeled IS (SIL-IS) | A labeled version of the analyte is used as the internal standard. | Considered the most reliable method for correcting matrix effects; corrects for extraction, injection, and ionization variations.[1] | Can be expensive and not always commercially available.[1] |
| Standard Addition | Known amounts of the analyte are added to sample aliquots to create a sample-specific calibration curve. | Highly accurate as it accounts for the specific matrix of each sample.[33] | Time-consuming and requires a larger sample volume.[33] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped this compound with 5 mL of methanol or acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Matrix Effect Evaluation using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A: A standard solution of this compound in a neat solvent (e.g., mobile phase).
-
Set B: A blank water sample extract spiked with this compound at the same concentration as Set A.
-
Set C: A blank water sample spiked with this compound at the same concentration as Set A before the extraction procedure.
-
-
Analyze all three sets of samples using the developed analytical method.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
-
A significant deviation from 100% for either ME or RE indicates a problem with the method.
-
Visualizations
Caption: Workflow for this compound Analysis with Matrix Effect Compensation.
Caption: Troubleshooting Logic for Overcoming Matrix Effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 10. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Quantitation of Fluoroacetic Acid and this compound with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. biotage.com [biotage.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. interchim.fr [interchim.fr]
- 19. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 20. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 21. eurl-pesticides.eu [eurl-pesticides.eu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS [agris.fao.org]
- 25. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 26. researchgate.net [researchgate.net]
- 27. Pesticide Matrix Matched calibration - Chromatography Forum [chromforum.org]
- 28. waters.com [waters.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 31. researchgate.net [researchgate.net]
- 32. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 33. researchgate.net [researchgate.net]
direct analysis of fluoroacetamide without chemical derivatization
Welcome to the technical support center for the direct analysis of fluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analysis of this compound without the need for chemical derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is direct analysis of this compound preferred over methods requiring derivatization?
A1: Direct analysis methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are often preferred because they simplify sample preparation, reducing the potential for analytical errors and sample loss that can occur during derivatization steps.[1][2] This leads to a more streamlined and efficient workflow, saving time and resources.[1] Methods requiring derivatization can be time-consuming and introduce uncertainties into the final results.[3]
Q2: What are the common analytical techniques for the direct analysis of this compound?
A2: The most common technique for the direct analysis of this compound is reversed-phase Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[1] This method allows for the separation and detection of this compound with high sensitivity and selectivity, directly from aqueous samples like drinking water with minimal sample preparation.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it often requires a derivatization step to improve the volatility and thermal stability of this compound.[3]
Q3: What is the typical mass-to-charge ratio (m/z) to monitor for this compound in mass spectrometry?
A3: When using electrospray ionization (ESI) in positive mode, this compound is typically detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 78.0.[1] Monitoring this specific ion in Selected Ion Monitoring (SIM) mode enhances the selectivity and sensitivity of the analysis.[1]
Q4: What kind of sensitivity can be expected from the direct analysis of this compound by LC-MS?
A4: Direct analysis of this compound by LC-MS can achieve low parts-per-billion (ppb) levels of quantification.[1] For instance, in deionized water, a limit of detection (LOD) of 5 ppb has been reported.[1] The sensitivity may be affected by the sample matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Incompatible mobile phase pH, secondary interactions with the stationary phase, or column degradation.
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis. For reversed-phase chromatography of this compound, a slightly acidic mobile phase is often used.
-
Column Wash: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Column Replacement: If peak shape does not improve, the column may be degraded and require replacement.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Matrix effects, inefficient ionization, or issues with the mass spectrometer settings.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to reduce the concentration of matrix components that can cause ion suppression.
-
Optimize ESI Source Parameters: Adjust the electrospray voltage, gas flows (nebulizer and drying gas), and temperature to optimize the ionization of this compound.
-
Check Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated and tuned.
-
Use of a Guard Column: Employ a guard column to protect the analytical column from contaminants, which can help maintain performance and sensitivity over time.[4]
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Fluctuation in mobile phase composition, temperature variations, or a leak in the LC system.
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed.
-
System Equilibration: Allow sufficient time for the LC system to equilibrate with the mobile phase before starting a sequence.
-
Inspect for Leaks: Check all fittings and connections for any signs of leaks.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for the direct analysis of this compound by LC-MS.
| Parameter | Matrix | Value | Reference |
| Calibration Range | Deionized Water | 20 ppb - 10,000 ppb | [1] |
| Correlation Coefficient (r²) | Deionized Water | > 0.999 | [1] |
| Limit of Detection (LOD) | Deionized Water | 5 ppb | [1] |
| Limit of Detection (LOD) | Synthetic Drinking Water | 20 ppb | [1] |
Experimental Protocols
Methodology for Direct Analysis of this compound by Reversed-Phase LC-MS
This protocol is based on the method described by Thermo Fisher Scientific for the analysis of this compound in water samples.[1]
1. Sample Preparation:
-
For water samples, no pretreatment is necessary. Samples can be directly injected after filtration through a 0.45 µm filter if particulates are present.[1]
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is suitable for the separation.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid can be used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 25 µL partial loop injection.[1]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored m/z: 78.0 for the protonated molecular ion of this compound [M+H]⁺.[1]
-
Source Parameters: Optimize source voltage, nebulizer gas, drying gas, and temperature for maximum signal intensity.
Visualizations
References
Technical Support Center: Enhancing Fluoroacetamide Extraction with SPME
Welcome to the technical support center for the analysis of fluoroacetamide using Solid-Phase Microextraction (SPME). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is SPME and why is it a suitable technique for this compound analysis?
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to concentrate analytes from a sample. The analytes are then thermally desorbed from the fiber into a gas chromatograph (GC) for analysis.[1] This method is advantageous for this compound analysis as it integrates sampling, extraction, and concentration into a single step, offering a fast, economical, and versatile alternative to traditional solvent extraction methods.
Q2: Which SPME fiber coating is recommended for this compound, a polar analyte?
For polar analytes like this compound, a polar or bipolar fiber coating is generally recommended. While a non-polar polydimethylsiloxane (PDMS) fiber has been successfully used, other options to consider, especially if extraction efficiency is low, include:[2][3]
-
Polyacrylate (PA): Suitable for polar and semi-volatile compounds.
-
Polyethylene Glycol (PEG): A polar fiber ideal for polar analytes.[2]
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A bipolar fiber effective for adsorbing volatile polar analytes.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A general-purpose, three-phase fiber that covers a wide range of analyte polarities and molecular weights.[2]
Q3: Should I use Headspace (HS) SPME or Direct Immersion (DI) SPME for this compound analysis?
The choice between Headspace (HS) and Direct Immersion (DI) SPME depends on the sample matrix and the volatility of this compound.
-
Direct Immersion (DI) SPME: The fiber is directly immersed into the liquid sample. This method can provide enhanced extraction for polar compounds.[4][5] The published method for this compound in body fluids successfully utilized direct immersion.[3]
-
Headspace (HS) SPME: The fiber is exposed to the vapor phase above the sample. This is often preferred for complex or "dirty" matrices, such as biological fluids, as it protects the fiber from non-volatile interferences.[6][7] For volatile and semi-volatile compounds, heating the sample can improve sensitivity and shorten extraction times.[8]
For most applications involving this compound in complex biological samples, starting with Headspace SPME is advisable to minimize matrix effects. If sensitivity is insufficient, Direct Immersion SPME can be explored.
Q4: Is derivatization necessary for the GC analysis of this compound?
While direct analysis of this compound by GC is possible, derivatization can significantly improve chromatographic performance. This compound contains an active hydrogen in its amide group, which can lead to poor peak shape and interactions with the GC column.[9] Derivatization replaces this active hydrogen with a non-polar group, increasing volatility and thermal stability.[10] Common derivatization techniques for amides include:[9][10]
-
Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trithis compound) replace the active hydrogen with a trimethylsilyl (TMS) group.[10]
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to form trifluoroacetamides.[11]
-
Alkylation: This can convert amides into more volatile derivatives.[12]
Q5: How can I improve the extraction efficiency of this compound from aqueous samples?
Several parameters can be adjusted to enhance the extraction of polar analytes like this compound from aqueous matrices:
-
Addition of Salt: Adding a salt like sodium chloride (NaCl) at a concentration of 25-30% (w/v) increases the ionic strength of the sample.[8] This "salting-out" effect reduces the solubility of this compound in water, promoting its partitioning onto the SPME fiber.[8][13]
-
pH Adjustment: Modifying the sample's pH can decrease the analyte's solubility and improve its volatility.[8] For amides, which are generally neutral, the effect of pH might be less pronounced than for acidic or basic compounds. However, systematic evaluation is recommended.
-
Addition of a Phase-Transfer Catalyst: In the case of this compound analysis in body fluids, tetraethylammonium bromide ((CH₃CH₂)₄NBr) has been used to improve extraction efficiency.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Peak | Inefficient extraction. | • Optimize Fiber Choice: For the polar this compound, consider a more polar fiber like Polyacrylate (PA) or a mixed-phase fiber (e.g., DVB/CAR/PDMS).[2] • Increase Extraction Time and/or Temperature: Systematically optimize these parameters to facilitate the transfer of this compound to the fiber.[1] • Enhance Partitioning: Add salt (e.g., NaCl) to the sample to decrease the solubility of this compound.[8] Consider adding a phase-transfer catalyst like tetraethylammonium bromide.[3] |
| Incomplete desorption. | • Increase Desorption Temperature and/or Time: Ensure the GC inlet temperature and the time the fiber spends in the inlet are sufficient for complete transfer of the analyte. A typical starting point is 250°C for 2-4 minutes.[3][14] • Use a Narrow-Bore Inlet Liner: An SPME-specific liner (e.g., 0.75 mm I.D.) minimizes dead volume and improves peak shape.[8] | |
| Analyte degradation. | • Check Desorption Temperature: Excessively high temperatures can degrade thermally labile compounds. Optimize to the lowest effective temperature. | |
| Poor Reproducibility (High %RSD) | Inconsistent extraction conditions. | • Precise Timing: Use an autosampler for consistent extraction and desorption times, especially when not reaching equilibrium.[15] • Consistent Volumes: Maintain constant sample and headspace volumes across all samples and standards.[8] • Consistent Agitation: Use a consistent agitation speed to ensure uniform mass transfer.[8] |
| Fiber damage or contamination. | • Visually Inspect Fiber: Check for bending, breakage, or stripping of the coating. Replace if damaged. • Proper Conditioning: Condition the fiber according to the manufacturer's instructions before first use and briefly between injections to remove carryover.[15] • Avoid Matrix Contamination: For complex samples, use Headspace SPME or rinse the fiber after Direct Immersion.[16] | |
| Poor Peak Shape (Tailing or Broadening) | Active sites in the GC system. | • Derivatization: Derivatize the amide group of this compound to reduce its polarity and potential for hydrogen bonding.[9][10] • Inlet Maintenance: Use a deactivated inlet liner and ensure the GC system is free of active sites. |
| Inefficient desorption/focusing. | • Use a Narrow-Bore Inlet Liner: This will ensure a sharp injection band.[8] • Optimize Oven Start Temperature: A lower initial oven temperature can help to cryofocus the analytes at the head of the column. | |
| Carryover (Peak in Blank Injection) | Incomplete desorption from the previous run. | • Increase Desorption Time/Temperature: Ensure all of the analyte is removed from the fiber during desorption. • Bake Out Fiber: After desorption, keep the fiber in a heated, clean injection port or a separate conditioning station for a longer period to ensure it is clean before the next extraction.[14] |
Experimental Protocols
Protocol 1: Direct Immersion SPME-GC/MS of this compound in Body Fluids
This protocol is adapted from the method described by Cai et al. (2004) for the analysis of this compound in blood and urine.[2][3]
1. Sample Preparation:
- To 2.0 mL of the sample (e.g., blood, urine), add an internal standard (e.g., 45 µL of 2.0 mg/mL acetamide).
- Add 2.0 mL of 0.1 M tetraethylammonium bromide.
- Vortex the mixture. For blood samples, protein precipitation with a suitable agent may be necessary, followed by centrifugation.
2. SPME Procedure (Direct Immersion):
- Fiber: 100 µm Polydimethylsiloxane (PDMS)
- Conditioning: Condition the fiber according to the manufacturer's instructions.
- Extraction: Place the prepared sample in a sealed vial with a magnetic stir bar. Immerse the SPME fiber into the sample solution.
- Extraction Temperature: 70°C
- Extraction Time: 25 minutes with constant agitation.
- Desorption: Retract the fiber and immediately introduce it into the GC inlet.
- Desorption Temperature: 200°C
- Desorption Time: 4 minutes
3. GC/MS Conditions:
- Inlet: Splitless mode.
- Column: HP-PLOT Q capillary column (or equivalent).
- Oven Program: Optimize for separation of this compound and the internal standard.
- Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for quantification.
Protocol 2: General-Purpose Headspace SPME with Optional Derivatization
This protocol provides a starting point for developing a headspace SPME method for this compound, which is particularly useful for complex matrices.
1. Sample Preparation:
- Place a known volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
- Add an internal standard.
- Add NaCl to achieve a concentration of 25-30% (w/v).
- Add a micro stir bar and seal the vial.
2. (Optional) Derivatization:
- If derivatization is performed, add the derivatizing agent (e.g., BSTFA) to the vial.
- Follow the recommended reaction conditions for the chosen reagent (this may involve heating).
3. SPME Procedure (Headspace):
- Fiber: Start with a bipolar fiber such as DVB/CAR/PDMS.
- Conditioning: Condition the fiber as per the manufacturer's guidelines.
- Incubation/Equilibration: Place the vial in a heating block with agitation and allow it to equilibrate at the desired extraction temperature for a set time (e.g., 10-15 minutes).
- Extraction: Expose the SPME fiber to the headspace above the sample.
- Extraction Temperature: Optimize between 40-70°C.
- Extraction Time: Optimize between 20-40 minutes.
- Desorption: Retract the fiber and inject it into the GC inlet.
- Desorption Temperature: 250°C (or as optimized).
- Desorption Time: 2-5 minutes.
4. GC/MS Conditions:
- Inlet: Splitless mode, using a narrow-bore SPME liner.
- Column: A mid-polar column (e.g., DB-5ms or equivalent) is a good starting point.
- Oven Program: Optimize for the separation of the analyte (or its derivative) and the internal standard.
- Detector: Mass Spectrometer in Scan mode for initial identification and SIM mode for quantification.
Data Presentation
Table 1: SPME Parameters for this compound Analysis from Literature
| Parameter | Cai et al. (2004)[2][3] |
| SPME Mode | Direct Immersion |
| Fiber Coating | 100 µm PDMS |
| Extraction Temperature | 70°C |
| Extraction Time | 25 min |
| Agitation | Yes (not specified) |
| pH Adjustment | Not specified |
| Salt/Additive | 0.05 M Tetraethylammonium bromide |
| Desorption Temperature | 200°C |
| Desorption Time | 4 min |
Table 2: Performance Data for this compound Analysis by DI-SPME-GC/MS
| Parameter | Value | Reference |
| Linear Range | 5.0 - 90 µg/mL | [2][3] |
| Detection Limit | 1.0 µg/mL | [2][3] |
| Average Recovery (in blood) | 92.2% | [2][3] |
| Correlation Coefficient (r) | > 0.99 | [2] |
Visualizations
Caption: A workflow diagram for troubleshooting low signal in SPME analysis.
Caption: A logical workflow for developing an SPME method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 3. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. gcms.cz [gcms.cz]
- 12. weber.hu [weber.hu]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. gcms.cz [gcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Fluoroacetamide Analysis in Blood Samples
Welcome to the technical support center for the analysis of fluoroacetamide in blood samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for preparing blood samples for this compound analysis?
A1: The initial preparation of blood samples is critical for accurate this compound analysis. The two most common primary steps are protein precipitation and solid-phase microextraction (SPME). Protein precipitation is a rapid method to remove proteins that can interfere with analysis.[1][2] SPME is a technique that extracts and concentrates this compound from the sample matrix.[3][4][5]
Q2: I am experiencing low recovery of this compound from my blood samples. What are the potential causes and solutions?
A2: Low recovery of this compound can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the co-precipitation of this compound or interference during analysis.[1] Ensure thorough mixing of the precipitating solvent (e.g., acetonitrile, methanol) with the blood sample.[1][2] The order of addition can also be crucial; adding the crashing solvent to the whole blood sample can improve mixing and precipitation efficiency.[1]
-
Suboptimal SPE/SPME Parameters: The efficiency of solid-phase extraction (SPE) or solid-phase microextraction (SPME) is highly dependent on parameters such as pH, extraction time, and temperature. For SPME, immersing a PDMS fiber for 25 minutes at 70°C has been shown to be effective.[4] Adjusting the pH of the sample solution can also enhance extraction efficiency.[3]
-
Matrix Effects: The complex nature of blood can lead to matrix effects, where other components in the sample interfere with the ionization and detection of this compound, particularly in LC-MS/MS analysis.[6] Diluting the sample or using a more selective extraction method can help mitigate these effects.[6]
-
Analyte Stability: this compound may degrade in the sample matrix. It is important to process samples promptly or store them under appropriate conditions to ensure stability.
Q3: How can I improve the sensitivity of my this compound detection method?
A3: To enhance the sensitivity of your detection method, consider the following:
-
Choice of Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive methods for this compound detection.[3][7][8]
-
Derivatization: For GC-MS analysis, derivatization of this compound can improve its volatility and chromatographic behavior, leading to better sensitivity. However, some methods aim to avoid this step to reduce complexity.[9]
-
Extraction and Concentration: Techniques like SPME not only clean up the sample but also concentrate the analyte, leading to a stronger signal during analysis.[3][4][5]
-
Instrumental Parameters: Optimize the parameters of your analytical instrument, such as injection volume, column type, and detector settings, to maximize the signal-to-noise ratio.
Q4: What are the expected recovery rates for this compound from blood samples?
A4: Recovery rates can vary depending on the extraction method and analytical technique used. A study using solid-phase microextraction (SPME) coupled with GC-MS reported an average recovery of 92.2% for this compound in blood samples.[3][4] Another method involving acetonitrile precipitation for the analysis of the metabolite fluoroacetic acid reported recoveries between 89.51% and 93.03%.[7] However, older methods have reported lower recoveries, around 30-35% for this compound from tissue macerates.[10]
Troubleshooting Guides
Guide 1: Poor Peak Shape or Resolution in Chromatography
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | Active sites on the column interacting with the analyte. | Use a column with end-capping or a different stationary phase. Check the pH of the mobile phase. |
| Peak Fronting | Sample overload or incompatible injection solvent. | Dilute the sample. Ensure the injection solvent is compatible with the mobile phase. |
| Split Peaks | Clogged frit or void in the column. | Replace the column frit or the entire column. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition and gradient profile. |
Guide 2: Inconsistent Results and Poor Reproducibility
| Symptom | Potential Cause | Troubleshooting Action |
| Variable Recovery | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction protocol, including volumes, mixing times, and temperatures.[1] |
| Fluctuating Signal Intensity | Matrix effects or instrument instability. | Evaluate and mitigate matrix effects.[6] Perform instrument calibration and maintenance. |
| Shifting Retention Times | Changes in mobile phase composition, flow rate, or column temperature. | Prepare fresh mobile phase. Check the pump for leaks and ensure a stable flow rate. Use a column oven for temperature control. |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a common and rapid method for removing proteins from blood plasma or serum samples.[1][2]
-
Sample Preparation: Allow frozen plasma or serum samples to thaw completely at room temperature. Vortex the samples for 10 seconds to ensure homogeneity.
-
Solvent Addition: In a microcentrifuge tube, add three parts of cold acetonitrile to one part of the plasma or serum sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound without disturbing the protein pellet.
-
Analysis: The supernatant can be directly injected into an LC-MS/MS system or further processed for analysis.
Protocol 2: Solid-Phase Microextraction (SPME) for GC-MS Analysis
This protocol is adapted from a method for the fast detection of this compound in body fluids.[3][4]
-
Sample Preparation: To a 2 mL blood sample in a vial, add an internal standard (e.g., acetamide). Adjust the pH of the solution if necessary.
-
SPME Fiber Conditioning: Before the first use, condition the SPME fiber (e.g., 100 µm PDMS) according to the manufacturer's instructions.
-
Extraction: Immerse the SPME fiber into the sample solution. Heat the sample at 70°C for 25 minutes to facilitate the extraction of this compound onto the fiber coating.[4]
-
Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot injection port of the GC-MS system for thermal desorption of the analyte. A desorption time of 4 minutes is often sufficient.[3]
-
GC-MS Analysis: Perform the analysis using an appropriate GC column and MS detection parameters.
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Method | Principle | Average Recovery | Advantages | Disadvantages | Reference |
| Protein Precipitation | Removal of proteins by organic solvent. | 89-93% (for metabolite) | Fast, simple, high-throughput. | Potential for matrix effects, analyte loss due to co-precipitation. | [1][7] |
| Solid-Phase Microextraction (SPME) | Extraction and concentration of analyte onto a coated fiber. | 92.2% | High recovery, sample cleanup, and concentration in one step. | Requires specialized fibers and holders, optimization of parameters can be time-consuming. | [3][4] |
| Tissue Macerate Extraction | Extraction from homogenized tissue. | 30-35% | Applicable to solid tissue samples. | Lower recovery, more complex procedure. | [10] |
Visualizations
Caption: Experimental workflow for this compound analysis in blood.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 4. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Analysis of monofluoroacetic acid in human plasma by UFLC-MS/MS and its application in patients with sodium monofluoroacetate or monothis compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mAb concentration for fluoroacetamide immunoassay development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of immunoassays for fluoroacetamide, with a focus on optimizing monoclonal antibody (mAb) concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound immunoassay development.
Issue 1: Weak or No Signal
A weak or absent signal is a common issue that can prevent accurate quantification of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Insufficient mAb Concentration | The concentration of the monoclonal antibody may be too low to generate a detectable signal. It is recommended to perform a titration of the antibody to determine the optimal concentration. |
| Suboptimal Incubation Time or Temperature | Short incubation times or incorrect temperatures can lead to incomplete binding. Ensure you are incubating for the recommended time and at the correct temperature.[1] |
| Reagent Issues | Reagents, including the antibody and substrate, may be expired, improperly stored, or prepared incorrectly. Always use fresh reagents and follow the manufacturer's preparation instructions.[1][2] |
| Inactive Enzyme Conjugate | The enzyme conjugate (e.g., HRP) may have lost activity. Test the conjugate and substrate for activity and consider using a new batch if necessary.[2] |
| Incorrect Plate Type | Using a plate with low protein-binding capacity can result in insufficient coating of the antigen or antibody. Ensure you are using a high-binding ELISA plate.[3][4] |
Issue 2: High Background Signal
High background can mask the specific signal from your analyte, leading to inaccurate results. Below are common causes and how to address them.
| Potential Cause | Recommended Solution |
| Excessive mAb Concentration | Too much antibody can lead to non-specific binding and high background. Titrate the antibody to find the optimal concentration that provides a good signal-to-noise ratio.[5] |
| Insufficient Blocking | Inadequate blocking of the plate can result in non-specific binding of the antibody. Increase the blocking time or try different blocking agents (e.g., BSA, casein). |
| Inadequate Washing | Insufficient washing between steps can leave unbound reagents behind, contributing to high background. Increase the number and duration of wash steps. |
| Contamination | Contamination of buffers or reagents can lead to a high background signal. Ensure all glassware and solutions are clean and properly prepared.[1] |
| Prolonged Incubation or Development Time | Incubating for too long or allowing the substrate reaction to proceed for an extended period can increase the background. Optimize incubation and development times.[1] |
Issue 3: Poor Reproducibility or High Variability
Inconsistent results between wells or assays can compromise the reliability of your data. This table highlights potential reasons and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Inconsistencies | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[1][6] |
| Uneven Temperature Distribution | Stacking plates during incubation can cause uneven temperature distribution across the wells. Avoid stacking plates to ensure uniform incubation conditions.[6] |
| Inadequate Mixing | Failure to properly mix reagents and samples can result in inconsistent concentrations in each well. Thoroughly mix all solutions before adding them to the plate.[1] |
| Edge Effects | The outer wells of a plate are more susceptible to evaporation and temperature fluctuations, which can lead to "edge effects." To mitigate this, avoid using the outer wells for critical samples or standards, or ensure the plate is properly sealed during incubations. |
Issue 4: Suspected Hook Effect
The hook effect occurs at very high concentrations of the analyte, leading to a falsely low signal in sandwich immunoassays.[7][8] While less common in competitive immunoassays for small molecules, a "prozone-like" effect can occur with excess antibody.
| Potential Cause | Recommended Solution |
| Excess Analyte Concentration (in Sandwich Assays) | If developing a sandwich assay, very high concentrations of this compound can saturate both the capture and detection antibodies, preventing the formation of the sandwich complex.[9][10] Dilute the sample and re-run the assay. A higher signal upon dilution is indicative of the hook effect.[11][12] |
| Excess Antibody Concentration (in Competitive Assays) | In a competitive format, an extremely high concentration of the labeled antibody could potentially lead to anomalous results. Ensure the antibody concentration is optimized through titration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my monoclonal antibody in a this compound immunoassay?
For most ELISAs, a good starting point for coating a capture antibody is between 0.5-4 µg/mL.[13] For a detection antibody, a typical starting concentration is 0.5-1 µg/mL.[13] However, the optimal concentration is highly dependent on the specific antibody and assay format. A checkerboard titration is the recommended method to empirically determine the best concentration.[14][15]
Q2: How do I perform a checkerboard titration to optimize my mAb and coating antigen concentrations?
A checkerboard titration allows for the simultaneous optimization of two reagents.[5][16] You would serially dilute the coating antigen (or capture antibody) across the rows of a 96-well plate and serially dilute the detection antibody down the columns.[14] The combination that yields the best signal-to-noise ratio is considered optimal.
Q3: What type of immunoassay is best suited for a small molecule like this compound?
For small molecules like this compound, a competitive immunoassay is often the most suitable format.[3] This is because small molecules typically have only one epitope, making it difficult to create a sandwich assay that requires binding by two different antibodies simultaneously.[17] A monoclonal antibody (mAb) named 5D11 has been successfully developed for this compound detection.[18]
Q4: What are the key parameters to consider when developing an immunoassay for this compound?
Beyond antibody concentration, several other factors need optimization, including the choice of coating buffer, blocking solution, incubation times and temperatures, and wash buffer composition.[15] Each of these can significantly impact assay performance.
Q5: A specific monoclonal antibody, 5D11, has been reported for this compound. What are its characteristics?
The monoclonal antibody 5D11 was developed with an IC50 value of 97 μg/mL and showed negligible cross-reactivity with other similar compounds.[18] It has been used in the development of a lateral flow immunochromatography assay (LFIA) for the detection of this compound in blood samples.[19][20]
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimizing Coating Antigen and Monoclonal Antibody Concentration in an Indirect Competitive ELISA
This protocol is designed to determine the optimal concentrations of the coating antigen (this compound-protein conjugate) and the primary monoclonal antibody.
Materials:
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound-protein conjugate (coating antigen)
-
Anti-fluoroacetamide monoclonal antibody (primary mAb)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating the Plate:
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the anti-fluoroacetamide mAb in blocking buffer.
-
After washing the plate, add 50 µL of blocking buffer to all wells.
-
Add 50 µL of each mAb dilution to the appropriate columns.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Analyze the data to find the combination of coating antigen and primary mAb concentrations that provides the highest signal with the lowest background.
-
Visualizations
Caption: Workflow for an indirect competitive ELISA for this compound.
Caption: Logic diagram for troubleshooting common immunoassay issues.
References
- 1. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. mybiosource.com [mybiosource.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. anshlabs.com [anshlabs.com]
- 7. The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hook effect - Wikipedia [en.wikipedia.org]
- 9. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. Hook effect | PPTX [slideshare.net]
- 13. mabtech.com [mabtech.com]
- 14. Tips for ELISA | Rockland [rockland.com]
- 15. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 16. cytodiagnostics.com [cytodiagnostics.com]
- 17. biocompare.com [biocompare.com]
- 18. Hapten Design and Monoclonal Antibody to this compound, a Small and Highly Toxic Chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
improving signal intensity and reducing background for LFIA fluoroacetamide test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their lateral flow immunoassay (LFIA) for the detection of fluoroacetamide. The focus is on improving signal intensity and reducing background noise for this competitive assay format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Weak or No Signal on Test Line (Negative Sample)
In a competitive LFIA for a small molecule like this compound, the test line should be clearly visible when the sample is negative (i.e., contains no this compound). A weak or absent test line in a negative sample indicates a problem with the assay's core components or their interaction.
Question 1: Why is the test line signal weak or completely absent when I run a negative control (e.g., buffer only)?
Possible Causes:
-
Inactive Antibody-Nanoparticle Conjugate: The detector antibodies conjugated to the nanoparticles may have lost their activity due to improper storage, pH changes, or aggregation.
-
Insufficient Coating Antigen: The concentration of the this compound-protein conjugate immobilized on the test line is too low to capture a sufficient amount of the detector conjugate.
-
Poor Conjugate Release: The dried antibody-nanoparticle conjugate is not releasing efficiently from the conjugate pad.
-
Incorrect Membrane Flow Rate: The capillary flow rate of the nitrocellulose membrane may be too fast, not allowing enough time for the binding reaction to occur at the test line.[1]
Troubleshooting Actions:
-
Verify Conjugate Activity:
-
Check the UV-Vis absorption spectrum of the gold nanoparticle (AuNP) conjugate; a significant shift from the peak wavelength of the original AuNPs can indicate aggregation.[2]
-
Ensure the pH of the conjugation buffer is optimized, typically 0.5 pH units above the antibody's isoelectric point (pI) to facilitate adsorption.[3]
-
Confirm that blocking agents like BSA or casein were added after the initial antibody conjugation to block unbound surfaces on the nanoparticle.[2][4]
-
-
Optimize Test Line Antigen Concentration:
-
Perform a titration experiment by immobilizing a range of coating antigen concentrations on the nitrocellulose membrane to find the optimal concentration that yields the strongest signal with a negative sample.[2]
-
In one study for this compound, the optimal coating antigen (FAM1-BSA) was determined after testing dilutions of 2x, 4x, and 8x, with the 2x dilution providing the most intense color.[2]
-
-
Improve Conjugate Release:
-
Evaluate Nitrocellulose Membrane:
Section 2: High Background Signal
High background refers to a generalized, non-specific coloration of the nitrocellulose membrane, which can obscure the test and control lines, making interpretation difficult and reducing assay sensitivity.
Question 2: What causes high background noise on the nitrocellulose membrane, and how can I reduce it?
Possible Causes:
-
Insufficient Blocking: The most common cause. Unoccupied binding sites on the nitrocellulose membrane and the nanoparticle conjugates can non-specifically adsorb proteins and other molecules.[4]
-
Conjugate Aggregation: Aggregates of the antibody-nanoparticle conjugate can get trapped in the pores of the membrane, causing streaking or background color.
-
Sample Matrix Effects: Components in the sample (e.g., proteins, lipids in a blood sample) can cause non-specific binding.
-
Backflow from Absorbent Pad: If the absorbent pad's capacity is insufficient for the sample volume, the sample can flow backward, leading to high background.[3][7]
Troubleshooting Actions:
-
Optimize Blocking Procedures:
-
Membrane Blocking: Block the nitrocellulose membrane after immobilizing the test and control lines. Common blocking agents include BSA, casein, and synthetic polymers like PVA.[3][8]
-
Sample/Conjugate Pad Pre-treatment: Pre-treat the sample and/or conjugate pads with a solution containing blocking agents and surfactants. This is a primary method for reducing non-specific interactions.[5]
-
Conjugate Blocking: Ensure the nanoparticle conjugates are properly blocked (e.g., with BSA or casein) after antibody attachment to cover any remaining reactive surfaces.[4][5]
-
Running Buffer Additives: Include blocking agents and surfactants in the running buffer to minimize non-specific binding during sample migration.[3][6]
-
-
Prevent Conjugate Aggregation:
-
Manage Matrix Effects:
-
Ensure Proper Flow:
| Component | Reagent | Typical Concentration | Purpose | Reference |
| Sample Pad Pre-treatment | Bovine Serum Albumin (BSA) | 1% | Blocking non-specific sites | [5] |
| Casein | 0.1 - 0.5% | Blocking non-specific sites | [5] | |
| Tween-20 / Triton X-100 | < 0.05% | Reduce non-specific binding, improve flow | [3][5] | |
| Conjugate Storage Buffer | Sucrose | 5 - 20% | Stabilization of conjugate | [5] |
| Trehalose | 1 - 5% | Stabilization of conjugate | [5] | |
| Membrane Blocking | Polyvinyl Alcohol (PVA) | 0.1 - 5% | Blocking non-specific sites | [3] |
| Fish Gelatin | Varies | Blocking non-specific sites | [3] |
Table 1: Common reagents used to reduce background noise in LFIA.
Section 3: Improving Signal Intensity & Sensitivity
For a competitive assay, sensitivity is defined by the lowest concentration of this compound that causes a noticeable reduction or complete disappearance of the test line signal. Improving signal intensity (of the negative control) is often a prerequisite for enhancing sensitivity.
Question 3: How can I improve the overall signal intensity to achieve better sensitivity for this compound detection?
Possible Causes:
-
Suboptimal Nanoparticle Properties: The type, size, and shape of the nanoparticles used as labels directly impact the signal intensity.
-
Low Antibody Affinity: The monoclonal antibody used may have insufficient affinity for this compound.
-
Inefficient Conjugation Chemistry: The method of attaching the antibody to the nanoparticle may be suboptimal, leading to a low density of active antibodies on the particle surface.
Troubleshooting Actions:
-
Optimize Nanoparticle Labels:
-
Size: The size of the nanoparticle is a critical factor. Larger gold nanoparticles (e.g., 60-100 nm) have stronger light absorption and scattering properties and can carry more antibody molecules, potentially increasing the signal.[9] One study found 42.7 nm AuNPs to be optimal for detecting a viral antigen.[10]
-
Material: While gold nanoparticles (AuNPs) are common, other labels can provide stronger signals.[11] Consider alternatives like gold-core/platinum-shell nanoparticles (black color), latex beads, or fluorescent labels like Quantum Dots (QDs) or Europium nanoparticles, though the latter may require a reader.[7][11][12]
-
-
Enhance Antibody-Antigen Interaction:
-
Antibody Selection: This is a fundamental step. Ensure you are using a high-affinity monoclonal antibody specific to this compound.
-
Flow Rate Adjustment: As mentioned, a slower membrane flow rate can increase the incubation time at the test line, allowing for more binding and a stronger signal.[1][13]
-
-
Improve Conjugation Strategy:
-
Covalent vs. Passive: Passive adsorption is simple but can lead to antibody desorption.[7] Covalent conjugation methods (e.g., using EDC/NHS chemistry) create a more stable and reproducible bond between the antibody and the nanoparticle, which is particularly recommended for molecules with low adsorption capacity.[5][7]
-
Optimize Antibody Density: Too many antibody molecules on the nanoparticle surface can lead to steric hindrance, while too few will result in a weak signal. This parameter must be optimized empirically.[2]
-
| Nanoparticle Label | Typical Size (nm) | Advantage | Detection Limit Comparison | Reference |
| Gold (AuNPs) | 20 - 60 | Easy to synthesize, visible color | 10⁴ CFU/mL (Analyte: E. amylovora) | [12] |
| Au-core/Pt-shell | 55 - 65 | High contrast (black color) | 10³ CFU/mL (Analyte: E. amylovora) | [12] |
| Latex Beads (Green) | 190 - 210 | Bright color | 10⁴ CFU/mL (Analyte: E. amylovora) | [12] |
| Magnetic Particles | 290 - 310 | Enables sample enrichment | 10⁵ CFU/mL (Analyte: E. amylovora) | [12] |
| Europium Nanoparticles | ~100 | High sensitivity (fluorescent) | Enables detection as low as 0.36 ng/mL (Analyte: NGAL) | [11] |
Table 2: Comparison of different nanoparticle labels for LFIA signal generation. Detection limits are from a single comparative study and will vary by analyte and assay.
Experimental Protocols
Protocol 1: Gold Nanoparticle (AuNP) Conjugation with Monoclonal Antibody (Passive Adsorption)
This protocol is adapted for the conjugation of a monoclonal antibody (mAb) to AuNPs for use in a this compound LFIA.[2]
Materials:
-
Colloidal Gold (AuNPs), ~40 nm diameter
-
Monoclonal antibody (mAb) specific for this compound
-
0.1 M Potassium Carbonate (K₂CO₃) solution
-
10% Bovine Serum Albumin (BSA) solution
-
Resuspension Buffer (e.g., Tris buffer with 1% BSA, 5% Sucrose, 1% Tween-20)
-
Centrifuge capable of >10,000 rpm
Methodology:
-
pH Optimization (Critical Step):
-
Dispense 1 mL aliquots of the AuNP solution into several microcentrifuge tubes.
-
Add varying volumes of 0.1 M K₂CO₃ (e.g., 5, 10, 15, 20, 25 µL) to each tube to create a pH gradient. Mix well. The optimal pH is often where the solution remains wine-red after adding the antibody and a salt solution (a "salt challenge" test).[14]
-
Add a fixed amount of the mAb to each tube. The solution should not change color from red to purple/blue, which would indicate aggregation.[2] Select the pH that provides the best stability. For the this compound mAb 5D11, 15 µL of K₂CO₃ was found to be optimal.[2]
-
-
Antibody Concentration Optimization:
-
Using the optimal pH determined above, add varying amounts of the mAb to 1 mL aliquots of the AuNP solution.
-
Let the reaction proceed for 10-30 minutes at room temperature with gentle mixing.
-
-
Conjugation and Blocking:
-
To the optimized antibody-AuNP mixture, add 10% BSA solution to a final concentration of 1% (e.g., add 20 µL of 10% BSA).
-
Incubate for an additional 10-20 minutes at room temperature to block any unoccupied surface on the AuNPs.[2]
-
-
Washing and Resuspension:
-
Centrifuge the mixture at 10,000 rpm for 10-15 minutes at 4°C. A loose, reddish pellet of the AuNP-mAb conjugate should form.
-
Carefully remove the supernatant.
-
Resuspend the pellet in the desired volume of Resuspension Buffer. The final optical density (OD) is often adjusted for consistent application to the conjugate pad.[5]
-
Protocol 2: Sample Pad Pre-treatment for Background Reduction
This protocol describes how to treat the sample pad to reduce matrix effects and non-specific binding.[3][5]
Materials:
-
Glass fiber or cellulose sample pads
-
Sample Pad Treatment Buffer (e.g., Tris or Carbonate buffer containing 1% BSA, 0.05% Tween-20, and stabilizers like sucrose).
-
Drying oven
Methodology:
-
Buffer Preparation: Prepare the treatment buffer with the desired blocking agents and surfactants. The exact composition should be optimized for your specific sample matrix.
-
Immersion: Immerse the sample pad sheets completely in the treatment buffer. Ensure they are fully saturated.
-
Drying: Remove the pads and dry them completely in a forced-air drying oven, typically at 37-70°C.[5][6] The drying time will depend on the oven and pad material but can range from 1-2 hours.
-
Storage: Store the dried, treated pads in a desiccated, low-humidity environment until they are assembled into the LFIA strips.
References
- 1. Lateral Flow Immunoassays - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mobile.labmedica.com [mobile.labmedica.com]
- 5. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abingdonhealth.com [abingdonhealth.com]
- 8. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
- 9. The Role of Nanoparticle Design in Determining Analytical Performance of Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanomaterial Labels in Lateral Flow Immunoassays for Point-of-Care-Testing [jmst.org]
- 11. Frontiers | Latest Trends in Lateral Flow Immunoassay (LFIA) Detection Labels and Conjugation Process [frontiersin.org]
- 12. Comparative Study of Four Coloured Nanoparticle Labels in Lateral Flow Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in sensitivity enhancement for lateral flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
stability of fluoroacetamide in different sample matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate degradation. For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended.[1][2][3][4]
-
pH: this compound is susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions. The neutral hydrolysis of this compound is slow, with a reported half-life of 2.4 years at 25°C and pH 7. However, extremes in pH during sample collection, storage, or extraction can increase the rate of degradation to its primary metabolite, fluoroacetate.[5][6][7]
-
Enzymatic Activity: Biological matrices such as plasma and tissue homogenates contain enzymes, like amidases, that can metabolize this compound to fluoroacetate.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the integrity of the sample and the stability of the analyte. It is advisable to minimize the number of freeze-thaw cycles.[8][9][10][11]
-
Matrix Components: The complexity of the biological matrix can influence the stability and recovery of this compound during analysis.[12][13][14][15]
Q2: What is the main degradation product of this compound in biological samples?
A2: The primary degradation product of this compound is fluoroacetate (fluoroacetic acid).[5][6] This occurs through the hydrolysis of the amide bond. In a biological system, this conversion can be enzymatically mediated.[5]
Q3: What are the recommended storage conditions for different sample matrices containing this compound?
A3: To ensure the stability of this compound, the following storage conditions are recommended based on general best practices for biological sample preservation:
| Sample Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma | 2-8°C | -20°C or -80°C (preferred)[1][2][3][4] |
| Urine | 2-8°C | -20°C or -80°C[16][17][18] |
| Tissue Homogenates | On ice (0-4°C) for immediate processing | -80°C[19][20] |
Note: It is crucial to minimize the time samples spend at room temperature. For tissue homogenates, processing should be done swiftly under cooled conditions to maintain stability.[19][20]
Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?
A4: While specific data for this compound is limited, general guidelines for bioanalytical sample stability suggest that freeze-thaw cycles should be kept to a minimum. Ideally, samples should be aliquoted after collection to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, it is recommended to validate the stability of this compound for the expected number of freeze-thaw cycles in the specific matrix. Limiting freeze-thaw cycles is often more critical than the duration of long-term storage at -70°C or below for maintaining the integrity of the sample proteome.[11]
Troubleshooting Guides
Issue 1: Low recovery of this compound from samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Ensure sample processing is performed on ice or at reduced temperatures to minimize enzymatic activity and chemical degradation.[19][20] |
| Verify the pH of all solutions used during extraction to ensure they are within a neutral range, as acidic or basic conditions can accelerate hydrolysis.[7] | |
| Matrix effects leading to ion suppression in LC-MS analysis | Optimize the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be beneficial.[12][13][14][15] |
| Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[12][13][14][15] | |
| Use a stable isotope-labeled internal standard to compensate for matrix effects.[13] | |
| Adsorption to container surfaces | Use appropriate storage containers, such as polypropylene tubes. Avoid using aluminum, galvanized, or tin-plated containers.[1] |
Issue 2: Inconsistent or non-reproducible analytical results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize the entire sample handling workflow, from collection to analysis. Ensure consistent timing, temperature, and procedures for all samples. |
| Variable degradation due to different storage times | Analyze samples in batches with similar storage durations. If possible, collect and process samples in a way that minimizes variability in storage time before analysis. |
| Effect of multiple freeze-thaw cycles | Aliquot samples upon collection to avoid repeated freeze-thaw cycles of the bulk sample. If unavoidable, perform a freeze-thaw stability assessment.[8][9][10][11] |
| Analyte instability in the autosampler | If samples are left in the autosampler for an extended period, assess the stability of this compound under the autosampler's temperature conditions. Consider using a cooled autosampler. |
Experimental Protocols
Protocol: General Assessment of this compound Stability in Plasma
This protocol outlines a general method for evaluating the short-term and freeze-thaw stability of this compound in plasma.
-
Sample Preparation:
-
Obtain a pooled human plasma sample.
-
Spike the plasma with a known concentration of this compound (e.g., at low, medium, and high concentrations relevant to the study).
-
Gently mix and aliquot the spiked plasma into multiple polypropylene tubes.
-
-
Short-Term Stability Assessment:
-
Store aliquots at room temperature and 4°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), retrieve three aliquots from each temperature condition.
-
Immediately process the samples for analysis (e.g., by protein precipitation followed by LC-MS/MS analysis).
-
The samples at time 0 serve as the baseline.
-
-
Freeze-Thaw Stability Assessment:
-
Store aliquots at -20°C and -80°C.
-
For each freeze-thaw cycle, remove a set of aliquots from the freezer and allow them to thaw completely at room temperature or 4°C.
-
Once thawed, refreeze the samples at their respective storage temperatures for at least 12-24 hours.
-
Repeat for the desired number of cycles (e.g., 1, 3, 5 cycles).
-
After the final thaw, process the samples for analysis.
-
A set of aliquots that have not undergone any freeze-thaw cycles (stored continuously at -80°C) should be analyzed as the baseline.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point and for each condition.
-
Compare the results to the baseline (time 0 for short-term stability, and no freeze-thaw for freeze-thaw stability).
-
This compound is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.
-
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Best Practices for Safety in Storing Biological Specimens in a Lab [needle.tube]
- 2. biocompare.com [biocompare.com]
- 3. usalab.com [usalab.com]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbls.org [ijbls.org]
- 10. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing sample contamination during fluoroacetamide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during fluoroacetamide analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound analysis, providing potential causes and actionable solutions.
Issue 1: High Background Noise or Baseline Drift in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Solvent Check: Run a blank gradient with your current mobile phase. If the baseline is still noisy, prepare fresh mobile phase using HPLC-grade or MS-grade solvents and ultrapure water. 2. Reagent Purity: Ensure all reagents, including buffers and additives, are of high purity and freshly prepared. Contaminants can leach from older reagents. 3. Proper Storage: Store solvents and reagents in appropriate, clean containers and avoid prolonged exposure to air and light.[1] |
| Instrument Contamination | 1. System Flush: Flush the entire LC system, including the pump, injector, and lines, with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then water). 2. Injector Cleaning: Clean the injector needle and seat. Refer to the instrument manual for the specific cleaning protocol. 3. Column Contamination: If the noise persists, it may be emanating from the column. First, try flushing the column with a strong, compatible solvent. If this fails, consider replacing the column. |
| Improper Sample Preparation | 1. Blank Extraction: Perform a full extraction procedure on a blank matrix (a sample matrix known to be free of this compound). Analyze the resulting extract to check for contamination introduced during sample preparation. 2. Glassware/Plasticware Contamination: Ensure all glassware and plasticware are scrupulously clean. Use dedicated glassware for this compound analysis if possible. |
Issue 2: Carryover of this compound in Subsequent Blank Injections
| Possible Cause | Troubleshooting Steps |
| Injector Contamination | 1. Optimize Wash Solvents: The injector wash solvent may not be effective at removing all traces of this compound. Experiment with different wash solvents or a sequence of solvents. A wash solution containing a higher percentage of organic solvent or a different solvent altogether (e.g., acetonitrile if the mobile phase is methanol-based) may be more effective. 2. Increase Wash Volume/Time: Increase the volume of the needle wash and the duration of the wash cycle in your instrument method. |
| Column Adsorption | 1. Strong Elution Gradient: Ensure your chromatographic gradient has a final step with a high percentage of strong solvent to elute any strongly retained compounds, including this compound. 2. Column Flushing: After a high-concentration sample, run several blank injections with a full gradient to wash the column thoroughly. |
| Contaminated Syringe (Manual Injection) | 1. Thorough Rinsing: If using manual injection, ensure the syringe is rinsed multiple times with a strong solvent between injections. 2. Dedicated Syringe: Use a dedicated syringe for this compound analysis to prevent cross-contamination from other analyses. |
Illustrative Data: Effect of Wash Solvent on this compound Carryover
| Wash Solvent Composition | Peak Area in First Blank Injection (Arbitrary Units) | Percent Carryover |
| 50% Methanol in Water | 15,800 | 1.58% |
| 90% Methanol in Water | 4,200 | 0.42% |
| 50% Acetonitrile in Water | 3,100 | 0.31% |
| 90% Acetonitrile in Water | 850 | 0.09% |
This table illustrates how a more effective wash solvent can significantly reduce analyte carryover. Data is representative and will vary based on the specific LC system and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of external contamination in this compound analysis?
A1: The most common sources of external contamination are:
-
Laboratory Environment: Dust and airborne particles in the lab can settle into open sample vials or on equipment.
-
Cross-Contamination from Other Samples: High-concentration samples can contaminate lower-concentration samples if proper handling procedures are not followed. Always handle samples in a clean, designated area.
-
Contaminated Lab Equipment: Pipette tips, glassware, and autosampler vials that have not been properly cleaned can introduce contaminants.
-
Personal Contamination: Residues on gloves or hands can be transferred to samples. Always wear clean gloves and change them frequently, especially after handling high-concentration standards.
Q2: How can I prevent contamination from my sample preparation procedure?
A2: To minimize contamination during sample preparation:
-
Use High-Purity Reagents: Employ HPLC or MS-grade solvents and high-purity salts and reagents for all extractions and dilutions.
-
Clean Glassware Thoroughly: Wash all glassware with a suitable laboratory detergent, followed by multiple rinses with tap water and then a final rinse with deionized or ultrapure water. For trace analysis, a final rinse with a high-purity organic solvent may be necessary.
-
Use Disposable Plasticware: Whenever possible, use single-use, disposable plasticware (e.g., pipette tips, centrifuge tubes) that are certified to be free of contaminants.
-
Prepare Blanks: Always include a "method blank" (a sample with no analyte that undergoes the entire preparation process) with each batch of samples to monitor for contamination introduced during the procedure.
Q3: What are matrix effects and how can they affect my this compound analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. Complex matrices like food or biological samples are more prone to significant matrix effects.
Q4: How can I minimize matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Use a robust sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and any co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, this may compromise the limit of detection.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fruit or Vegetable)
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a this compound internal standard solution.
-
Acetonitrile Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., PSA and MgSO₄).
-
Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. It may be diluted further before analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization.
-
Injection Volume: Typically 5-20 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is often suitable for this compound.
-
MS/MS Transitions: Monitor at least two MRM (Multiple Reaction Monitoring) transitions for confirmation and quantification. For this compound (m/z 78), characteristic transitions might include 78 -> 60 and 78 -> 44. These will need to be optimized on your specific instrument.
Visualizations
Caption: Workflow for preventing and troubleshooting sample contamination.
Caption: Strategies for mitigating matrix effects in this compound analysis.
References
Validation & Comparative
A Comparative Analysis of the Toxicity of Fluoroacetamide and Sodium Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two highly toxic organofluorine compounds: fluoroacetamide and sodium fluoroacetate. Both have been used as rodenticides and are known for their potent metabolic toxicity. This document summarizes key experimental data, outlines methodologies for toxicity assessment, and visualizes their mechanism of action.
Executive Summary
This compound and sodium fluoroacetate are closely related compounds that exert their toxicity through a common mechanism known as "lethal synthesis." Once ingested, both are metabolized to fluorocitrate, which inhibits the enzyme aconitase, a critical component of the Krebs (citric acid) cycle. This disruption of cellular respiration leads to energy deprivation and the accumulation of citrate, ultimately causing cell death. While their mode of action is identical, there are subtle differences in their acute toxicity across different species and routes of exposure.
Quantitative Toxicity Data
The following tables summarize the available acute toxicity data for this compound and sodium fluoroacetate, presented as LD50 (median lethal dose) and LC50 (median lethal concentration) values.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50/LC50 | Reference |
| Rat | Oral | 4 - 15 mg/kg | [1] |
| Rat | Oral | 5.75 mg/kg | [2] |
| Rat | Dermal | 80 mg/kg | [2][3][4] |
| Rat (male) | Inhalation (4h) | 136.6 mg/m³ | [5][6] |
| Rat (female) | Inhalation (4h) | 144.5 mg/m³ | [5][6] |
| Mouse | Oral | 25 mg/kg | [2] |
| Mouse | Inhalation | 550 mg/m³ | [4] |
Table 2: Acute Toxicity of Sodium Fluoroacetate
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 0.1 - 1.7 mg/kg | [7] |
| Rat | Oral | 0.22 mg/kg | [8] |
| Rat (male) | Oral | 2.08 mg/kg | [9] |
| Rat (female) | Oral | 1.85 mg/kg | [9] |
| Mouse | Oral | 0.1 mg/kg | [7] |
| Rabbit | Oral | 0.34 mg/kg | [7] |
| Guinea Pig | Oral | 0.3 mg/kg | [7] |
| Dog | Oral | <0.1 mg/kg | [10] |
| Cat | Oral | 0.28 mg/kg | [11][12] |
| Coyote | Oral | 0.1 mg/kg | [13] |
| Sheep | Oral | 0.3 mg/kg | |
| Cattle | Oral | 0.39 - 0.4 mg/kg | [8] |
| Human (estimated) | Oral | 2 - 10 mg/kg | [2][7][9] |
Mechanism of Action: Inhibition of the Krebs Cycle
Both this compound and sodium fluoroacetate share a common pathway to induce cellular toxicity. This process, termed "lethal synthesis," involves the metabolic conversion of the parent compound into a toxic metabolite that disrupts a fundamental cellular process.
References
- 1. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. besjournal.com [besjournal.com]
- 6. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats [besjournal.com]
- 7. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 8. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. aphis.usda.gov [aphis.usda.gov]
A Comparative Analysis of the Modes of Action of Fluoroacetamide and Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the modes of action of fluoroacetamide and sodium fluoroacetate, two highly toxic organofluorine compounds. While both substances exert their primary toxic effect through the same ultimate mechanism, differences in their initial metabolism may influence their toxicokinetics and overall potency. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways involved.
Core Mechanism of Toxicity: A Shared Pathway
Both this compound and sodium fluoroacetate are pro-toxins, meaning they are not toxic in their initial form but are converted into a toxic metabolite within the body. This process is often referred to as "lethal synthesis."[1][2] The core of their toxic action lies in the disruption of the citric acid cycle (also known as the Krebs cycle), a fundamental process for cellular energy production.[3][4][5]
The shared pathway to toxicity involves the following key steps:
-
Conversion to Fluoroacetyl-CoA: Once in the body, both compounds ultimately lead to the formation of fluoroacetyl-coenzyme A (fluoroacetyl-CoA). This compound undergoes hydrolysis by an amidase to form fluoroacetate, which is then activated to fluoroacetyl-CoA.[6][7][8] Sodium fluoroacetate directly provides the fluoroacetate ion for this conversion.
-
Formation of Fluorocitrate: Citrate synthase, the first enzyme of the citric acid cycle, mistakes fluoroacetyl-CoA for its natural substrate, acetyl-CoA. It catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.[1][5][9]
-
Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of aconitase, the next enzyme in the citric acid cycle.[4][5][9] This inhibition is highly specific and effectively blocks the cycle.
-
Citrate Accumulation and Energy Depletion: The blockage of the citric acid cycle leads to a massive accumulation of citrate in the mitochondria and subsequently in the cytoplasm and blood.[2][7][10] This accumulation, coupled with the inability to produce energy (ATP) through the cycle, leads to cellular dysfunction and, ultimately, cell death.
Quantitative Comparison of Toxicity
The most direct comparison of the acute toxicity of this compound and sodium fluoroacetate is through their median lethal dose (LD50) values. The LD50 is the dose of a substance that is lethal to 50% of a test population. The following tables summarize reported oral LD50 values for both compounds in various animal species. It is important to note that toxicity can vary significantly between species.
| This compound (Oral LD50) | |
| Species | LD50 (mg/kg) |
| Rat | 4 - 15[11] |
| Mouse | 30.62[11] |
| Human (probable) | < 5[11] |
| Sodium Fluoroacetate (Oral LD50) | |
| Species | LD50 (mg/kg) |
| Coyote | 0.1[12] |
| Dog | 0.1[3] |
| Cat | 0.3[3] |
| Fox | 0.2[3] |
| Black-billed magpie | 1.0[12] |
| Rat (laboratory) | 1.71[8] |
| Human | 2 - 10[5][12] |
| Mallard | 9.1[12] |
| Black vulture | 15[12] |
| Virginia opossum | 41.61[12] |
Metabolic Activation and Potential Differences
The primary difference in the mode of action between this compound and fluoroacetate lies in the initial metabolic step. This compound requires enzymatic hydrolysis to fluoroacetate before it can enter the toxic pathway.[6][7][8] This conversion is catalyzed by an amidase. While the exact in vivo kinetics of this hydrolysis are not extensively detailed in the available literature, this additional step could theoretically lead to a delayed onset of action or a different pharmacokinetic profile compared to sodium fluoroacetate, which provides the toxic moiety directly.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes discussed, the following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a general workflow for a comparative toxicity study.
Caption: Metabolic pathway of this compound and fluoroacetate toxicity.
Caption: General workflow for a comparative toxicity study.
Experimental Protocols
For researchers investigating the comparative effects of this compound and fluoroacetate, the following are detailed methodologies for key experiments.
Determination of Acute Oral LD50
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a test substance.
Materials:
-
Test animals (e.g., Wistar rats, specific pathogen-free, of a single sex and defined age and weight range).
-
Test compounds: this compound and Sodium Fluoroacetate.
-
Vehicle for administration (e.g., sterile water or saline).
-
Oral gavage needles.
-
Animal cages with appropriate bedding, food, and water.
-
Balance for weighing animals and compounds.
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Dose Preparation: Prepare a series of graded doses for each compound based on preliminary range-finding studies. The doses should be selected to produce a range of mortality from 0% to 100%. Dissolve the compounds in the chosen vehicle.
-
Animal Grouping: Randomly assign animals to different dose groups, including a control group that receives only the vehicle. A typical design involves at least 5 animals per group.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Administration: Administer a single oral dose of the test substance to each animal using an oral gavage needle. The volume administered should be based on the animal's body weight.
-
Observation: Observe the animals for clinical signs of toxicity and mortality continuously for the first few hours after administration and then periodically for at least 14 days. Record the number of mortalities in each group.
-
Data Analysis: Calculate the LD50 value and its 95% confidence limits using a recognized statistical method, such as the Miller and Tainter method or probit analysis.[13]
Aconitase Activity Assay
This protocol describes a method to measure aconitase activity in tissue homogenates, which is a key indicator of fluoroacetate-induced toxicity. This method is adapted from commercially available kits.
Materials:
-
Tissue samples (e.g., heart, kidney, liver) from control and treated animals.
-
Ice-cold assay buffer (e.g., Tris-HCl buffer with citrate to stabilize the enzyme).
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
Spectrophotometer or microplate reader.
-
Aconitase activity assay kit (containing substrate, developer, and enzyme mix).
Procedure:
-
Sample Preparation:
-
Excise tissues from euthanized animals and immediately place them in ice-cold assay buffer.
-
Homogenize the tissue in a pre-chilled homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove cellular debris.
-
To separate mitochondrial and cytosolic fractions (optional), centrifuge the supernatant at a higher speed (e.g., 10,000 x g). The pellet will contain mitochondria, and the supernatant will be the cytosolic fraction.
-
Determine the protein concentration of the samples (e.g., using a Bradford or BCA assay).
-
-
Assay:
-
Follow the specific instructions of the chosen commercial aconitase activity assay kit.
-
Typically, the assay involves adding the tissue homogenate to a reaction mixture containing the substrate (e.g., isocitrate or citrate).
-
The conversion of the substrate by aconitase is coupled to a reaction that produces a colored or fluorescent product.
-
The rate of change in absorbance or fluorescence is measured over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the aconitase activity, typically expressed as units per milligram of protein, based on the rate of the reaction.
-
Compare the aconitase activity in the tissues of animals treated with this compound and fluoroacetate to the control group.
-
Measurement of Citrate Accumulation
This protocol provides a method for quantifying citrate levels in tissue samples, a direct consequence of aconitase inhibition. This method is also based on commercially available assay kits.
Materials:
-
Tissue samples from control and treated animals.
-
Ice-cold PBS (phosphate-buffered saline).
-
Deproteinizing agent (e.g., perchloric acid).
-
Neutralizing solution (e.g., potassium carbonate).
-
Centrifuge.
-
Spectrophotometer or fluorometer.
-
Citrate assay kit (containing assay buffer, enzyme mix, and developer).
Procedure:
-
Sample Preparation:
-
Homogenize the tissue samples in ice-cold PBS.
-
Deproteinize the samples by adding a deproteinizing agent and centrifuging to precipitate proteins.
-
Neutralize the supernatant with a neutralizing solution.
-
-
Assay:
-
Follow the manufacturer's protocol for the citrate assay kit.
-
The assay typically involves an enzymatic reaction where citrate is converted to a product that can be measured colorimetrically or fluorometrically.
-
The intensity of the color or fluorescence is directly proportional to the citrate concentration in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of citrate.
-
Determine the citrate concentration in the tissue samples by comparing their readings to the standard curve.
-
Express the results as micromoles of citrate per gram of tissue.
-
Compare the citrate levels in the tissues of animals treated with this compound and fluoroacetate to the control group.[14][15][16][17]
-
Conclusion
This compound and fluoroacetate share a common and potent mechanism of toxicity, culminating in the inhibition of aconitase and the disruption of cellular metabolism. The primary distinction between the two lies in the initial metabolic activation of this compound through hydrolysis. While this suggests a potential for differences in their toxicokinetics, both compounds are highly toxic and produce similar clinical signs of poisoning. The experimental protocols provided in this guide offer a framework for researchers to conduct detailed comparative studies to further elucidate any subtle differences in their modes of action and toxic profiles. A thorough understanding of these mechanisms is crucial for the development of potential antidotes and therapeutic strategies for poisoning cases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Model Balancing: A Search for In-Vivo Kinetic Constants and Consistent Metabolic States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Studies of interaction of intracellular signalling and metabolic pathways under inhibition of mitochondrial aconitase with fluoroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of acetamide on citrate accumulation after fluoroacetate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 13. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 15. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 16. The effects of fluoroacetate, malonate and acid–base balance on the renal disposal of citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
A Comparative Efficacy Analysis of Fluoroacetamide and Zinc Phosphide as Rodenticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rodenticides fluoroacetamide and zinc phosphide, focusing on their efficacy, mechanisms of action, and key experimental data. The information is intended to assist researchers and professionals in understanding the relative performance of these two compounds in rodent control.
Mechanism of Action
This compound:
This compound acts as a metabolic poison. Once ingested, it is converted into fluoroacetate. This molecule is then incorporated into fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate. Fluorocitrate competitively inhibits aconitase, a key enzyme in the citric acid cycle (Krebs cycle).[1] This inhibition leads to a buildup of citrate in the tissues and a disruption of cellular energy production, ultimately causing cell death.[1]
Zinc Phosphide:
The toxicity of zinc phosphide is attributed to the liberation of phosphine gas (PH₃) upon contact with the acidic environment of the stomach.[2][3][4] The released phosphine gas is then absorbed into the bloodstream and distributed throughout the body, with the heart, lungs, and liver being primary targets.[3][4] Phosphine disrupts mitochondrial oxidative phosphorylation, leading to a cessation of cellular energy production and subsequent cell death.[2][4]
dot
References
A Comparative Guide to the Validation of GC/MS and LC-MS/MS Methods for Fluoroacetamide Determination in Body Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent mass spectrometry-based methods for the quantification of fluoroacetamide in biological matrices: a Gas Chromatography-Mass Spectrometry (GC/MS) method employing Solid-Phase Microextraction (SPME) and a direct injection High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This document is intended to assist researchers and analytical scientists in selecting the most suitable methodology for their specific needs by presenting objective performance data and detailed experimental protocols.
Introduction
This compound is a highly toxic rodenticide, and its detection in biological fluids is crucial in clinical and forensic toxicology. The development of robust and validated analytical methods is paramount for accurate quantification. This guide focuses on a well-documented GC/MS method and provides a comparative overview of a direct analysis approach using LC-MS/MS, highlighting the key differences in sample preparation, instrumentation, and performance characteristics.
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the GC/MS-SPME method and a representative LC-MS/MS method for the analysis of this compound.
| Parameter | GC/MS with SPME [1][2] | HPLC-MS/MS [3] |
| Linearity Range | 5.0 - 90 µg/mL | Not explicitly stated for body fluids, but calibration curves are used. |
| Limit of Detection (LOD) | 1.0 µg/mL | Not explicitly stated for body fluids. |
| Limit of Quantification (LOQ) | 5.0 µg/mL (inferred from linearity) | Not explicitly stated for body fluids. |
| Recovery | 92.2% (in blood) | Not explicitly stated for body fluids. |
| Sample Preparation | Solid-Phase Microextraction (SPME) | Direct aqueous injection (for water samples) |
| Derivatization | Not required | Not required |
| Analysis Time | SPME: 25 min; GC run: ~16 min | Not specified, but typically faster than GC |
Experimental Protocols
GC/MS Method with Solid-Phase Microextraction (SPME)
This method, developed by Cai et al., provides a sensitive and reliable approach for the determination of this compound in blood and urine.[1]
a. Sample Preparation (Blood)
-
To a 2.0 mL blood sample, add 45 µL of a 2.0 mg/mL acetamide solution (internal standard).
-
Adjust the pH of the solution to 9.0 with ammonia.
-
Precipitate proteins by adding 10% zinc phosphate.
-
Centrifuge the mixture and filter the supernatant through a 0.2 µm hydrophilic membrane.
-
Add 2.0 mL of 0.1 M tetraethylammonium bromide to the filtrate and adjust the pH to 7.0 with phosphoric acid.
-
The final volume should be approximately 4 mL.
b. Solid-Phase Microextraction (SPME)
-
Immerse a 100 µm polydimethylsiloxane (PDMS) coated SPME fiber into the prepared sample solution.
-
Perform the extraction for 25 minutes at 70°C.
c. GC/MS Analysis
-
Gas Chromatograph: HP GCD GC/MS system.
-
Column: HP-PLOT Q capillary column.
-
Injection: Desorb the extracted this compound from the SPME fiber in the GC injection port for 4 minutes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron Ionization (EI) chamber.
-
Detection: Monitor for the characteristic ion peaks of this compound (m/z 77, 44, and 33) and the internal standard, acetamide (m/z 59 and 44).
HPLC-MS/MS Method
This method is adapted from a procedure for the direct analysis of this compound in water and offers a rapid screening alternative.[3] While detailed validation in body fluids is not provided in the searched literature, the principles can be applied.
a. Sample Preparation
For a direct injection approach, sample pretreatment would likely involve a "dilute-and-shoot" methodology after protein precipitation to minimize matrix effects.
-
Precipitate proteins in the biological fluid sample (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase.
-
Inject the diluted supernatant directly into the HPLC-MS/MS system.
b. HPLC-MS/MS Analysis
-
HPLC System: A system capable of reversed-phase liquid chromatography.
-
Column: Acclaim® RSLC PA2 (2.2 µm, 120 Å, 2.1 × 50 mm).[3]
-
Mobile Phase: Isocratic elution with 100% deionized water.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 25 µL.[3]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) of the m/z 78.0 for this compound.[3]
Mandatory Visualization
Caption: Experimental workflow for the GC/MS-SPME analysis of this compound in body fluids.
Comparison of Methodologies
GC/MS with SPME:
-
Advantages: This method is well-validated with published data on linearity, LOD, and recovery in biological matrices.[1][2] SPME is a solventless extraction technique that can provide high analyte pre-concentration, leading to excellent sensitivity.
-
Disadvantages: The sample preparation is multi-step and relatively time-consuming. The SPME process itself adds a significant amount of time to the overall analysis.
HPLC-MS/MS:
-
Advantages: Direct injection methods significantly reduce sample preparation time and complexity. HPLC analysis times are generally shorter than GC, leading to higher sample throughput. This method avoids the need for derivatization, which is often required for polar compounds in GC.[3]
-
Disadvantages: Matrix effects can be a significant challenge in direct injection analysis of complex biological fluids, potentially affecting accuracy and precision. The sensitivity of this direct approach might be lower compared to methods involving a pre-concentration step like SPME. While a method for water exists, extensive validation data for body fluids is not as readily available in the reviewed literature.
Conclusion
The choice between the GC/MS-SPME and HPLC-MS/MS methods for this compound analysis will depend on the specific requirements of the study. The GC/MS-SPME method is a robust and highly sensitive approach, well-suited for applications where accuracy and low detection limits are critical. The HPLC-MS/MS method offers a much faster alternative, which may be preferable for high-throughput screening or when rapid results are necessary, provided that potential matrix effects are carefully evaluated and controlled. For forensic and clinical applications requiring quantitative confirmation, the validated GC/MS-SPME method presents a more established option based on the available literature.
References
A Comparative Guide to Fluoroacetamide Detection Methods: Reproducibility and Specificity
For Researchers, Scientists, and Drug Development Professionals
Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound, formerly used as a rodenticide.[1] Its potential for accidental poisoning and illicit use necessitates reliable and sensitive detection methods.[2][3] This guide provides a comparative overview of common analytical techniques for the detection of this compound, focusing on their reproducibility and specificity. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.
The primary mechanism of this compound's toxicity involves its metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase, leading to a disruption of the citric acid cycle.[1] This metabolic pathway underscores the critical need for accurate and specific detection to understand its toxicological effects and develop potential antidotes.
Comparative Performance of Detection Methods
The selection of a suitable analytical method for this compound detection depends on various factors, including the sample matrix, required sensitivity, and the need for rapid screening versus confirmatory analysis. The following table summarizes the quantitative performance of three prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Lateral Flow Immunochromatography Assay (LFIA).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Lateral Flow Immunochromatography Assay (LFIA) |
| Limit of Detection (LOD) | 1.0 µg/mL (in blood/urine with SPME)[2][4] | 1.8 ppb (in drinking water)[5] | 1 mg/L (in blood)[3] |
| Linear Range | 5.0 - 90 µg/mL[2][4] | 20 - 10,000 ppb[5] | Not specified (qualitative/semi-quantitative) |
| Recovery | 92.2% (in blood)[2][4] | Good precision and reproducibility reported[5] | Not applicable |
| Specificity | High (based on retention time and mass fragmentation)[2] | High (based on retention time and mass-to-charge ratio)[5] | High (based on specific antibody-antigen recognition)[3] |
| Analysis Time | Several hours (including sample preparation)[3] | ~1 minute run time (excluding sample preparation)[5] | ~8 minutes[3] |
| Sample Matrix | Body fluids (blood, urine)[2], Tissues[6] | Water[5] | Blood[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for the key detection methods discussed.
This method is highly sensitive and specific, making it suitable for confirmatory analysis in complex biological matrices.[2]
a. Sample Preparation: [2]
-
To 2.0 mL of blood or urine sample, add 90 µL of 2.0 mg/mL this compound and 45 µL of 2.0 mg/mL acetamide (internal standard).
-
Adjust the pH of the solution to 9.0 with ammonia.
-
Precipitate proteins by adding 10% zinc phosphate.
-
Centrifuge the mixture and filter the supernatant through a 0.2 µm hydrophilic membrane.
-
Add 2.0 mL of 0.1 M tetraethylammonium bromide to the filtrate and adjust the pH to 7.0 with phosphoric acid.
b. SPME Procedure: [2]
-
Immerse a 100 µm polydimethylsiloxane (PDMS) SPME fiber into the prepared sample solution.
-
Extract for 25 minutes at 70°C.
c. GC-MS Analysis: [2]
-
Desorb the extracted this compound from the fiber in the GC injection port for 4 minutes.
-
Use a HP-PLOT Q capillary column for separation.
-
Operate the mass spectrometer in scan mode over a mass range of 10–200 amu.
This method offers high sensitivity and selectivity with minimal sample pretreatment, making it ideal for analyzing water samples.[5]
a. Sample Preparation: [5]
-
For drinking water samples, spike with the analyte and inject directly. No other pretreatment is required.
b. LC-MS Analysis: [5]
-
Utilize a reversed-phase liquid chromatography system.
-
Employ an Acclaim RSLC PA2 column (50 mm length) for separation.
-
Set the mass spectrometer to selected ion monitoring (SIM) mode to monitor the protonated molecular ion of this compound at m/z 78.0.
LFIA provides a rapid, on-site screening tool for the detection of this compound, particularly in clinical settings for diagnosing acute poisoning.[3]
a. Assay Principle: This method is based on a competitive immunoassay format. This compound in the sample competes with a this compound-protein conjugate immobilized on the test line for binding to gold nanoparticle-labeled monoclonal antibodies.
b. Procedure: [3]
-
Apply the blood sample directly to the sample pad of the LFIA strip.
-
Allow the sample to migrate along the strip via capillary action.
-
Visually interpret the results on the test line and control line within 8 minutes. A visible test line indicates a negative result, while the absence or reduced intensity of the test line indicates a positive result.
Visualizing Methodologies and Pathways
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Workflow for this compound Detection by GC-MS.
Caption: Workflow for this compound Detection by LC-MS.
Caption: Metabolic Pathway of this compound Toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 3. d-nb.info [d-nb.info]
- 4. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
fluoroacetamide compared to other organofluorine rodenticides
A Comparative Guide to Fluoroacetamide and Other Organofluorine Rodenticides
This compound is a highly toxic organofluorine compound that has been utilized as a rodenticide and insecticide.[1][2] Its mode of action is shared with other organofluorine poisons, most notably sodium fluoroacetate (also known as Compound 1080), which also sees use in pest control, particularly for mammals.[3][4][5] Both compounds are metabolic poisons that disrupt the citric acid cycle (Krebs cycle) through a process termed "lethal synthesis".[6][7][8][9]
This guide provides an objective comparison between this compound and its primary alternative, sodium fluoroacetate, with supporting data on toxicity and mechanism of action. It also includes an overview of relevant experimental protocols for researchers in toxicology and drug development.
Performance and Toxicity Comparison
This compound and sodium fluoroacetate are potent metabolic poisons.[3][9] Upon ingestion, this compound is converted to fluoroacetic acid, the same toxic agent found in sodium fluoroacetate.[1][10] This conversion allows both compounds to interfere with cellular energy production in a similar manner. The primary difference lies in their acute toxicity levels, which can vary between species.
Mechanism of Action: The toxicity of these compounds stems from their structural similarity to acetate, a key molecule in cellular metabolism.[3][11] The process unfolds as follows:
-
Citrate synthase, an enzyme in the Krebs cycle, mistakenly uses fluoroacetyl-CoA instead of acetyl-CoA, condensing it with oxaloacetate to form fluorocitrate.[3][6][7]
-
Fluorocitrate then binds tightly to and inhibits the enzyme aconitase.[6][7][12]
-
This inhibition blocks the conversion of citrate to isocitrate, bringing the Krebs cycle to a halt.[3][6]
-
The result is a massive accumulation of citrate within the tissues and a severe depletion of cellular energy (ATP), leading to metabolic acidosis, organ failure, and death.[6][11] The central nervous system and heart are particularly affected by this energy deprivation.[9]
Quantitative Toxicity Data
The following table summarizes the acute oral and inhalation toxicity data for this compound and sodium fluoroacetate in rats, a common model organism for rodenticide studies. The lethal dose 50 (LD50) and lethal concentration 50 (LC50) are standard measures of acute toxicity. Rodenticides with an LD50 between 0-50 mg/kg are classified as very toxic.[13]
| Compound | Parameter | Species | Value | Reference |
| This compound | Oral LD50 | Rat | 4-15 mg/kg | [6] |
| Dermal LD50 | Rat | 80 mg/kg | [2][6] | |
| Inhalation LC50 (4-hr) | Male Rat | 136.6 mg/m³ | [14][15] | |
| Inhalation LC50 (4-hr) | Female Rat | 144.5 mg/m³ | [14][15] | |
| Sodium Fluoroacetate | Oral LD50 | Rat | 0.22 mg/kg | [5] |
Note: Lower LD50/LC50 values indicate higher toxicity.
Visualizing the Mechanism and Experimental Workflow
To clarify the biological and experimental processes, the following diagrams were generated using Graphviz.
Caption: The "lethal synthesis" pathway of this compound, leading to the inhibition of aconitase and blockage of the Krebs cycle.
Caption: A generalized workflow for conducting a field trial to evaluate the efficacy of a rodenticide product.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Rats
This protocol outlines a standard laboratory method for determining the median lethal dose (LD50) of a rodenticide.
Objective: To determine the single oral dose of a substance that is lethal to 50% of a test population of rats.
Methodology:
-
Animal Selection: Use healthy, young adult laboratory rats (e.g., Wistar strain) of a specific weight range, separated by sex.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to dosing.
-
Dose Preparation: Prepare a series of graded doses of the test substance (e.g., this compound) in a suitable vehicle (e.g., water).
-
Administration: Administer the substance by oral gavage to groups of fasted rats. A control group receives the vehicle only.
-
Observation: Observe the animals for mortality and clinical signs of toxicity (e.g., tremors, convulsions, changes in activity) at regular intervals for at least 14 days post-treatment.[16]
-
Data Analysis: Record mortality for each dose group. Calculate the LD50 value using appropriate statistical methods, such as probit analysis.
Rodenticide Efficacy Field Trial
This protocol describes a method for evaluating the effectiveness of a rodenticide bait under real-world conditions.[17][18]
Objective: To measure the percentage reduction in a target rodent population after the application of a rodenticide bait.
Methodology:
-
Site Selection: Choose a site with a confirmed and relatively contained infestation of the target species (e.g., Rattus norvegicus).[16] The site should be representative of the intended use area.[16]
-
Pre-Treatment Census: Establish a baseline of rodent activity for several days. This is done using at least two independent methods, such as:
-
Treatment Period: Replace the non-toxic census food with the rodenticide bait. Record the amount of bait consumed daily or at regular intervals.[17] This period typically lasts until bait consumption ceases.
-
Post-Treatment Census: After the treatment period, remove all remaining rodenticide bait and re-introduce the non-toxic census food. Conduct a post-treatment census for several days using the same methods as the pre-treatment census to measure the new level of rodent activity.[17]
-
Efficacy Calculation: Calculate the percent reduction in rodent activity by comparing the pre-treatment and post-treatment census data. Efficacy is often expressed as the ratio of food consumption before and after treatment.[17]
Analysis of this compound and Fluoroacetic Acid in Tissues
This protocol provides an overview of a method for detecting and quantifying organofluorine rodenticide residues in biological samples.
Objective: To extract and identify this compound and its metabolite, fluoroacetic acid, from animal tissues.
Methodology:
-
Sample Preparation: Homogenize tissue samples (e.g., liver, kidney) in a suitable solvent.[19]
-
Extraction: Perform a solvent extraction to isolate the target compounds from the tissue macerate.
-
Derivatization (Optional but common): Convert the extracted acids into more volatile ester derivatives to improve their detection by gas chromatography.
-
Analysis: Use gas chromatography coupled with a mass spectrometer (GC-MS) for separation and identification.[19] The mass spectrometer can be operated in a multiple ion monitoring mode to enhance sensitivity and specificity for the target compounds.[19]
-
Quantification: Determine the concentration of this compound and fluoroacetic acid by comparing the sample results to a calibration curve prepared from known standards. The minimum detectable level for this compound in tissue via this method is approximately 0.7 µg/g.[19]
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sodium_fluoroacetate [chemeurope.com]
- 4. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toxno.com.au [toxno.com.au]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodenticide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats [besjournal.com]
- 16. sanidad.gob.es [sanidad.gob.es]
- 17. about.rrac.info [about.rrac.info]
- 18. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 19. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Cross-Reactivity in Fluoroacetamide Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. This guide provides a detailed comparison of the cross-reactivity of a monoclonal antibody-based immunoassay for the highly toxic compound, fluoroacetamide (FAM). Experimental data is presented to objectively assess the antibody's performance against structurally similar molecules.
This compound is a small molecule (77 Da) that has been used as a rodenticide. Its high toxicity necessitates sensitive and specific detection methods for clinical and forensic purposes. Immunoassays offer a rapid and high-throughput screening solution, but their utility is critically dependent on the specificity of the antibody employed. Cross-reactivity with other structurally related compounds can lead to false-positive results, compromising the accuracy of the assay.
This guide focuses on the performance of the monoclonal antibody (mAb) 5D11, developed for the specific detection of this compound. The following sections present quantitative cross-reactivity data, a detailed experimental protocol for its assessment, and visualizations of the underlying principles and workflows.
Cross-Reactivity Profile of mAb 5D11
The specificity of the monoclonal antibody 5D11 was evaluated against a panel of nine compounds with structural or functional similarities to this compound. The cross-reactivity was determined using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). The results demonstrate a high degree of specificity for this compound, with negligible cross-reactivity observed for all tested analogs.[1]
| Compound | Chemical Structure | IC50 (µg/mL) | Cross-Reactivity (%) |
| This compound (FAM) | FCH₂CONH₂ | 97 | 100 |
| Bromoacetic acid | BrCH₂COOH | >10,000 | <0.1 |
| Chloroacetamide | ClCH₂CONH₂ | >10,000 | <0.1 |
| Chloroacetic acid | ClCH₂COOH | >10,000 | <0.1 |
| Difluoroacetic acid | F₂CHCOOH | >10,000 | <0.1 |
| Fluoroacetic acid (FAA) | FCH₂COOH | >10,000 | <0.1 |
| Thiosemicarbazide | NH₂CSNHNH₂ | >10,000 | <0.1 |
| 1-Chloro-3-fluoroisopropanol | CH₂FCH(OH)CH₂Cl | >10,000 | <0.1 |
| 1,3-Difluoro-2-propanol | CH₂FCH(OH)CH₂F | >10,000 | <0.1 |
| 2,2,2-Trithis compound | CF₃CONH₂ | >10,000 | <0.1 |
Data sourced from Yang et al., Biomolecules, 2020.[1]
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. The data presented above was generated using an indirect competitive ELISA (ic-ELISA).
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment
This method quantifies the ability of analogous compounds to compete with the target analyte (this compound) for binding to the specific monoclonal antibody.
Materials:
-
Microtiter plates coated with a this compound-protein conjugate (e.g., FAM1-BSA).
-
Monoclonal antibody specific to this compound (mAb 5D11).
-
This compound standard solutions.
-
Solutions of potential cross-reacting compounds.
-
Enzyme-labeled secondary antibody (e.g., Goat Anti-Mouse IgG-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 5% non-fat milk in PBS).
Procedure:
-
Coating: Microtiter plate wells are coated with the FAM1-BSA conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 2 hours at 37°C.
-
Washing: The plate is washed again as in step 2.
-
Competitive Reaction: A fixed concentration of the anti-fluoroacetamide monoclonal antibody (mAb 5D11) is mixed with varying concentrations of either the this compound standard or a potential cross-reactant. This mixture is then added to the coated and blocked wells. The plate is incubated for 30 minutes at 37°C.
-
Washing: The plate is washed to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: An enzyme-labeled secondary antibody is added to each well and incubated for 30 minutes at 37°C.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Signal Development: A substrate solution is added to the wells, leading to a color change. The reaction is allowed to proceed for 15 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation of Cross-Reactivity: The 50% inhibitory concentration (IC50) is determined for this compound and each of the tested analogs from their respective dose-response curves. The cross-reactivity (CR) is then calculated using the following formula[1]:
CR (%) = (IC50 of this compound / IC50 of Analog) x 100% [1]
Visualizing the Principles of Cross-Reactivity Assessment
To further clarify the experimental workflow and the logic behind cross-reactivity determination, the following diagrams are provided.
References
Comparative Evaluation of Single-Dose Rodenticides: A Guide for Researchers
This guide provides a comprehensive comparison of four single-dose rodenticides: fluoroacetamide, brodifacoum, bromadiolone, and zinc phosphide. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on experimental data. The guide includes quantitative comparisons of toxicity and efficacy, detailed experimental protocols, and visualizations of their mechanisms of action.
Overview of Rodenticides
Single-dose rodenticides are potent poisons capable of causing death after a single ingestion of a lethal dose. This characteristic makes them effective for rapid control of rodent populations. However, their high toxicity also poses risks to non-target species, necessitating careful evaluation and selection for specific applications.
-
This compound: An organofluorine compound that acts as a metabolic poison. It is highly toxic to a wide range of species.
-
Brodifacoum: A second-generation anticoagulant rodenticide. It is a "superwarfarin" with high potency and a long half-life in the body.[1]
-
Bromadiolone: Another second-generation anticoagulant, similar to brodifacoum but generally considered slightly less potent.[2][3] It is effective against rodents that have developed resistance to first-generation anticoagulants.[4]
-
Zinc Phosphide: An inorganic compound that reacts with stomach acid to produce highly toxic phosphine gas.[5][6] It has been used for rodent control for many decades.[7]
Quantitative Performance Data
The following tables summarize the acute oral toxicity (LD50), bait acceptance, and mortality rates of the four rodenticides based on laboratory and field studies.
Table 1: Acute Oral Toxicity (LD50) of Single-Dose Rodenticides in Rodents
| Rodenticide | Species | LD50 (mg/kg of body weight) | Reference(s) |
| This compound | Rattus norvegicus (Norway Rat) | 4 - 15 | [8] |
| Mus musculus (House Mouse) | 85 (intraperitoneal) | [8] | |
| Brodifacoum | Rattus norvegicus (Norway Rat) | 0.4 | [9] |
| Mus musculus (House Mouse) | 0.4 | [9] | |
| Rabbit | 0.2 | [9] | |
| Dog | 0.25 - 3.6 | [9] | |
| Cat | ~25 | ||
| Bromadiolone | Rattus norvegicus (Norway Rat) | 1.125 | [4] |
| Rattus rattus (Roof Rat) | 1.05 (male), 1.83 (female) | [10] | |
| Mus musculus (House Mouse) | 1.75 | [4] | |
| Rabbit | 1 | [4] | |
| Dog | >10 | [4] | |
| Cat | >25 | [4] | |
| Zinc Phosphide | Rattus norvegicus (Norway Rat) | 21 - 56 | [11] |
| Mus musculus (Wild House Mouse) | 32.68 ± 3.58 | [12] | |
| Mus musculus (Albino Mouse) | 53.34 ± 2.64 | [12] |
Table 2: Bait Acceptance and Efficacy of Single-Dose Rodenticides
| Rodenticide | Species | Bait Concentration | Study Type | Bait Acceptance | Mortality Rate | Reference(s) |
| This compound | Rattus rattus | 2% and 3% | Laboratory (Choice) | - | 100% | |
| Brodifacoum | Mus musculus | 0.005% (50 ppm) | Laboratory (No-Choice) | - | 100% | [13] |
| Rattus norvegicus (resistant) | 0.002% (20 ppm) | Field | - | ~100% | [14] | |
| Rattus rattus | 0.005% | Field | - | >95% after 6 days | [2] | |
| Bromadiolone | Rattus norvegicus | 0.005% | Laboratory (Choice) | ~50% | 100% | [2] |
| Mus musculus | 0.005% | Laboratory (Choice) | ~50.8% | 100% | [2] | |
| Rattus norvegicus | 0.005% | Laboratory (No-Choice) | - | 100% | [15] | |
| Rattus norvegicus | 0.005% | Laboratory (Choice) | - | 75% | [15] | |
| Zinc Phosphide | Mus musculus | 25g/kg or 50g/kg grain | Laboratory (Choice with alternative food) | - | 33-55% | [16] |
| Mus musculus | 50g/kg grain | Laboratory (No-Choice) | - | 94% | [16] | |
| Bandiota bengalensis | 2% | Laboratory (Choice) | 79.15% (with molasses) | 90% (with milk + fish) | [17] | |
| Various Rodents | - | Field | - | >70% | [7] |
Mechanisms of Action
The four rodenticides utilize distinct biochemical pathways to induce toxicity.
This compound
This compound is a metabolic poison that inhibits the Krebs (citric acid) cycle. Once ingested, it is converted to fluorocitrate, which competitively inhibits the enzyme aconitase. This blockage leads to a buildup of citrate and a shutdown of cellular energy production, resulting in cell death.
References
- 1. Brodifacoum - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. predatorfreenz.org [predatorfreenz.org]
- 4. Bromadiolone - Wikipedia [en.wikipedia.org]
- 5. Zinc Phosphide Fact Sheet [npic.orst.edu]
- 6. Zinc phosphide - Wikipedia [en.wikipedia.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effectively kill rats / mouse Rodenticide Pellets Brodifacoum 0.005% CAS 56073-10-0_Greenriver Industry Co., Ltd [greenrivercn.com]
- 10. researchgate.net [researchgate.net]
- 11. Zinc Phosphide Technical Fact Sheet [npic.orst.edu]
- 12. LD50 determination of zinc phosphide toxicity for house mice and albino laboratory mice [escholarship.org]
- 13. escholarship.org [escholarship.org]
- 14. Field trials of second-generation anticoagulants against difenacoum-resistant Norway rat populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palatability and efficacy of bromadiolone rodenticide block bait previously exposed to environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute oral toxicity of zinc phosphide: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Fluoroacetamide and Second-Generation Anticoagulant Rodenticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rodenticides fluoroacetamide and second-generation anticoagulants (SGARs), focusing on their performance, mechanisms of action, and toxicological profiles. The information is supported by experimental data to assist researchers and professionals in understanding the distinct characteristics of these compounds.
Overview and Mechanism of Action
This compound is a highly toxic rodenticide that acts as a metabolic poison.[1] Upon ingestion, it undergoes "lethal synthesis" within the body, where it is converted to fluorocitrate.[2] This metabolite disrupts cellular respiration by inhibiting aconitase, a key enzyme in the Krebs (citric acid) cycle, leading to energy deprivation and cell death.[2]
Second-Generation Anticoagulant Rodenticides (SGARs) , such as brodifacoum, bromadiolone, difenacoum, difethialone, and flocoumafen, function by inhibiting the vitamin K cycle.[3][4] Specifically, they target the enzyme vitamin K epoxide reductase (VKOR), preventing the regeneration of active vitamin K.[4][5] Vitamin K is essential for the synthesis of several blood clotting factors.[4] Inhibition of the vitamin K cycle leads to a deficiency in these factors, resulting in internal hemorrhaging and death.[6][7] SGARs were developed to be effective against rodents that had developed resistance to first-generation anticoagulants.[3][8]
Quantitative Data Comparison
The following tables summarize the acute oral toxicity (LD50) and time to death for this compound and various SGARs in common rodent models.
Table 1: Acute Oral LD50 of this compound and SGARs in Rodents
| Compound | Species | Sex | LD50 (mg/kg) | Citation(s) |
| This compound | Rat | - | 4 - 15 | [9] |
| Mouse | - | 25 | ||
| Brodifacoum | Rat | Male | 0.418 | [10] |
| Rat | Female | 0.561 | [10] | |
| Rat | - | 0.16 - 0.4 | [11][12] | |
| Mouse | - | 0.40 | [13] | |
| Bromadiolone | Rat | Male | 1.05 | [6] |
| Rat | Female | 1.83 | [6] | |
| Rat | - | 0.56 - 1.125 | [2][10] | |
| Mouse | - | 1.75 | [2] | |
| Difenacoum | Rat | Male | 1.8 | [14] |
| Rat | - | 1.8 | [15] | |
| Mouse | - | 0.8 | [16] | |
| Difethialone | Rat | - | 0.56 | [17] |
| Rat | Combined | 0.39 - 0.52 | [18] | |
| Flocoumafen | Rat | Male | 0.4 | [19] |
| Rat | - | 0.25 - 0.56 | [20] | |
| Mouse | Male | 0.8 | [19] |
Table 2: Time to Death Following a Lethal Dose
| Rodenticide Type | Species | Time to Death | Citation(s) |
| This compound | Rats | 2 - 3 days | [7][21] |
| SGARs | Rodents | 3 - 13 days | [10][22][23] |
Signaling Pathway Diagrams
The following diagrams illustrate the biochemical pathways affected by this compound and SGARs.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Rats
This protocol is a generalized procedure based on the principles outlined in OECD Test Guideline 425 (Up-and-Down Procedure).[19][20]
Objective: To determine the median lethal dose (LD50) of a test substance that causes mortality in 50% of a test population of rats after a single oral administration.
Animals: Healthy, young adult rats of a single-sex (typically females as they are often more sensitive) are used. The animals are acclimatized to laboratory conditions for at least 5 days prior to the test. They are housed individually with ad libitum access to food and water, except for a brief fasting period before dosing.
Dose Administration:
-
The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Animals are fasted overnight prior to dosing.
-
The substance is administered orally via gavage. The volume administered is generally kept low (e.g., 1-2 mL/kg body weight).
-
The test begins with a dose just below the estimated LD50.
-
A single animal is dosed. If the animal survives for 48 hours, the next animal is dosed at a higher level (typically by a factor of 3.2). If the animal dies, the next animal is dosed at a lower level.[19]
-
This sequential dosing continues until specific stopping criteria are met, as defined by the OECD guideline, to allow for a statistically valid estimation of the LD50.
Observation Period:
-
Animals are observed for mortality and clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weights are recorded weekly.
-
All animals are subjected to a gross necropsy at the end of the observation period.
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Residue Analysis
4.2.1. This compound in Biological Tissues (GC-MS Method)
This protocol is based on methods described for the analysis of this compound in biological samples.[22]
Objective: To extract and quantify this compound residues in animal tissues.
Sample Preparation and Extraction:
-
A known weight of tissue (e.g., liver, blood, stomach contents) is homogenized.
-
For blood and urine, solid-phase microextraction (SPME) can be employed. A PDMS fiber is immersed in the sample solution at a controlled temperature (e.g., 70°C) for a specific time (e.g., 25 minutes) to extract the analyte.
-
For tissues, extraction with an organic solvent like a mixture of acetone, water, and ethyl acetate in an acidic medium may be used.[22]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The extracted this compound is desorbed from the SPME fiber in the GC injection port or the solvent extract is injected.
-
Separation is achieved on a suitable capillary column (e.g., HP-PLOT Q).
-
The mass spectrometer is operated in a suitable mode, such as selected ion monitoring (SIM), to enhance sensitivity and selectivity for this compound.
-
Quantification is performed by comparing the peak area of the analyte to that of an internal standard (e.g., acetamide) and a calibration curve prepared with known concentrations of this compound.
4.2.2. SGARs in Animal Tissues (LC-MS/MS Method)
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology adapted for SGAR analysis.[1][15]
Objective: To extract and quantify residues of multiple SGARs in animal tissues.
Sample Preparation (Modified QuEChERS):
-
A small amount of tissue (e.g., 0.1 g of liver) is homogenized in a centrifuge tube.[15]
-
An internal standard (e.g., warfarin-d5) is added.[15]
-
Acetonitrile is added as the extraction solvent, and the sample is vigorously shaken.
-
Salts (e.g., anhydrous Na2SO4 and NaCl) are added to induce phase separation.[15]
-
The sample is centrifuged, and the upper acetonitrile layer is collected.
-
A dispersive solid-phase extraction (dSPE) cleanup step is performed by adding a sorbent mixture (e.g., Florisil, HC-C18) to the extract to remove interfering matrix components.[15]
-
After vortexing and centrifugation, the final extract is evaporated and reconstituted in a suitable solvent for analysis.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
The cleaned-up extract is injected into an HPLC system.
-
Chromatographic separation of the different SGARs is achieved using a C18 reversed-phase column with a gradient elution of a mobile phase, typically consisting of an ammonium formate buffer and methanol.[5]
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for each specific SGAR.[14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. praxilabs.com [praxilabs.com]
- 4. Analysis of anticoagulant rodenticide residues in Microtus arvalis tissues by liquid chromatography with diode array, fluorescence and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. [Analysis of this compound in biological samples with GC/NPD, GC/FID] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Quantitation of Fluoroacetic Acid and this compound with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 11. Determination of residue levels of rodenticide in rodent livers offered novel diphacinone baits by liquid chromatography-tandem mass spectrometry | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ecetoc.org [ecetoc.org]
- 14. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 15. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 16. agilent.com [agilent.com]
- 17. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shutterstock.com [shutterstock.com]
- 19. hansard.parliament.uk [hansard.parliament.uk]
- 20. fda.gov [fda.gov]
- 21. oecd.org [oecd.org]
- 22. Fast detection of this compound in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Core-shell LC-MS/MS method for quantification of second generation anticoagulant rodenticides diastereoisomers in rat liver in relationship with exposure of wild rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fluoroacetamide: A Comprehensive Guide for Laboratory Professionals
ITHACA, NY – For researchers, scientists, and drug development professionals handling the acutely toxic substance fluoroacetamide, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
This compound is classified by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste, assigned the waste number P057.[1] This designation mandates strict adherence to local, state, and federal regulations for its disposal. Improper disposal can lead to severe environmental contamination and health risks.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
For small spills:
-
Absorb the spilled material with sand or another non-combustible absorbent material.[2]
-
Place the absorbent material into a designated, sealed, and properly labeled hazardous waste container for later disposal.[2]
-
Decontaminate the area with a suitable cleaning agent, ensuring all cleaning materials are also disposed of as hazardous waste.
For large spills:
-
Evacuate the area and prevent entry.
-
Dike the spill to prevent spreading.[2]
-
Follow your institution's emergency response procedures for hazardous material spills.
Emergency personnel should always wear appropriate personal protective equipment (PPE), including protective clothing and respiratory equipment, to prevent self-exposure.[2]
Standard Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.
-
Segregation and Collection: Collect all this compound waste, including contaminated materials and residues, in a clearly labeled, sealed, and non-reactive container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound" and the EPA waste number "P057".
-
Storage: Store the waste in a designated, secure area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a certified and licensed hazardous waste disposal company. These companies typically use high-temperature incineration to destroy the chemical safely.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all applicable regulations.
Quantitative Data on this compound
| Property | Value | Reference |
| EPA Hazardous Waste Number | P057 | [1] |
| CAS Number | 640-19-7 | |
| Molecular Formula | C₂H₄FNO | |
| Melting Point | 108 °C | |
| Solubility in Water | Soluble |
Experimental Protocols: Chemical Inactivation (Hypothetical)
While incineration is the standard, in-lab chemical inactivation may be a consideration for small quantities, though no universally validated protocol for this compound exists. The following hypothetical protocol is based on the known reactivity of amides with strong bases, specifically the alkaline hydrolysis of the non-fluorinated analog, acetamide. This procedure should be tested on a small scale in a controlled environment and validated before implementation.
Principle: Alkaline hydrolysis of this compound is expected to yield sodium fluoroacetate and ammonia gas. Fluoroacetate is still toxic, but this procedure converts the volatile amide into a less volatile salt, which may be easier to manage for final disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE (lab coat, safety goggles, gloves)
-
pH indicator paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the container with the this compound waste in a secondary container (e.g., a larger beaker or tub) to contain any potential spills.
-
Neutralization: Slowly and with constant stirring, add a 10 M sodium hydroxide solution to the this compound waste. The reaction is expected to be exothermic, so the addition should be gradual to control the temperature. The reaction for the analogous acetamide is: CH₃CONH₂ + NaOH → CH₃COONa + NH₃.
-
Monitoring: Monitor the reaction by observing the dissolution of this compound and the potential evolution of ammonia gas (use caution and appropriate ventilation). Check the pH of the solution to ensure it remains strongly basic (pH > 12).
-
Completion: Allow the reaction to proceed for several hours at room temperature with continuous stirring to ensure complete hydrolysis. Gentle heating may accelerate the reaction but should be done with extreme caution due to the potential for increased ammonia off-gassing.
-
Final Disposal: The resulting solution, containing sodium fluoroacetate, is still hazardous and must be collected and disposed of as hazardous waste through a licensed facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining a strong commitment to safety and regulatory compliance, laboratory professionals can effectively manage the risks associated with this compound and ensure the protection of themselves, their colleagues, and the environment.
References
Safe Handling and Disposal of Fluoroacetamide: A Guide for Laboratory Professionals
Fluoroacetamide is a highly toxic crystalline powder utilized as a rodenticide.[1][2] Its significant toxicity presents major hazards, and exposure can lead to severe health effects, including nausea, convulsions, and even death, with symptoms potentially delayed for up to 20 hours.[1][2] This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical.
Hazard Summary & Toxicological Data
This compound is classified as extremely toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[3] It is a metabolic poison that disrupts the citric acid cycle.[1] The substance is a colorless, crystalline powder with no reported odor. Upon heating or in the presence of acids, it can decompose to produce highly toxic and irritating fumes, including hydrogen fluoride, carbon monoxide, and nitrogen oxides.[4]
Toxicological Data
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 5750 µg/kg |
| Oral LD50 | Mouse | 25 mg/kg |
| Skin LD50 | Rat | 80 mg/kg |
| Inhalation LC50 | Mouse | 550 mg/m³ |
| Source: Material Safety Data Sheet, Acros Organics, 2010 |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent any personal contact with this compound.[5] Requirements vary based on the operational context, distinguishing between routine handling in a controlled environment and emergency situations.
PPE Requirements
| Situation | Body | Hands | Eyes/Face | Respiratory |
| Routine Handling | Lab coat, appropriate protective clothing to prevent skin exposure.[3] | Chemical-resistant gloves (e.g., PVC).[5] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[5] | Chemical safety goggles or eyeglasses with side shields as per OSHA or EN166 standards.[5] | A respiratory protection program meeting OSHA or European standards must be followed. Work in a certified chemical fume hood.[6] |
| Emergency/Spill | Fully-encapsulating, chemical-resistant suit.[1][2] | Chemical-resistant gloves.[3] | Full facepiece protection.[1][2] | Positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA.[1][2] |
Note: Always inspect gloves before use and wash hands thoroughly after handling.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[3]
Operational Plan: Handling and Storage
Handling Procedures:
-
Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[6]
-
Avoid Dust: Minimize the generation and accumulation of dust. Avoid creating dust clouds, which can form explosive mixtures with air.[5]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly after handling and before any breaks.
-
Containers: Keep containers tightly closed when not in use. Do not cut, drill, grind, or weld on or near containers, as they may contain hazardous residue.[5]
Storage Plan:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3]
-
The storage location should be a locked poison room, inaccessible to unauthorized personnel.
-
Store separately from incompatible substances such as acids and oxidizing agents.[4][5]
Spill Management Plan
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Procedural Steps for Spill Cleanup:
-
Evacuate: Clear the area of all personnel and move upwind of the spill.[5]
-
Alert: Notify emergency responders and inform them of the location and nature of the hazard.[5]
-
PPE: Don the appropriate emergency PPE, including a fully-encapsulating suit and SCBA.[1][2]
-
Containment: Stop the leak if it can be done without risk. For large spills, create a dike for later disposal.[2] Do not allow runoff into storm sewers or waterways.
-
Cleanup (Small Spills): For small spills, absorb with sand or another non-combustible absorbent material.[2] Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4]
-
Ventilate: Ensure the area is well-ventilated.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Plan
This compound and its containers must be treated as hazardous waste.[5] All disposal activities must comply with federal, state, and local regulations.[5]
Disposal Information
| Item | Guideline |
| Waste Classification | EPA Hazardous Waste Number P057.[1][5] This applies to discarded commercial products, residues, and spill clean-up materials. |
| Container Disposal | Do not reuse empty containers.[7] Puncture containers to prevent reuse and dispose of them at an authorized landfill or as directed by waste management authorities.[5] |
| Waste Treatment | Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[6] Collect waste in sealed, properly labeled containers.[3] |
Protocol for Quenching N-Chloro-2-fluoroacetamide Waste
For derivatives like N-Chloro-2-fluoroacetamide, the reactive N-Cl bond should be quenched before disposal to deactivate its oxidizing nature.[6]
-
Consult EHS: Always confirm pre-treatment requirements with your EHS department.[6]
-
Preparation: In a certified chemical fume hood, prepare a 10% (w/v) solution of a reducing agent like sodium bisulfite in water.[6]
-
Quenching: Slowly add the bisulfite solution to the cooled, stirring waste material. Monitor for any temperature increase.[6]
-
Completion Test: After adding a stoichiometric equivalent, stir for an additional 30-60 minutes. Use potassium iodide-starch paper to test for any remaining oxidizing species.[6]
-
Disposal: Once deactivated, the waste can be collected for disposal according to institutional protocols.
First Aid Measures
Immediate medical attention is crucial in case of any exposure. Effects can be delayed, so observation is necessary.[1][2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Vigorously wash skin, hair, and nails with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if possible.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel.[7] If the person is conscious, rinse their mouth and give a slurry of activated charcoal in water to drink.[1][4] Seek immediate medical attention.[1][2] |
Note to Physician: There is no known antidote for this compound poisoning.[2] Treatment should be supportive, and vital signs must be monitored closely.[1][2]
References
- 1. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. This compound (ICSC) [erc.mp.gov.in]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
